Argipressin acetate
Description
Structure
2D Structure
Properties
CAS No. |
129979-57-3 |
|---|---|
Molecular Formula |
C48H69N15O14S2 |
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
ZHFGXNMADRRGQP-HPILINOVSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
The Technical Distinction Between Argipressin and Vasopressin: A Guide for Researchers
An in-depth examination of the nomenclature, chemical properties, and pharmacological profiles of Argipressin and its primary analogue, Lysine Vasopressin.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, clarifying the distinctions between Argipressin and the broader term Vasopressin. This document provides a detailed comparison of their chemical structures, physicochemical properties, receptor binding affinities, functional potencies, and pharmacokinetic profiles. Furthermore, it includes detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways to support further research and development in this field.
Introduction: Defining "Vasopressin" and "Argipressin"
The terms "Vasopressin" and "Argipressin" are often used interchangeably, which can lead to ambiguity in scientific literature. "Vasopressin," also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus.[1] It plays a critical role in regulating water reabsorption in the kidneys and vasoconstriction.[1]
"Argipressin" specifically refers to Arginine Vasopressin (AVP) , the endogenous form of the hormone found in humans and most other mammals.[1] The key distinction arises when comparing Argipressin to other naturally occurring or synthetic analogues. The most prominent natural analogue is Lysine Vasopressin (Lypressin) , which is found in pigs and differs from Argipressin by the substitution of lysine for arginine at the eighth amino acid position.[1]
This guide will focus on the technical differences between Argipressin (Arginine Vasopressin) and Lysine Vasopressin, providing a clear framework for understanding their unique properties.
Chemical and Physicochemical Properties
Argipressin and Lypressin are both nonapeptides with a disulfide bridge between the cysteine residues at positions one and six.[1] Their distinct amino acid at position eight results in differences in their molecular weight and potentially their three-dimensional conformation, which can influence receptor binding and biological activity.
Table 1: Chemical and Physicochemical Properties of Argipressin and Lysine Vasopressin
| Property | Argipressin (Arginine Vasopressin) | Lysine Vasopressin (Lypressin) |
| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 |
| Molecular Formula | C46H65N15O12S2 | C46H65N13O12S2 |
| Molecular Weight | 1084.2 g/mol | 1056.2 g/mol |
Pharmacology: Receptor Binding and Functional Potency
Vasopressin exerts its physiological effects by binding to three main G-protein coupled receptor subtypes: V1a, V1b (also known as V3), and V2.[2]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction via the Gq/11-phospholipase C-IP3-Ca2+ pathway.[3]
-
V1b Receptors: Found mainly in the anterior pituitary, they are involved in ACTH release.[3]
-
V2 Receptors: Predominantly expressed in the principal cells of the kidney's collecting ducts, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the apical membrane, resulting in antidiuresis.[2]
The substitution of arginine with lysine at position 8 influences the binding affinity and functional potency of the peptides at these receptors.
Table 2: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Argipressin and Lysine Vasopressin
| Parameter | Receptor Subtype | Argipressin (Arginine Vasopressin) | Lysine Vasopressin |
| Binding Affinity (Ki) | V1a | 1.31 nM (rat aortic smooth muscle) | Data not available |
| V1b | Data not available | Data not available | |
| V2 | Data not available | Data not available | |
| Functional Potency (EC50) | V1a (Calcium Mobilization) | Data not available | Data not available |
| V2 (cAMP Accumulation) | 1.16 x 10-11 M | Data not available |
Note: Comprehensive and directly comparable binding affinity and functional potency data for both ligands at all human receptor subtypes is limited in the readily available literature. The provided data is based on available search results and highlights areas for further investigation.
Pharmacokinetics
The pharmacokinetic profiles of Argipressin and its analogues are crucial for their therapeutic application. Argipressin has a short half-life, which is a key consideration in its clinical use, for example, in the management of vasodilatory shock.[4]
Table 3: Pharmacokinetic Parameters of Argipressin
| Parameter | Value |
| Half-life (t1/2) | 10-20 minutes[4] |
| Volume of Distribution (Vd) | 0.14 L/kg[3] |
| Metabolism | Primarily by peptidases in the liver and kidneys[3] |
| Elimination | Approximately 65% excreted unchanged in the urine[5] |
Note: Detailed pharmacokinetic data for Lypressin is not as readily available in the provided search results.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro and in vivo assays used to characterize and compare vasopressin analogues.
Competitive Radioligand Binding Assay for Vasopressin Receptors
This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., Lypressin) by measuring its ability to compete with a radiolabeled ligand for binding to vasopressin receptors.
Experimental Workflow:
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arginine vasopressin increases cellular free calcium concentration and adenosine 3',5'-monophosphate production in rat renal papillary collecting tubule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Argipressin Acetate: Peptide Sequence, Structure, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argipressin, a synthetic nonapeptide equivalent to the endogenous hormone arginine vasopressin (AVP), is a potent vasoactive agent with critical applications in the management of vasodilatory shock. This technical guide provides a comprehensive overview of the core scientific data related to Argipressin acetate, including its peptide sequence, chemical structure, and biophysical properties. Detailed, representative experimental protocols for its synthesis, purification, and characterization are presented, alongside an examination of its mechanism of action through the V1a and V2 receptor signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of Argipressin-based therapeutics.
Peptide Sequence and Structure
Argipressin is a cyclic nonapeptide with the following amino acid sequence:
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂
A disulfide bond between the two cysteine residues (Cys1 and Cys6) is essential for its biological activity. The C-terminus is amidated. The acetate salt form is commonly used for pharmaceutical preparations.
Chemical Structure:
The chemical structure of Argipressin is characterized by a six-amino acid ring formed by the disulfide bridge and a three-amino acid tail.
Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | [1][2] |
| Molecular Weight | 1084.2 g/mol | [1][2] |
| Appearance | White to off-white lyophilized powder | [1] |
| Solubility | Water (1 mg/mL) | [1] |
| Purity (typical) | ≥95% (HPLC) | [1] |
Table 2: Receptor Binding Affinity of Argipressin
| Receptor Subtype | Ligand | Cell Line | Kd (nM) | Reference |
| V1a | Argipressin | A7r5 rat aortic smooth muscle cells | 1.31 | [1] |
| V1a | Argipressin | Neonatal rat cardiomyocytes | 1.44 | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established principles of peptide chemistry and analysis.
Solid-Phase Peptide Synthesis (SPPS) of Argipressin
This protocol describes a representative method for the synthesis of Argipressin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Oxidation buffer: 0.1 M Ammonium bicarbonate buffer, pH 8.5
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Pro, Cys, Asn, Gln, Phe, Tyr, Cys).
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently and open to the air for 12-24 hours, monitoring the reaction by HPLC.
-
-
Lyophilization: Once the oxidation is complete, lyophilize the solution to obtain the crude cyclic Argipressin.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Materials:
-
Preparative Reverse-Phase HPLC system
-
C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (220 nm and 280 nm)
Procedure:
-
Sample Preparation: Dissolve the crude, lyophilized Argipressin in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution:
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 55% over 60 minutes) at a constant flow rate.
-
-
Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the purified this compound.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of Argipressin to confirm the identity of the synthesized peptide.
Radioligand Binding Assay for V1a Receptor
This protocol outlines a representative competitive radioligand binding assay to determine the affinity of Argipressin for the V1a receptor.
Materials:
-
Cell membranes expressing the human V1a receptor
-
Radioligand: [³H]-Arginine Vasopressin
-
Non-specific binding control: Unlabeled Arginine Vasopressin (high concentration)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Argipressin (for non-specific binding).
-
50 µL of various concentrations of the test compound (unlabeled Argipressin for standard curve).
-
50 µL of [³H]-Arginine Vasopressin at a concentration close to its Kd.
-
50 µL of the V1a receptor-expressing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action and Signaling Pathways
Argipressin exerts its physiological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors.
V1a Receptor Signaling Pathway
The V1a receptor is predominantly found on vascular smooth muscle cells and is coupled to the Gq/11 family of G proteins.[3] Activation of the V1a receptor by Argipressin initiates a signaling cascade that leads to vasoconstriction.
Caption: V1a Receptor Signaling Pathway.
V2 Receptor Signaling Pathway
The V2 receptor is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts and is coupled to the Gs family of G proteins.[2][4][5] Activation of the V2 receptor by Argipressin leads to an antidiuretic effect.
Caption: V2 Receptor Signaling Pathway.
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of this compound, including its sequence, structure, and key quantitative data. The representative experimental protocols for synthesis, purification, and characterization offer a practical framework for researchers. Furthermore, the elucidation of the V1a and V2 receptor signaling pathways provides a clear understanding of its mechanism of action. This compilation of information serves as a valuable resource for the continued research and development of Argipressin and related peptide therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
The Physiological Role of Endogenous Argipressin in Fluid Balance: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical neurohypophysial peptide hormone that plays a central role in maintaining fluid and electrolyte homeostasis. Synthesized in the hypothalamus and released from the posterior pituitary, AVP's primary physiological function is to regulate the body's water balance by controlling water reabsorption in the kidneys. This is achieved through a finely tuned system involving osmoreceptors and baroreceptors that modulate AVP secretion in response to changes in plasma osmolality and blood volume. At the cellular level, AVP exerts its effects through specific G protein-coupled receptors, primarily the V2 receptor in the renal collecting ducts, which triggers a signaling cascade leading to the insertion of aquaporin-2 water channels into the apical membrane of principal cells. This guide provides a comprehensive overview of the synthesis, secretion, and physiological actions of endogenous AVP, with a focus on its role in renal water handling. It includes quantitative data, detailed experimental protocols for studying AVP's function, and visualizations of key pathways and workflows.
Argipressin Synthesis, Secretion, and Regulation
Argipressin is a nonapeptide synthesized in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus. It is initially produced as a larger precursor protein, prepropressophysin, which also contains neurophysin II and copeptin.[1] This precursor undergoes post-translational processing as it is transported down the axons of these neurons to the posterior pituitary for storage and subsequent release into the bloodstream.[1]
The secretion of AVP is primarily regulated by two key physiological stimuli:
-
Osmoregulation: An increase in plasma osmolality, detected by osmoreceptors in the hypothalamus, is the most potent stimulus for AVP release.[2]
-
Baroregulation: A decrease in blood volume or blood pressure, sensed by baroreceptors in the great veins, atria, and carotid sinuses, also stimulates AVP secretion.[2]
Argipressin Receptors and Signaling Pathways
AVP exerts its physiological effects by binding to three subtypes of G protein-coupled receptors: V1a, V1b (or V3), and V2 receptors.[3]
-
V1a Receptors: Found on vascular smooth muscle cells, platelets, and hepatocytes, V1a receptors mediate vasoconstriction, platelet aggregation, and glycogenolysis through a Gq/11-phospholipase C-inositol triphosphate signaling pathway that increases intracellular calcium.[3]
-
V1b (V3) Receptors: Located in the anterior pituitary, these receptors are also coupled to the Gq/11-phospholipase C pathway and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.[4]
-
V2 Receptors: Primarily located on the basolateral membrane of principal cells in the renal collecting ducts, V2 receptors are coupled to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][5] This pathway is central to the antidiuretic effect of AVP.
Physiological Effects of Argipressin on Fluid Balance
The primary role of AVP in fluid balance is to increase water reabsorption in the kidneys, thereby concentrating the urine and reducing water loss. This is mediated by the V2 receptor signaling pathway in the collecting duct principal cells.
Regulation of Aquaporin-2
Activation of PKA by the AVP-V2 receptor cascade has two main effects on the aquaporin-2 (AQP2) water channel:
-
Short-term regulation (minutes): PKA phosphorylates AQP2, which promotes the translocation of AQP2-containing intracellular vesicles to the apical plasma membrane and their fusion with it. This insertion of AQP2 channels dramatically increases the water permeability of the apical membrane.[6][7]
-
Long-term regulation (hours to days): AVP also increases the total abundance of AQP2 protein by stimulating the transcription of the AQP2 gene.[6]
Water then moves passively from the tubular fluid into the principal cells through AQP2 channels and exits the cells into the hypertonic medullary interstitium through basolaterally located aquaporin-3 and aquaporin-4 channels.
Quantitative Data on Argipressin and Fluid Balance
The following tables summarize key quantitative data related to the physiological effects of AVP.
| Parameter | Condition | Typical Value | Reference |
| Plasma AVP | Normal Hydration | 1-2 pg/mL | [8][9] |
| Mild Dehydration (24h) | 3.3 ± 0.5 pg/mL | [9] | |
| Thermal Dehydration (4h) | 8.1 pg/mL | [10] | |
| Water Loading | < 1.2 pg/mL | ||
| Plasma Osmolality | Normal Hydration | 280-295 mOsm/kg | |
| After 24h Dehydration | Increase of 9.1 ± 1.1 mOsm/kg | [9] | |
| Urine Osmolality | Maximal Antidiuresis | ~1200 mOsm/kg | |
| Water Diuresis | ~50 mOsm/kg | ||
| Aquaporin-2 | Basal State (Rat IMCD) | 11% in apical plasma membrane | |
| After dDAVP (V2 agonist) | 25% in apical plasma membrane | ||
| Ser269 Phosphorylation (Basal) | 3% of total AQP2 | ||
| Ser269 Phosphorylation (dDAVP) | 26% of total AQP2 |
Experimental Protocols
Radioimmunoassay (RIA) for Plasma Argipressin
This protocol is for the quantitative measurement of AVP in plasma samples.
Materials:
-
Anti-AVP antibody
-
¹²⁵I-labeled AVP
-
AVP standards
-
Assay buffer
-
Second antibody (precipitating antibody)
-
Plasma samples collected in EDTA tubes and kept on ice
-
Centrifuge
-
Gamma counter
Procedure:
-
Sample Collection and Preparation: Collect blood in chilled EDTA tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -20°C until assay.
-
Assay Setup: In duplicate tubes, add AVP standards or unknown plasma samples, a fixed amount of ¹²⁵I-AVP, and a specific dilution of the anti-AVP antibody.
-
Incubation: Incubate the mixture at 4°C for 24-48 hours to allow for competitive binding between labeled and unlabeled AVP for the antibody.
-
Precipitation: Add the second antibody to precipitate the antigen-antibody complexes. Incubate for a further 24 hours at 4°C.
-
Centrifugation and Counting: Centrifuge the tubes to pellet the precipitate. Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-AVP against the concentration of the AVP standards. Determine the AVP concentration in the unknown samples by interpolating their percentage of bound ¹²⁵I-AVP from the standard curve.
Immunohistochemistry (IHC) for Aquaporin-2 in Kidney Tissue
This protocol is for the localization of AQP2 protein in paraffin-embedded kidney sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody (rabbit anti-AQP2)
-
Biotinylated secondary antibody (goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.
-
Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic sites.
-
Blocking: Incubate sections with blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-AQP2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the ABC reagent.
-
Visualization: Add the DAB substrate to produce a brown precipitate at the site of the antigen.
-
Counterstaining: Stain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopy: Examine the slides under a light microscope to assess the localization and expression of AQP2.
Renal Clearance Studies
This protocol describes the measurement of Glomerular Filtration Rate (GFR) using inulin clearance and the calculation of Free Water Clearance (CH₂O).
5.3.1. Inulin Clearance for GFR Measurement
Materials:
-
Sterile inulin solution
-
Infusion pump
-
Catheters for intravenous infusion and urine collection
-
Blood collection tubes
-
Urine collection containers
Procedure:
-
Subject Preparation: The subject should be well-hydrated. Insert an intravenous line for inulin infusion and another for blood sampling. Insert a bladder catheter for timed urine collection.
-
Inulin Infusion: Administer a loading dose of inulin to achieve a target plasma concentration, followed by a continuous infusion to maintain this concentration.
-
Equilibration Period: Allow time for the inulin to distribute throughout the extracellular fluid.
-
Clearance Periods: Collect urine over several timed periods (e.g., 3-4 periods of 20-30 minutes each).
-
Blood Sampling: Collect a blood sample at the midpoint of each urine collection period.
-
Sample Analysis: Measure the inulin concentration in the plasma and urine samples. Measure the urine volume for each collection period.
-
GFR Calculation: Calculate GFR for each period using the formula: GFR = (U_inulin × V) / P_inulin , where U_inulin is the urine inulin concentration, V is the urine flow rate, and P_inulin is the plasma inulin concentration. The average of the clearance periods is taken as the GFR.
5.3.2. Free Water Clearance (CH₂O) Calculation
Materials:
-
Urine and plasma samples
-
Osmometer
Procedure:
-
Measure Osmolality: Determine the osmolality of the plasma (P_osm) and urine (U_osm) samples using an osmometer.
-
Measure Urine Flow Rate: Determine the urine flow rate (V) in mL/min.
-
Calculate Osmolar Clearance (C_osm): C_osm = (U_osm × V) / P_osm.
-
Calculate Free Water Clearance (CH₂O): CH₂O = V - C_osm .
A positive CH₂O indicates excretion of solute-free water (dilute urine), while a negative CH₂O indicates reabsorption of solute-free water (concentrated urine).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis and secretion pathway of Arginine Vasopressin (AVP).
Caption: AVP V2 receptor signaling pathway in renal collecting duct cells.
Caption: Experimental workflow for studying AVP's effects on renal water reabsorption.
References
- 1. Diverse protocols for measuring glomerular filtration rate using iohexol clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. partone.litfl.com [partone.litfl.com]
- 3. mskcc.org [mskcc.org]
- 4. testing.com [testing.com]
- 5. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NephroResource - Comprehensive Nephrology Tool [nephroresource.com]
- 7. How to measure renal function in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GFR | National Kidney Foundation [kidney.org]
- 9. benchchem.com [benchchem.com]
- 10. Free water clearance - Wikipedia [en.wikipedia.org]
Argipressin (AVP) Signaling in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine vasopressin (AVP), a potent vasoconstrictor, plays a critical role in the regulation of vascular tone and blood pressure. Its effects are primarily mediated through the V1a receptor, a G protein-coupled receptor (GPCR) expressed on vascular smooth muscle cells (VSMCs). Activation of the V1a receptor initiates a complex network of intracellular signaling pathways, culminating in smooth muscle contraction and cellular growth. This technical guide provides an in-depth exploration of the core AVP signaling cascades in VSMCs, presents quantitative data on receptor binding and functional responses, details key experimental protocols for studying these pathways, and offers visual representations of the signaling networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.
Core Signaling Pathways
AVP exerts its physiological effects on VSMCs through a series of interconnected signaling pathways. The primary pathway is initiated by the binding of AVP to its V1a receptor, which is coupled to the Gq/11 family of G proteins.[1][2][3] This event triggers a cascade of downstream signaling events that ultimately lead to vasoconstriction and can also contribute to hypertrophic responses.[1][4]
The Canonical Gq/11-PLC-IP3-Ca2+ Pathway
The cornerstone of AVP-induced vasoconstriction is the activation of the phospholipase C (PLC) pathway.[3][5][6]
-
G Protein Activation: Upon AVP binding, the V1a receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of GDP for GTP on the α subunit (Gαq/11), causing its dissociation from the βγ dimer.[2]
-
PLC Activation and IP3/DAG Production: The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[6][7][8] This binding opens the IP3R channel, leading to a rapid release of Ca2+ from the SR into the cytoplasm, significantly increasing the intracellular free calcium concentration ([Ca2+]i).[1][7]
-
Calcium-Calmodulin Dependent Contraction: The rise in cytosolic Ca2+ is a primary trigger for VSMC contraction. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9] MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), which in turn enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.[9][10]
The Role of Protein Kinase C (PKC)
The second messenger DAG, generated alongside IP3, activates protein kinase C (PKC).[2][11]
-
PKC Activation: DAG, in conjunction with Ca2+ and phosphatidylserine, recruits and activates conventional PKC isoforms (such as PKCα and PKCβ) at the plasma membrane.[12]
-
Modulation of Contraction: Activated PKC contributes to the contractile response through several mechanisms. It can phosphorylate and inhibit myosin light chain phosphatase (MLCP) via the phosphorylation of CPI-17, a phosphatase inhibitory protein.[11][12] Inhibition of MLCP leads to a sustained increase in MLC20 phosphorylation and, consequently, a more prolonged contraction. PKC can also phosphorylate other proteins involved in the regulation of the actin cytoskeleton.[11]
-
MAPK Activation: PKC plays a crucial role in mediating the AVP-induced activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[13][14] This links AVP signaling to longer-term effects such as cell growth and hypertrophy.[1][4]
The RhoA/Rho-Kinase (ROCK) Pathway
The RhoA/Rho-kinase pathway is another critical component of AVP signaling that contributes to calcium sensitization of the contractile apparatus.[10]
-
RhoA Activation: AVP, through the V1a receptor and Gq/11, can activate the small GTPase RhoA.
-
ROCK-Mediated MLCP Inhibition: Activated RhoA binds to and activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates the myosin binding subunit (MBS) of MLCP at specific sites (e.g., Thr696/Thr853), leading to the inhibition of MLCP activity.[10] This inhibition of MLCP enhances the level of MLC20 phosphorylation for a given concentration of intracellular calcium, a phenomenon known as calcium sensitization.[10][15] This pathway is particularly important for the sustained phase of vasoconstriction.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathways
AVP is known to activate members of the MAPK family in VSMCs, which are involved in regulating gene expression, cell growth, and hypertrophy.[1][4]
-
ERK Pathway: As mentioned, AVP activates the ERK1/2 pathway, and this activation is largely dependent on PKC.[13][14]
-
JNK Pathway: Studies have also implicated the c-Jun N-terminal kinases (JNKs) in the AVP-mediated regulation of smooth muscle-specific gene expression.[1]
JAK-STAT Pathway
More recent evidence suggests that AVP can also activate the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway in VSMCs. AVP stimulation has been shown to induce the phosphorylation and nuclear translocation of STAT3.[16]
Quantitative Data
The following tables summarize key quantitative data related to AVP receptor binding and functional responses in vascular smooth muscle and related experimental systems.
Table 1: Argipressin Receptor Binding Affinities
| Ligand | Receptor | Cell/Tissue Type | Kd / Ki | Citation |
| Argipressin | V1a | A7r5 rat aortic smooth muscle cells | 1.31 nM (Kd) | [17] |
| [3H]-AVP | V1a | CHO-K1 cells (recombinant) | 3.3 ± 1.6 nM (Kd) | [18] |
| Oxytocin | V1a | Syrian hamster brain | 495.2 nM (Ki) | [19] |
| Argipressin | V1a | Syrian hamster brain | 4.70 nM (Ki) | [19] |
| Conivaptan | V1a | Rat liver | 0.48 nM (Ki) | [17] |
Table 2: Functional Responses to Argipressin
| Response | System | EC50 / IC50 | Citation |
| Vasoconstriction | Isolated, pressurized rat mesenteric arteries | ~30 pM | [20] |
| Platelet Aggregation Inhibition (by Tolvaptan) | Arginine vasopressin (AVP)-induced | 1.28 µM (IC50) | [17] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key AVP signaling pathways in vascular smooth muscle cells.
Caption: AVP-Gq-PLC-Ca2+ Signaling Pathway.
Caption: AVP-PKC and RhoA/ROCK Pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate AVP signaling in VSMCs.
Measurement of Intracellular Calcium ([Ca2+]i)
Fluorescence microscopy with calcium-sensitive dyes is a standard method for measuring changes in [Ca2+]i.
-
Principle: Cells are loaded with a fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that exhibits a change in its fluorescence properties upon binding to Ca2+.[6][21] The change in fluorescence intensity is proportional to the concentration of intracellular free calcium.
-
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the calcium indicator dye (e.g., 4 µM Fura-2 AM with 0.1% Pluronic F-127) in a physiological salt solution (e.g., HEPES-buffered salt solution) for a specified time (e.g., 45 minutes at 37°C).[21] The AM ester allows the dye to passively diffuse across the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell.
-
Washing: The cells are washed with a physiological buffer to remove any extracellular dye.[22]
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped with an appropriate excitation light source and emission filters. For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) is calculated. This ratio is then used to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity upon excitation at a single wavelength is monitored.
-
Stimulation and Recording: A baseline fluorescence is recorded before the addition of AVP. After stimulation with AVP, the changes in fluorescence are recorded over time to capture the dynamics of the calcium response.[21]
-
Detection of Protein Phosphorylation
Western blotting is a widely used technique to detect the phosphorylation status of specific proteins in a signaling cascade.[23]
-
Principle: This method utilizes phospho-specific antibodies that recognize and bind only to the phosphorylated form of a target protein.[23]
-
Methodology:
-
Cell Treatment and Lysis: VSMCs are treated with AVP for various time points. The reaction is stopped, and the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-MLC, anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate for the enzyme is added, and the light emitted is detected using a CCD camera or X-ray film. The intensity of the band corresponds to the amount of phosphorylated protein.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.
-
Vascular Smooth Muscle Contraction Assays
The contractile response of VSMCs to AVP can be assessed using isolated blood vessel preparations in an organ bath or by measuring the contractility of cultured cells.
-
Isolated Blood Vessel Contractility (Organ Bath):
-
Principle: The isometric contraction of an isolated blood vessel segment is measured in response to AVP.[24]
-
Methodology:
-
Tissue Preparation: A blood vessel (e.g., rat mesenteric artery) is carefully dissected and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Attachment: One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the tissue is often checked by inducing a contraction with a depolarizing solution (e.g., high KCl).
-
AVP Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of AVP to the bath and recording the resulting increase in tension.[20]
-
-
-
Cultured VSMC Contraction Assays:
-
Principle: The contractile force of cultured VSMCs can be measured using techniques like muscular thin films.[25][26]
-
Methodology:
-
Cell Seeding: VSMCs are seeded onto a flexible substrate, such as a thin film of polydimethylsiloxane (PDMS).
-
Phenotype Induction: Cells are often cultured in serum-free media to promote a contractile phenotype.[25]
-
Stimulation: The cells are stimulated with a contractile agonist like AVP.
-
Force Measurement: As the cells contract, they deform the flexible substrate. The degree of deformation, which can be measured by microscopy, is used to calculate the contractile stress generated by the cells.[25]
-
-
Conclusion
The signaling pathways initiated by Argipressin in vascular smooth muscle cells are multifaceted, involving a primary Gq/11-mediated cascade that leads to calcium mobilization and subsequent contraction, complemented by the modulatory roles of PKC and the RhoA/ROCK pathway in calcium sensitization and sustained contraction. Furthermore, AVP activates MAPK and JAK-STAT pathways, implicating it in the regulation of longer-term processes such as gene expression and cellular hypertrophy. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting cardiovascular diseases such as hypertension. The experimental protocols detailed herein provide a foundation for the continued investigation of AVP signaling and the identification of new drug targets within these pathways.
References
- 1. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 4. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 5. Upregulation of vasopressin V1A receptor mRNA and protein in vascular smooth muscle cells following cyclosporin A treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AVP-induced activation of MAP kinase in vascular smooth muscle cells is mediated through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Vascular Smooth Muscle Contractility Depends on Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Production of Arginine Vasopressin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nine-amino acid peptide hormone critical to maintaining water balance, vascular tone, and various neurological processes. Synthesized in the hypothalamus, its release into the bloodstream is tightly regulated by osmotic and non-osmotic stimuli. Dysregulation of AVP production or signaling is implicated in a range of pathologies, including diabetes insipidus, the syndrome of inappropriate antidiuretic hormone secretion (SIADH), and cardiovascular diseases. This technical guide provides a comprehensive overview of the endogenous production of AVP, detailing its molecular synthesis, regulatory pathways, and the experimental methodologies used for its investigation.
Core Concepts of Arginine Vasopressin Production
Genetic Basis and Synthesis
The synthesis of AVP originates from the AVP gene located on chromosome 20 in humans. This gene encodes a pre-prohormone that is processed into AVP, neurophysin II, and copeptin. The pre-prohormone is synthesized in the magnocellular neurons of the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. Following its synthesis in the endoplasmic reticulum and transport to the Golgi apparatus, the pre-prohormone is packaged into neurosecretory vesicles. During axonal transport down to the posterior pituitary, enzymatic cleavage of the pre-prohormone occurs, yielding the mature AVP peptide.
Regulation of AVP Gene Expression and Synthesis
The transcription of the AVP gene is influenced by several factors, including circadian rhythms and cellular signaling pathways. For instance, the transcription-translation feedback loop (TTFL), a core component of the circadian clock, regulates AVP expression in the suprachiasmatic nucleus (SCN). Additionally, signaling molecules like cyclic AMP (cAMP) and glucocorticoids can modulate AVP gene expression in the PVN.
Stimuli for AVP Release
The release of AVP from the posterior pituitary into the circulation is primarily governed by:
-
Osmotic Stimuli: An increase in plasma osmolality, detected by osmoreceptors in the hypothalamus, is the most potent stimulus for AVP secretion. Even a slight increase in plasma tonicity triggers a significant release of AVP to promote water reabsorption in the kidneys.
-
Hemodynamic Stimuli: A decrease in blood volume or blood pressure, sensed by baroreceptors in the heart and major blood vessels, also stimulates AVP release. This mechanism is particularly important in conditions such as hemorrhage.
-
Other Stimuli: Nausea, pain, stress, and certain drugs can also influence AVP secretion.
Signaling Pathways of Arginine Vasopressin
AVP exerts its physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2 receptors.
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors by AVP initiates a signaling cascade involving Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.
-
V1b (V3) Receptors: Found predominantly in the anterior pituitary gland, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion. Similar to V1a receptors, their activation stimulates the PLC-IP3-DAG pathway.
-
V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. AVP binding to V2 receptors activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane. This increases water reabsorption from the urine back into the bloodstream.
Quantitative Data on AVP and Copeptin Levels
Copeptin, the C-terminal portion of the AVP precursor, is released in an equimolar ratio to AVP and is a stable and reliable surrogate marker for AVP secretion.
| Parameter | Condition | Species | Value | Reference |
| Basal Plasma AVP | Healthy Adults | Human | 1.52 ± 0.20 pg/mL | [1] |
| Healthy Adults (recumbent, after water loading) | Human | 1.4 ± 0.8 pg/mL | [2] | |
| Healthy Adults (recumbent, after fluid deprivation) | Human | 5.4 ± 3.4 pg/mL | [2] | |
| Plasma AVP after Dehydration | 12 hours fluid deprivation | Human | 5.83 ± 0.42 pg/mL | [1] |
| 24 hours mild dehydration | Human | 3.3 ± 0.5 pg/mL (from 1.7 ± 0.2 pg/mL hydrated) | [3] | |
| 36 hours fluid deprivation | Human | 19.09 ± 4.51 pg/mL | [1] | |
| 4 hours thermal dehydration (50°C) | Human | 8.1 pg/mL (from 2.1 pg/mL) | [4] | |
| Plasma AVP during Hemorrhage | Severe hemorrhagic shock | Rat | Decreased pituitary AVP stores, serum levels fall after initial rise | [5] |
| Subarachnoid hemorrhage | Human | Increased concentrations in some patients | [6] | |
| Plasma AVP in Disease States | Central Diabetes Insipidus | Human | Very low or undetectable basal levels | [7] |
| Basal Plasma Copeptin | Healthy Adults | Human | Median: 4.2 pmol/L (Range: 1-13.8 pmol/L) | [8][9] |
| Healthy Children (fluid fasting) | Human | Median: 10.6 pmol/L (Range: 3.3-14.9 pmol/L) | [10] | |
| Healthy Children (free access to fluids) | Human | Median: 4.9 pmol/L (Range: 2-10.8 pmol/L) | [10] | |
| Plasma Copeptin after Osmotic Stimulation | Hypertonic saline infusion (Plasma osmolality ~311 mOsm/kg) | Human | 29.3 pmol/L (from 4 pmol/L) | [11][12][13] |
| AVP Half-life | In plasma | Human | Approximately 12 minutes | [11][12] |
| Copeptin Half-life | In plasma | Human | Approximately 26 minutes | [11][12][13] |
Experimental Protocols
Radioimmunoassay (RIA) for Arginine Vasopressin
This competitive binding assay is a traditional and sensitive method for quantifying AVP in plasma and urine.
Principle: Unlabeled AVP in a sample competes with a fixed amount of radiolabeled AVP (e.g., with ¹²⁵I) for binding to a limited amount of AVP-specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled AVP in the sample.
Detailed Protocol:
-
Sample Collection and Preparation:
-
Collect blood in chilled tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -20°C or lower until analysis. AVP is unstable in plasma, so prompt freezing is crucial.
-
For plasma samples, extraction is necessary to remove interfering substances. A common method is acetone precipitation: add 2 volumes of cold acetone to 1 volume of plasma, vortex, centrifuge, and aspirate the supernatant for drying and reconstitution in assay buffer.
-
-
Reagents:
-
Assay Buffer: Phosphate buffer (e.g., 0.05 M, pH 7.4) containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
AVP Standard: A series of known concentrations of synthetic AVP are prepared in the assay buffer.
-
¹²⁵I-labeled AVP: Radiolabeled AVP tracer.
-
AVP Antiserum: A specific antibody against AVP, diluted in assay buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled AVP.
-
Second Antibody/Precipitating Agent: To separate the antibody-bound AVP from free AVP (e.g., goat anti-rabbit IgG or polyethylene glycol).
-
-
Assay Procedure:
-
Pipette standards, controls, and extracted samples into appropriately labeled tubes.
-
Add the diluted AVP antiserum to all tubes except the "total counts" and "non-specific binding" tubes.
-
Vortex and incubate for 18-24 hours at 4°C.[14]
-
Add the ¹²⁵I-labeled AVP to all tubes.
-
Vortex and incubate for another 18-24 hours at 4°C.[14]
-
Add the second antibody or precipitating agent to all tubes except the "total counts" tube.
-
Incubate for a sufficient time to allow precipitation (e.g., 2 hours at 4°C).
-
Centrifuge to pellet the antibody-bound complex.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the AVP standards.
-
Determine the AVP concentration in the samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Arginine Vasopressin
ELISA is another common immunoassay technique that uses an enzyme-linked antibody to detect the target antigen.
Principle (Competitive ELISA): AVP in the sample competes with AVP coated on a microplate for binding to a limited amount of AVP-specific antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the AVP concentration in the sample.
Detailed Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody or AVP, depending on the specific kit format. Incubate overnight at 4°C.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Sample and Standard Incubation:
-
Secondary Antibody and Substrate Reaction:
-
Wash the plate to remove unbound substances.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).[15]
-
Incubate for 30 minutes at 37°C.[15]
-
Wash the plate thoroughly.
-
Add 90 µL of a chromogenic substrate (e.g., TMB).[15]
-
Incubate in the dark at 37°C for 15-25 minutes.[15]
-
-
Measurement and Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[15]
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the AVP concentrations in the samples.
-
In Situ Hybridization for AVP mRNA
This technique allows for the localization of AVP mRNA within tissue sections, providing information about which cells are actively transcribing the AVP gene.
Principle: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target AVP mRNA sequence is hybridized to the tissue section. The probe can be labeled with a radioisotope, a fluorescent molecule, or an enzyme, allowing for its detection.
Detailed Protocol:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the hypothalamus.
-
Post-fix the tissue and then cryoprotect it in a sucrose solution.
-
Cut thin sections (e.g., 10-20 µm) on a cryostat and mount them on coated slides.
-
-
Probe Preparation:
-
Synthesize a single-stranded RNA probe (riboprobe) or an oligonucleotide probe complementary to the AVP mRNA sequence. A common target is the exon C region.
-
Label the probe with a detectable marker (e.g., digoxigenin-UTP for non-radioactive detection or ³⁵S-UTP for radioactive detection).
-
-
Hybridization:
-
Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).
-
Apply the hybridization buffer containing the labeled probe to the sections.
-
Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C) to allow the probe to anneal to the target mRNA.[16][17]
-
-
Post-Hybridization Washes and Detection:
-
Wash the slides in a series of increasingly stringent buffers to remove the unbound and non-specifically bound probe.
-
For non-radioactive probes, incubate with an antibody against the label (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase).
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.
-
For radioactive probes, expose the slides to autoradiography film or emulsion.
-
-
Analysis:
-
Visualize the slides under a microscope to identify the cells expressing AVP mRNA.
-
The signal intensity can be quantified using image analysis software.
-
Visualizations
AVP Synthesis and Release Pathway
Caption: Overview of arginine vasopressin synthesis, transport, and release from hypothalamic neurons.
AVP V1a Receptor Signaling Pathway
Caption: The V1a receptor signaling cascade leading to cellular responses like vasoconstriction.
AVP V2 Receptor Signaling Pathway
Caption: The V2 receptor signaling pathway mediating increased water reabsorption in the kidneys.
Experimental Workflow for AVP Measurement by RIA
Caption: A typical experimental workflow for the quantification of arginine vasopressin by radioimmunoassay.
References
- 1. Radioimmunoassay of arginine vasopressin in the plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a new method for the radioimmunoassay of arginine vasopressin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of plasma vasopressin after drinking in dehydrated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dehydration on the vasopressin response to immersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplemental arginine vasopressin during the resuscitation of severe hemorrhagic shock preserves renal mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin in plasma and CSF of patients with subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmatic arginine vasopressin levels in total and partial diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Copeptin analysis in endocrine disorders [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Distribution of plasma copeptin levels and influence of obesity in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Release and Decay Kinetics of Copeptin vs AVP in Response to Osmotic Alterations in Healthy Volunteers. [folia.unifr.ch]
- 13. researchgate.net [researchgate.net]
- 14. sceti.co.jp [sceti.co.jp]
- 15. cloud-clone.com [cloud-clone.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
Arginine Vasopressin: A Neuromodulator in Hippocampal Circuitry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), a nonapeptide neurohormone, has a well-established role in regulating water homeostasis and blood pressure. Beyond these peripheral functions, AVP acts as a crucial neurotransmitter and neuromodulator within the central nervous system (CNS).[1][2] The hippocampus, a brain region integral to learning, memory, and emotional processing, is a key target for AVP's central actions.[1][3] AVP-containing neurons project from the hypothalamus to innervate various hippocampal subfields, where AVP influences neuronal excitability, synaptic plasticity, and network activity.[1][4][5] This technical guide provides a comprehensive overview of the mechanisms of AVP neurotransmission in hippocampal neurons, focusing on its receptors, signaling pathways, and effects on neuronal function. We present quantitative data from key studies in a structured format, detail experimental methodologies, and provide visual representations of the underlying molecular and experimental frameworks. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the vasopressin system.
AVP Receptors in the Hippocampus
AVP exerts its effects in the hippocampus primarily through two G protein-coupled receptors (GPCRs): the V1a receptor (V1aR) and the V1b receptor (V1bR).[1] Both receptors are coupled to Gq/11 proteins, initiating a canonical signaling cascade involving phospholipase C (PLC).[1]
-
V1a Receptors (V1aR): V1aRs are widely distributed throughout the hippocampus, expressed on both pyramidal neurons and interneurons in regions like the CA1.[6] Their activation has been linked to a variety of effects, including modulation of both excitatory and inhibitory neurotransmission.[1][6]
-
V1b Receptors (V1bR): The expression of V1bRs in the hippocampus is more restricted, with prominent localization in the pyramidal neurons of the CA2 subfield.[7][8][9] This specific expression pattern suggests a specialized role for V1bR in modulating social memory and aggression, functions attributed to the CA2 region.[7][8][10]
Signaling Pathways of AVP in Hippocampal Neurons
The activation of V1a and V1b receptors by AVP in hippocampal neurons triggers a cascade of intracellular events that ultimately alter neuronal function.
Canonical V1aR/V1bR Signaling Pathway
The primary signaling pathway for both V1a and V1b receptors involves the activation of the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ).[1] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]
Non-Canonical Signaling and Crosstalk
Recent evidence suggests that AVP signaling in hippocampal neurons is more complex than the canonical Gq/11-PLC pathway. For instance, in CA1 interneurons, AVP-induced depolarization via V1aR is dependent on Gαq/11 but appears to be independent of PLC, intracellular Ca2+ release, and PKC.[6] This suggests a more direct interaction of the G protein with downstream effectors, such as ion channels.
Furthermore, AVP has been shown to potentiate norepinephrine-induced cyclic AMP (cAMP) accumulation in hippocampal slices, an effect mediated by V1-type receptors and dependent on extracellular calcium.[11] This indicates a significant crosstalk between the vasopressin and adrenergic signaling systems.
Effects of AVP on Hippocampal Neuronal Activity
AVP exerts multifaceted effects on the excitability of different neuronal populations within the hippocampus, ultimately shaping the output of hippocampal circuits.
Modulation of Inhibitory Neurotransmission
AVP has a profound impact on GABAergic interneurons. Application of AVP to hippocampal slices increases the firing frequency of action potentials in GABAergic interneurons located in the stratum radiatum of the CA1 region.[6] This enhanced interneuron activity leads to an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded from CA1 pyramidal neurons.[6] The mechanism underlying this depolarization of interneurons involves the inhibition of a background potassium (K+) conductance.[6]
Direct Effects on Pyramidal Neurons
AVP also directly excites CA1 pyramidal neurons.[1] Under physiological conditions, this direct excitatory effect on pyramidal neurons can overwhelm the increased GABAergic inhibition, resulting in a net increase in pyramidal neuron firing frequency.[6] However, the AVP-mediated enhancement of GABA release serves to fine-tune the excitability of these principal cells.[6] In the subiculum, AVP excites pyramidal neurons through V1aR activation, which involves the activation of TRPV1 channels and the depression of G protein-gated inwardly rectifying potassium (GIRK) channels.[12]
Synaptic Plasticity
AVP plays a significant role in synaptic plasticity, a cellular correlate of learning and memory. It has been shown to enhance synaptic transmission and facilitate long-term potentiation (LTP) in the CA1 region and the dentate gyrus.[6] In the CA2 region, V1bR agonists potentiate excitatory synaptic responses.[1][10] This potentiation is dependent on the activation of NMDA receptors and calcium/calmodulin-dependent protein kinase II (CaMKII).[10] Moreover, AVP can increase the expression of key postsynaptic density proteins, such as PSD95 and the AMPA receptor subunit GluA1, in the ventral hippocampus, further contributing to the strengthening of synapses.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from electrophysiological studies on the effects of AVP in hippocampal neurons.
Table 1: Effects of AVP on sIPSCs in CA1 Pyramidal Neurons
| Parameter | Control | AVP (0.3 µM) | % of Control | Reference |
| sIPSC Frequency (Hz) | 3.1 ± 0.8 | 8.3 ± 1.4 | 356 ± 89% | [6] |
| sIPSC Amplitude (pA) | 28.9 ± 2.0 | 28.5 ± 2.4 | 99 ± 6% | [6] |
| EC50 of AVP | - | 41 nM | - | [6] |
Table 2: Effects of AVP on Neuronal Excitability
| Cell Type & Region | Parameter | % of Control | AVP Concentration | Reference |
| GABAergic Interneurons (CA1) | AP Firing Frequency | 256 ± 25% | 0.3 µM | [6] |
| Pyramidal Neurons (CA1, physiological solution) | AP Firing Frequency | 230 ± 38% | 0.3 µM | [6] |
| Pyramidal Neurons (CA1, with blocked direct excitation) | AP Firing Frequency | 30 ± 9% | 0.3 µM | [6] |
| Subicular Pyramidal Neurons | Inward Current (pA) | -55.1 ± 9.6 pA (absolute value) | Not specified | [12] |
Table 3: Effects of AVP on Postsynaptic Protein Expression in Ventral Hippocampus
| Protein | Treatment | Relative Expression (vs. Control) | Time | Reference |
| GluA1 | AVP (100 nM) | 1.67 ± 0.117 | 1 hour | [4] |
| PSD95 | AVP (100 nM) | Not specified, but significantly increased | 1 hour | [4] |
| GluA1 | AVP (100 nM) | 1.315 ± 0.037 | 60 minutes | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Electrophysiological Recordings in Hippocampal Slices
Objective: To measure the effects of AVP on synaptic transmission and neuronal excitability.
Protocol:
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold cutting solution (e.g., containing in mM: 75 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose, 0.1 CaCl2, 6 MgCl2, and 50 sucrose, bubbled with 95% O2/5% CO2).[4]
-
Horizontal or coronal hippocampal slices (300-400 µm thick) are prepared using a vibratome.[4]
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Slices are transferred to a recording chamber and continuously perfused with aCSF.
-
Neurons (e.g., CA1 pyramidal neurons or interneurons) are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes (3-5 MΩ) are filled with an appropriate internal solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).
-
Whole-cell recordings are obtained in either voltage-clamp or current-clamp mode.
-
To record sIPSCs, recordings are made from CA1 pyramidal neurons in the presence of glutamate receptor antagonists (e.g., kynurenic acid) to block excitatory transmission.[13]
-
To study neuronal excitability, action potentials are elicited by injecting depolarizing current steps.
-
-
Drug Application:
-
Data Analysis:
-
Electrophysiological data are analyzed using appropriate software to measure parameters such as sIPSC frequency and amplitude, action potential firing rate, and membrane potential.
-
Western Blotting for Postsynaptic Proteins
Objective: To quantify changes in the expression of synaptic proteins following AVP treatment.
Protocol:
-
Tissue Preparation:
-
Protein Extraction:
-
Following incubation, the tissue is homogenized in lysis buffer containing protease inhibitors.
-
The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-GluA1, anti-PSD95) and a loading control (e.g., anti-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
-
Implications for Drug Development
The intricate modulation of hippocampal circuitry by AVP highlights the therapeutic potential of targeting the vasopressin system for a range of neurological and psychiatric disorders.
-
Cognitive Enhancement: The role of AVP in promoting synaptic plasticity and LTP suggests that AVP receptor agonists could be explored as cognitive enhancers for conditions involving memory deficits, such as Alzheimer's disease.[14] The AVP metabolite AVP(4-8) has shown promise in this regard.[14]
-
Social Behavior Disorders: The specific involvement of the V1bR in the CA2 region in social memory and aggression makes it a compelling target for disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia.[7][8][15] V1bR antagonists are being investigated for their potential to ameliorate aggression and anxiety.[7]
-
Anxiety and Mood Disorders: Given AVP's role in the stress response and its excitatory effects in limbic structures, V1aR and V1bR antagonists are being evaluated for their anxiolytic and antidepressant properties.[1][15]
Conclusion
Arginine vasopressin acts as a powerful neuromodulator within the hippocampus, fine-tuning neuronal excitability and synaptic plasticity through the activation of V1a and V1b receptors. Its complex interplay with both excitatory and inhibitory neurons underscores its importance in regulating the delicate balance of hippocampal network activity. A thorough understanding of the cellular and molecular mechanisms of AVP action, as detailed in this guide, is paramount for the rational design of novel therapeutic agents targeting the vasopressin system for the treatment of cognitive, social, and emotional disorders. Future research should continue to unravel the complexities of AVP signaling and its functional consequences in both health and disease.
References
- 1. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin as a neurotransmitter in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin and vasopressin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin acts as a synapse organizer in limbic regions by boosting PSD95 and GluA1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the brain-wide pattern of synaptic input to vasopressin-expressing neurons in the paraventricular nucleus of the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin Facilitates GABAergic Transmission in Rat Hippocampus via Activation of V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor [frontiersin.org]
- 8. Social Context, Stress, Neuropsychiatric Disorders, and the Vasopressin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of arginine vasopressin receptor 1a reduces inhibitory synaptic currents at reciprocal synapses in the mouse accessory olfactory bulb [frontiersin.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Vasopressin neuromodulation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Mechanisms Involved in Arginine Vasopressin-mediated Excitation of Auditory Cortical and Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AVP(4-8) Improves Cognitive Behaviors and Hippocampal Synaptic Plasticity in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The vasopressin 1b receptor and the neural regulation of social behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Argipressin (AVP): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Argipressin (AVP), a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and social behavior. Its discovery and subsequent chemical synthesis marked a pivotal moment in biochemistry and pharmacology, paving the way for a deeper understanding of neurohormonal signaling and the development of synthetic peptide therapeutics. This technical guide provides a comprehensive overview of the seminal work leading to the isolation, structural elucidation, and first synthesis of AVP by Vincent du Vigneaud and his team, for which he was awarded the Nobel Prize in Chemistry in 1955.[1][2][3][4] Furthermore, this guide details the intricate signaling pathways of AVP through its primary receptors, V1a and V2, and presents key experimental protocols for its synthesis and bioactivity assessment. Quantitative data on receptor binding affinities are summarized to provide a valuable resource for researchers in the field.
Discovery and Historical Context
The journey to understanding Argipressin began with early observations of the physiological effects of posterior pituitary gland extracts in the late 19th and early 20th centuries.[2] These extracts were found to possess both pressor (blood pressure raising) and antidiuretic (urine concentrating) activities. The pioneering work of American biochemist Vincent du Vigneaud and his colleagues at Cornell University Medical College was instrumental in isolating and identifying the active principles responsible for these effects.[1][4]
Through meticulous techniques such as electrophoresis and chromatography, du Vigneaud's team successfully separated two distinct nonapeptide hormones from pituitary extracts: oxytocin and vasopressin.[2] They discovered that vasopressin from beef sources contained the amino acid arginine at position 8, hence the name Argipressin or Arginine Vasopressin (AVP), while vasopressin from hogs contained lysine at this position (Lysine Vasopressin, LVP).[2]
The culmination of this research was the complete structural elucidation and, remarkably, the first-ever chemical synthesis of a polypeptide hormone, oxytocin, in 1953, followed closely by the synthesis of AVP.[2][3][5][6] This groundbreaking achievement, accomplished using what were described as "brute force" methods prior to the advent of automated solid-phase synthesis, was a landmark in chemical biology and opened the door for the synthesis of other complex peptides.[1]
Timeline of Key Events:
-
Late 19th/Early 20th Century: Initial observations of the pressor and antidiuretic effects of posterior pituitary extracts.[2]
-
1927: Isolation of two active components from the pituitary, later named oxytocin and vasopressin.
-
1946: Vincent du Vigneaud resumes his research on oxytocin and vasopressin, employing advanced purification techniques like counter-current distribution.[2]
-
1953: Du Vigneaud and his team achieve the first synthesis of a polypeptide hormone, oxytocin.[2][3]
-
1954: The total synthesis of Argipressin is reported.[5]
-
1955: Vincent du Vigneaud is awarded the Nobel Prize in Chemistry for his work on biologically important sulfur compounds, particularly for the first synthesis of a polypeptide hormone.[1][2]
Chemical Structure and Properties of Argipressin
Argipressin is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. A disulfide bond between the two cysteine residues at positions 1 and 6 forms a six-amino acid ring structure, which is essential for its biological activity.[5][7] The C-terminus is amidated.
| Property | Value |
| Molecular Formula | C46H65N15O12S2 |
| Molecular Weight | 1084.24 g/mol [7][8][9] |
| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2[7] |
| Structure | Cyclic nonapeptide with a disulfide bridge between Cys1 and Cys6[5][7] |
Synthesis of Argipressin
The initial synthesis of Argipressin by du Vigneaud was a monumental effort in solution-phase peptide chemistry. Modern approaches, however, predominantly utilize Solid-Phase Peptide Synthesis (SPPS), a technique that offers significant advantages in terms of efficiency and purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Argipressin (Fmoc-based)
This protocol outlines a standard manual Fmoc-based solid-phase synthesis of Argipressin on a Rink Amide resin, which yields the C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Oxidation solution: 0.1 M ammonium bicarbonate buffer (pH 8.0) with 10% DMSO
-
Diethyl ether (cold)
-
HPLC purification system with a C18 column
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Gly-OH) (3 eq) and HBTU/HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Arg, Pro, Cys, Asn, Gln, Phe, Tyr, Cys), following the reverse order of the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL).
-
Add 10% DMSO to the solution to facilitate oxidation of the thiol groups to form the disulfide bond.
-
Stir the solution gently at room temperature and monitor the reaction by HPLC. The reaction is typically complete within 24 hours.
-
-
Purification:
-
Lyophilize the cyclized peptide solution.
-
Purify the crude cyclic Argipressin by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final Argipressin product as a white powder.
-
Signaling Pathways of Argipressin
Argipressin exerts its diverse physiological effects by binding to at least three distinct G-protein coupled receptors (GPCRs): V1a, V1b, and V2 receptors.[10][11] The V1a and V2 receptors are the most well-characterized and mediate the primary pressor and antidiuretic actions of AVP, respectively.
V1a Receptor Signaling
The V1a receptors are predominantly found on vascular smooth muscle cells, hepatocytes, platelets, and in the brain.[11] Binding of AVP to the V1a receptor activates the Gq/11 family of G-proteins.[12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction and vasoconstriction.
Caption: V1a receptor signaling pathway leading to smooth muscle contraction.
V2 Receptor Signaling
The V2 receptors are primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[11] AVP binding to the V2 receptor activates the Gs family of G-proteins.[12] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells. The increased number of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in the antidiuretic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 6. Bioassay vasopressin digitalis ACTH | PDF [slideshare.net]
- 7. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safercare.vic.gov.au [safercare.vic.gov.au]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. datapdf.com [datapdf.com]
- 11. anmfonline.org [anmfonline.org]
- 12. derangedphysiology.com [derangedphysiology.com]
An In-Depth Technical Guide to Argipressin Receptor Subtypes (V1a, V1b, V2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated through three distinct G protein-coupled receptors (GPCRs): the V1a, V1b (or V3), and V2 receptors. These receptor subtypes exhibit unique tissue distributions, couple to different intracellular signaling cascades, and are implicated in a variety of physiological and pathophysiological conditions. This guide provides a comprehensive technical overview of the V1a, V1b, and V2 receptor subtypes, including their signaling pathways, pharmacology, and the experimental methodologies used for their characterization.
Receptor Subtypes and Signaling Pathways
The three argipressin receptor subtypes are all members of the rhodopsin-like GPCR family, but they differ in their G protein coupling and subsequent second messenger systems.[1]
V1a Receptor (V1aR)
The V1a receptor primarily couples to Gαq/11 proteins.[1] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological functions mediated by the V1a receptor.
V1b Receptor (V1bR)
Similar to the V1a receptor, the V1b receptor also couples to Gαq/11 proteins and activates the phospholipase C signaling cascade, leading to increased intracellular calcium levels.[1] This pathway is particularly important in the anterior pituitary, where it mediates the release of adrenocorticotropic hormone (ACTH).
References
Pharmacokinetics and plasma half-life of Argipressin acetate
An In-depth Technical Guide to the Pharmacokinetics and Plasma Half-Life of Argipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a nonapeptide hormone endogenously produced in the hypothalamus and released from the posterior pituitary gland[1]. As a medication, this compound is utilized for its potent vasopressor and antidiuretic properties. It is indicated for increasing blood pressure in adults with vasodilatory shock who remain hypotensive despite fluid and catecholamine administration. This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics of this compound
The pharmacokinetic profile of Argipressin is characterized by a rapid onset of action and a short duration of effect, necessitating its administration via continuous intravenous infusion in clinical settings for vasodilatory shock.
Absorption and Distribution
Argipressin is typically administered intravenously, bypassing the absorption phase and ensuring 100% bioavailability. Following intravenous administration, it has a small volume of distribution.
Metabolism and Elimination
Argipressin is rapidly metabolized, primarily in the liver and kidneys, by vasopressinases. A smaller fraction of the dose is excreted unchanged in the urine. Due to its rapid clearance, Argipressin has a short plasma half-life.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound based on available data.
| Parameter | Value | Species | Citation |
| Plasma Half-Life | ≤10 minutes | Human | [2][3] |
| 10-20 minutes | Human | [1] | |
| Volume of Distribution (Vd) | 140 mL/kg | Human | [2] |
| 0.14 L/kg | Human | [1] | |
| Clearance (CL) | 9-25 mL/min/kg | Human (patients with vasodilatory shock) | [2][3] |
| Metabolism | Primarily by peptidases in the liver and kidney | Human | [1] |
| Excretion | Approximately 6% of the dose is excreted unchanged in the urine. | Human | [3] |
Table 1: Key Pharmacokinetic Parameters of this compound in Humans
Signaling Pathways of Argipressin
Argipressin exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs) located on the cell surface of various tissues. The primary receptors involved are the V1a, V2, and V3 receptors.
V1a Receptor Signaling
Located on vascular smooth muscle cells, V1a receptor activation is responsible for the vasopressor effects of Argipressin. The signaling cascade is as follows:
-
Argipressin binds to the V1a receptor.
-
The associated Gq protein is activated.
-
Phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequent contraction of the smooth muscle, resulting in vasoconstriction.
V2 Receptor Signaling
V2 receptors are primarily found on the basolateral membrane of the principal cells in the kidney's collecting ducts. Their activation mediates the antidiuretic effects of Argipressin. The signaling pathway proceeds as follows:
-
Argipressin binds to the V2 receptor.
-
The associated Gs protein is activated.
-
Adenylate cyclase is stimulated, leading to the conversion of ATP to cyclic AMP (cAMP).
-
Increased cAMP levels activate Protein Kinase A (PKA).
-
PKA phosphorylates proteins that promote the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.
-
The insertion of AQP2 channels increases water reabsorption from the filtrate back into the circulation.
Caption: Signaling pathways of Argipressin via V1a and V2 receptors.
Experimental Protocols for Pharmacokinetic Analysis
The determination of Argipressin's pharmacokinetic parameters requires precise and sensitive analytical methods due to its low plasma concentrations and short half-life.
Study Design and Blood Sampling
A typical pharmacokinetic study of intravenously administered Argipressin in healthy volunteers would involve the following:
-
Administration: A single intravenous bolus or a continuous infusion of a specified dose of this compound.
-
Blood Sampling: Due to the short half-life of Argipressin (≤10-20 minutes), frequent blood sampling is crucial in the initial phase post-administration. A representative sampling schedule for an intravenous bolus administration would be:
-
Pre-dose (0 minutes)
-
2, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes post-dose. This schedule allows for a detailed characterization of the distribution and elimination phases. For a continuous infusion study, blood samples would be taken at regular intervals until a steady-state concentration is achieved, and then at multiple time points after cessation of the infusion to determine the elimination half-life.
-
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of Argipressin.
-
Blood Collection: Blood should be drawn into chilled tubes containing an anticoagulant such as EDTA.
-
Centrifugation: The blood samples should be centrifuged at 4°C shortly after collection to separate the plasma.
-
Storage: Plasma samples should be immediately frozen and stored at -80°C until analysis.
Analytical Methods for Quantification
Two primary methods are used for the quantification of Argipressin in plasma: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for measuring peptide hormones.
-
Sample Preparation (Extraction):
-
Plasma proteins are precipitated by adding cold acetone or ethanol.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant containing Argipressin is transferred to a new tube.
-
The supernatant is evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in an assay buffer.
-
-
Assay Principle: The assay is based on the competition between unlabeled Argipressin (in the sample or standard) and a fixed amount of radiolabeled Argipressin (e.g., with ¹²⁵I) for binding to a limited amount of a specific anti-vasopressin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled Argipressin in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity and has become the gold standard for many bioanalytical applications.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A weak cation exchange (WCX) SPE cartridge is conditioned and equilibrated.
-
The plasma sample is loaded onto the cartridge.
-
The cartridge is washed to remove interfering substances.
-
Argipressin is eluted from the cartridge using an appropriate solvent.
-
The eluate is often evaporated and reconstituted in a mobile phase-compatible solution.
-
-
Instrumentation and Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Argipressin, allowing for highly selective and sensitive quantification.
-
The lower limit of quantification (LLOQ) for LC-MS/MS methods is typically in the low pg/mL range, often showing better accuracy at low concentrations compared to RIA[4].
Caption: A typical experimental workflow for a pharmacokinetic study of Argipressin.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and plasma half-life of this compound. The key takeaways for researchers and drug development professionals are the short half-life of the molecule, necessitating continuous infusion for sustained effect, and the established, highly sensitive analytical methods available for its quantification. A thorough understanding of these pharmacokinetic properties and the methodologies used to determine them is essential for the effective and safe clinical application of Argipressin and the development of novel vasopressor agents.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-international.com [ibl-international.com]
An In-depth Technical Guide to Argipressin Acetate (CAS Number: 129979-57-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Argipressin acetate, a synthetic form of the endogenous hormone vasopressin. This document is intended to serve as a detailed resource, consolidating key physicochemical data, pharmacological actions, and detailed experimental methodologies for professionals engaged in research and drug development.
Core Properties of this compound
This compound is a potent vasoconstrictor and antidiuretic peptide hormone. Its biological effects are mediated through its interaction with various vasopressin receptors, making it a subject of significant interest in cardiovascular and neurological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for laboratory use and formulation development.
| Property | Value | Reference |
| CAS Number | 129979-57-3 | [1] |
| Molecular Formula | C46H65N15O12S2 • xC2H4O2 | [1] |
| Molecular Weight | 1084.2 g/mol (free base) | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Water (1 mg/ml) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Pharmacological Properties
This compound exerts its effects by binding to and activating G-protein coupled vasopressin receptors: V1a, V1b, and V2. The activation of these receptors initiates distinct downstream signaling cascades, leading to a range of physiological responses.
| Parameter | Value | Cell Line/Model | Reference |
| V1 Receptor Binding Affinity (Kd) | 1.31 nM | A7r5 rat aortic smooth muscle cells | [1] |
| V1 Receptor Binding Affinity (Kd) | 1.44 nM | Neonatal rat cardiomyocytes | [1] |
| Intracellular Calcium Release (EC50) | 5 nM | A7r5 rat aortic smooth muscle cells | [1] |
| In Vivo Effect (Blood Pressure) | Increased Mean Arterial Pressure (MAP) | Rats (150-600 ng injected into medial amygdaloid body) | [1] |
| In Vivo Effect (Heart Rate) | Increased Heart Rate | Rats (150-600 ng injected into medial amygdaloid body) | [1] |
Signaling Pathways
Argipressin's diverse physiological effects are a direct result of the activation of specific signaling pathways upon binding to its receptors. The V1a and V1b receptors are coupled to the Gq alpha subunit, leading to an increase in intracellular calcium, while the V2 receptor is coupled to the Gs alpha subunit, resulting in the activation of the cAMP pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides step-by-step protocols for key experiments used to characterize the properties of this compound.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor in rat liver plasma membranes.
Materials:
-
[3H]-Arginine Vasopressin ([3H]-AVP)
-
This compound (unlabeled)
-
Rat liver plasma membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a microcentrifuge tube, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
Add 50 µL of the various concentrations of unlabeled this compound for the competition curve.
-
Add 50 µL of [3H]-AVP (at a concentration near its Kd) to each tube.
-
Add 100 µL of the rat liver plasma membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using a suitable software to determine the IC50 and subsequently the Ki of this compound.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in A7r5 rat aortic smooth muscle cells upon stimulation with this compound.
Materials:
-
A7r5 cells (rat aortic smooth muscle cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed A7r5 cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).
-
Add the different concentrations of this compound to the wells and immediately start recording the fluorescence ratio over time.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio to determine the EC50 for this compound-induced calcium mobilization.
In Vivo Blood Pressure Measurement
This protocol details the procedure for measuring the effect of this compound on mean arterial pressure (MAP) in anesthetized Sprague-Dawley rats via continuous intravenous infusion.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, urethane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Infusion pump
-
This compound solution in sterile saline
-
Heparinized saline
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug infusion.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously monitor blood pressure.
-
Flush the catheters with heparinized saline to prevent clotting.
-
Allow the animal to stabilize and record a baseline MAP for at least 30 minutes.
-
Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 ng/kg/min) using an infusion pump.
-
Increase the infusion rate in a stepwise manner (e.g., 0.3, 1, 3, 10 ng/kg/min) at regular intervals (e.g., every 15-20 minutes) once the blood pressure has stabilized at the previous dose.
-
Continuously record the MAP throughout the infusion period.
-
After the final dose, stop the infusion and continue to monitor the MAP as it returns to baseline.
-
Analyze the data to determine the dose-response relationship between the this compound infusion rate and the change in MAP.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and interpretation of studies involving this compound.
This technical guide provides a foundational understanding of this compound, its mechanisms of action, and key experimental procedures. For further in-depth information, researchers are encouraged to consult the primary literature cited throughout this document.
References
Methodological & Application
Application Notes and Protocols for Argipressin Acetate in vivo Dosage Calculation for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic form of the endogenous peptide hormone vasopressin, is a potent regulator of water homeostasis, vascular tone, and various neurological processes. Its activity is mediated through three G-protein coupled receptors: the V1a, V1b, and V2 receptors. In preclinical research, mouse models are invaluable for elucidating the physiological and pathological roles of Argipressin and for evaluating novel therapeutic agents targeting the vasopressin system. Accurate dosage calculation and appropriate administration are critical for obtaining reliable and reproducible in vivo data.
These application notes provide a comprehensive guide to the in vivo use of this compound in mouse models, including dosage information, detailed experimental protocols, and an overview of its signaling pathways.
Data Presentation: Quantitative Dosage Information
The following tables summarize reported dosages of this compound and its analogs in mice for various research applications and administration routes. It is crucial to note that the optimal dose can vary significantly depending on the mouse strain, sex, age, and the specific research question. Therefore, pilot studies are recommended to determine the effective dose range for your experimental setup.
Table 1: this compound Dosage in Mouse Models
| Research Area | Mouse Model | Administration Route | Dosage | Vehicle | Key Findings |
| Cardiovascular | C57BL/6 | Continuous Intraperitoneal Infusion (via micro-osmotic pump) | 0.00057 Units/kg/min | Normal Saline | Investigated the effect of Argipressin on cardiac function following ischemia-reperfusion injury.[1] |
| Cardiovascular | sRA (transgenic) | Continuous Subcutaneous Infusion (of V1a/V2 antagonist) | 22 ng/h | Not specified | Demonstrated the role of vasopressin in hypertension. While this is an antagonist dose, it provides a reference for continuous delivery concentration. |
| Neurological/Behavioral | BALB/c | Intracerebroventricular Infusion | Not specified | Not specified | Central infusion facilitated urinary marking behavior, a social signal in mice.[2] |
| Neurological/Behavioral | C57BL/6 | Peripheral Injection | Not specified | Not specified | Peripheral injection decreased urinary marking and urination.[2] |
| Pain/Analgesia | Not specified | Intraperitoneal Injection | 0.1 mg/kg | Not specified | Produced antinociception in the acetic acid abdominal constriction test.[3] |
| Pain/Analgesia | Not specified | Intracerebroventricular Injection | 0.5 µg | Not specified | Produced antinociception in the hot-plate test.[3] |
| Metabolic | V1a and V1b receptor-deficient mice | Not applicable (genetic model) | Not applicable | Not applicable | Studies on these knockout mice have revealed the role of Argipressin in glucose and lipid metabolism.[4] |
Table 2: General Dosage Conversion and Preparation
| Parameter | Value/Instruction |
| Unit Conversion | 1 Unit = 1000 milliunits (mU) |
| Vehicle Solutions | Sterile 0.9% Sodium Chloride (Saline), 5% Dextrose in water.[2][5] |
| Preparation for Infusion | For continuous intravenous infusion, this compound can be diluted in 0.9% Sodium Chloride or 5% Dextrose to a final concentration suitable for the infusion pump and desired dosage.[2][5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Bolus Injection
This protocol is suitable for systemic administration of this compound to study its acute effects.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Dosage Calculation:
-
Weigh the mouse to determine the exact body weight.
-
Calculate the required volume of this compound solution based on the desired dose (e.g., mg/kg) and the concentration of your stock solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
-
Preparation:
-
Dissolve this compound in the chosen sterile vehicle to the desired stock concentration. Ensure complete dissolution.
-
Warm the solution to room temperature or 37°C to prevent a drop in the animal's body temperature.
-
Draw the calculated volume into a sterile syringe.
-
-
Administration:
-
Restrain the mouse securely. One common method is to scruff the loose skin over the neck and shoulders.
-
Position the mouse with its head tilted slightly downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe. If aspiration is positive, withdraw the needle and prepare a new sterile injection.
-
Inject the solution smoothly and withdraw the needle.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or peritonitis.
-
Protocol 2: Subcutaneous (SC) Bolus Injection
This method provides a slower absorption rate compared to IP injection.
Materials:
-
Same as for IP injection.
Procedure:
-
Dosage Calculation and Preparation:
-
Follow steps 1 and 2 from the IP injection protocol. The maximum recommended subcutaneous injection volume per site in a mouse is 5-10 ml/kg.
-
-
Administration:
-
Restrain the mouse and create a "tent" of skin over the shoulders or back by gently lifting the skin.
-
Wipe the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of irritation at the injection site or other adverse effects.
-
Protocol 3: Continuous Infusion via Osmotic Minipump
This protocol is ideal for studies requiring sustained systemic delivery of this compound over several days or weeks.
Materials:
-
This compound
-
Sterile vehicle
-
Osmotic minipumps (e.g., ALZET)
-
Surgical instruments for implantation
-
Anesthesia
-
Sutures or wound clips
Procedure:
-
Pump Selection and Preparation:
-
Choose an osmotic minipump with the appropriate flow rate and duration for your experiment.
-
Calculate the concentration of the this compound solution needed to achieve the desired daily dose based on the pump's flow rate.
-
Following the manufacturer's instructions, fill the pump with the sterile this compound solution under aseptic conditions.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the surgical area (typically on the back, slightly posterior to the scapulae for subcutaneous implantation, or the abdomen for intraperitoneal implantation).
-
Make a small incision in the skin (for SC) or the skin and peritoneum (for IP).
-
Create a subcutaneous pocket or gently place the pump into the peritoneal cavity.
-
Suture the muscle layer (for IP) and close the skin incision with sutures or wound clips.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and care as per your institution's guidelines.
-
Monitor the mouse for signs of infection, pain, or pump-related complications.
-
House the mice individually to prevent interference with the surgical site.
-
Signaling Pathways
Argipressin exerts its effects by binding to three distinct receptor subtypes, each coupled to a specific signaling cascade.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are coupled to Gq/11 proteins.[6][7] Upon ligand binding, this initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.[6][8] Downstream targets of PKC can include components of the MAPK/ERK pathway.[9]
V1a/V1b Receptor Signaling Pathway.
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein, leading to the activation of the adenylyl cyclase pathway.[10]
-
Activation of Adenylyl Cyclase (AC): The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[11][12]
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates various downstream proteins on serine and threonine residues.[11][13] A key target in the kidney collecting duct is Aquaporin-2 (AQP2). Other substrates include ion channels, transcription factors (like CREB), and metabolic enzymes.[10][13]
-
Cellular Response: Phosphorylation of AQP2 leads to its translocation to the apical membrane of collecting duct cells, increasing water reabsorption.[10]
V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse model.
Experimental Workflow for this compound Administration in Mice.
References
- 1. A vasopressin circuit that modulates mouse social investigation and anxiety-like behavior in a sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting central and systemic effects of arginine-vasopressin on urinary marking behavior as a social signal in male mice [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic activation of vasopressin-2 receptors induces hypertension in Liddle mice by promoting Na+ and water retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. anmfonline.org [anmfonline.org]
- 9. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKA Substrates [esbl.nhlbi.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Protein kinase A - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Continuous Infusion of Argipressin in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a neurohormone with critical roles in regulating blood pressure, plasma osmolality, and social behavior.[1][2] In research settings, the continuous infusion of Argipressin in rat models is a valuable technique to investigate its physiological and pathophysiological effects, particularly in conditions like sepsis and hypotension.[3][4][5] These application notes provide a detailed protocol for the continuous intravenous infusion of Argipressin in rats, along with key quantitative data and a visualization of its primary signaling pathway.
Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs).[6][7] The V1a receptor, found on vascular smooth muscle cells, mediates vasoconstriction through the Gq protein and subsequent activation of the phospholipase C (PLC) signaling cascade.[6][8][9][10] Understanding this pathway is crucial for interpreting the outcomes of Argipressin infusion studies.
Quantitative Data Summary
The following tables summarize typical infusion parameters and expected hemodynamic responses compiled from various studies.
Table 1: Argipressin Infusion Dosages in Rats
| Application | Dosage Range | Infusion Duration | Reference |
| Hemodynamic Studies (Normotensive) | 1 - 100 ng/h | 7 days | [11] |
| Sepsis (Sub-therapeutic) | 6.75 - 13.5 mU/kg/h | 30-minute increments | [3] |
| Sepsis (Therapeutic) | 27 mU/kg/h | 30-minute increments | [3] |
| Hypotension | 0.5 - 2 mU/kg/h | As needed | [12] |
| Gastrointestinal Bleeding | 120 - 600 mU/kg/h | Titrated over 2 hours | [12] |
Note: 1 unit = 1000 milliunits (mU). Dosages can vary significantly based on the experimental model and research question.
Table 2: Hemodynamic Effects of Continuous Argipressin Infusion in Rats
| Parameter | Effect | Magnitude of Change | Condition | Reference |
| Mean Arterial Pressure (MAP) | Increase | Dose-dependent | Normotensive | [1][2][11] |
| Heart Rate (HR) | Decrease | Significant at higher doses | Normotensive | [1][2][11] |
| Cardiac Output (CO) | Decrease | Significant | Normotensive | [1][2][13] |
| Total Peripheral Resistance (TPR) | Increase | Dose-dependent | Normotensive | [1][2] |
| Intestinal Microcirculatory Oxygenation | Increase | +6.1 ± 5.3% | Moderate Sepsis (Sub-therapeutic dose) | [3] |
| Intestinal Total Vessel Density | Increase | +5.2 ± 3.0 mm/mm2 | Moderate Sepsis (Sub-therapeutic dose) | [3] |
Experimental Protocols
This section outlines a detailed methodology for the continuous intravenous infusion of Argipressin in rats.
Animal Preparation
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used. The choice of strain may depend on the specific research question.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, or an injectable cocktail of ketamine/xylazine). The choice of anesthesia should be consistent across all experimental groups.
Catheterization
-
Surgical Preparation: Shave and disinfect the surgical area (e.g., the ventral neck region for jugular vein catheterization or the inguinal region for femoral vein catheterization).
-
Vessel Isolation: Make a small incision and carefully dissect the surrounding tissue to expose the target vein (e.g., right jugular vein or femoral vein).
-
Catheter Insertion: Create a small incision in the vein and insert a sterile, heparin-saline filled catheter (e.g., PE-50 tubing). Advance the catheter to the desired position (e.g., near the right atrium for jugular insertion).
-
Catheter Securing: Secure the catheter in place with surgical sutures.
-
Patency: Flush the catheter with a small volume of heparinized saline to ensure patency and prevent clotting.
-
Exteriorization: Tunnel the catheter subcutaneously to the dorsal neck region and exteriorize it. This prevents the animal from interfering with the infusion line.
-
Recovery: Allow the animal to recover from surgery according to approved institutional animal care and use committee (IACUC) protocols. Provide appropriate post-operative analgesia.
Continuous Infusion Setup
-
Infusion Pump: Use a calibrated syringe pump capable of delivering low and precise flow rates.
-
Argipressin Solution Preparation:
-
Reconstitute lyophilized Argipressin (acetate salt) in sterile saline (0.9% NaCl) or 5% dextrose in water to the desired stock concentration.[14]
-
Further dilute the stock solution to the final infusion concentration based on the desired dosage and the infusion rate.
-
Example Calculation: For a 300g rat and a target dose of 10 mU/kg/h:
-
Total dose per hour = 10 mU/kg/h * 0.3 kg = 3 mU/h
-
If the infusion pump is set to 0.5 mL/h, the required concentration is 3 mU / 0.5 mL = 6 mU/mL.
-
-
-
Connection: Connect the syringe containing the Argipressin solution to the exteriorized catheter via a swivel system if the animal is conscious and freely moving, to prevent tangling of the infusion line.
Experimental Procedure
-
Baseline Measurements: Before starting the infusion, record baseline physiological parameters such as blood pressure, heart rate, and any other relevant variables for a sufficient period to ensure stability.
-
Initiation of Infusion: Start the infusion pump at the predetermined rate.
-
Monitoring:
-
Data Collection: Record all data at regular intervals throughout the infusion period.
-
Termination: At the end of the experiment, euthanize the animal using an approved method.
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Argipressin signaling pathway and a typical experimental workflow for continuous infusion.
Caption: Argipressin V1a receptor signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for continuous Argipressin infusion in rats.
References
- 1. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Sub-therapeutic vasopressin but not therapeutic vasopressin improves gastrointestinal microcirculation in septic rats: A randomized, placebo-controlled, blinded trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. Sustained hypermetabolic sepsis in rats: characterization of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. uniprot.org [uniprot.org]
- 9. ahajournals.org [ahajournals.org]
- 10. WikiGenes - Avpr1a - arginine vasopressin receptor 1A [wikigenes.org]
- 11. Haemodynamic and humoral consequences of chronic infusion of vasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anmfonline.org [anmfonline.org]
- 13. Hemodynamic effects of arginine vasopressin in rats adapted to chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VASOPRESSIN INJECTION USP 20 UNITS PER mL 1mL VIAL [dailymed.nlm.nih.gov]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Argipressin acetate solubility and preparation in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Argipressin acetate, a synthetic peptide analogue of the endogenous hormone vasopressin, in cell culture experiments. The information is intended to guide researchers in the proper handling, preparation, and application of this compound for in vitro studies.
Product Information
| Characteristic | Value | Source |
| Synonyms | [Arg8]-Vasopressin acetate, AVP acetate | [1][2] |
| CAS Number | 113-79-1 | [3][4] |
| Molecular Formula | C46H65N15O12S2 | [3] |
| Molecular Weight | 1084.23 g/mol | [3][4] |
Solubility and Storage
This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.[3] Proper storage is crucial to maintain the integrity and activity of the peptide.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution in DMSO |
| DMSO | 100 mg/mL (92.23 mM) | 3 years at -20°C | 1 year at -80°C; 1 month at -20°C |
Note: It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Biological Activity
Argipressin is a potent agonist of the vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors.[5][6] Its binding to these receptors initiates downstream signaling cascades that can influence a variety of cellular processes.
| Target Receptor | Binding Affinity (Kd) | Cell Line | Effect | Source |
| V1 Receptor | 1.31 nM | A7r5 rat aortic smooth muscle cells | Stimulates intracellular calcium release (EC50 = 5 nM) | [1][7] |
| V1 Receptor | 1.44 nM | Neonatal rat cardiomyocytes | Increases cytosolic free [Ca2+] | [1] |
| Vasopressin Receptors | 10⁻⁶ M | BRIN BD11 and 1.1B4 cells | Increased proliferation of rodent and human beta-cells | [8] |
Signaling Pathway
Argipressin binding to its receptors activates distinct signaling pathways. The V1 receptor is primarily coupled to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[9] The V2 receptor is coupled to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[10]
Caption: Argipressin signaling through V1 and V2 receptors.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, this would be 108.42 mg for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed peptide.[11]
-
Mixing: Vortex the solution gently until the peptide is completely dissolved.[11] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium and subsequent treatment of cells.
Materials:
-
This compound DMSO stock solution (from Protocol 5.1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells plated in appropriate culture vessels
-
Sterile pipette tips and tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO.[12]
-
Dilution into Culture Medium: Directly dilute the this compound DMSO stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.[13]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design.
Caption: Workflow for preparing and using this compound in cell culture.
Safety Precautions
-
When handling this compound powder, it is recommended to use personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of substances through the skin. Therefore, appropriate caution should be exercised when handling DMSO-containing solutions.[11]
-
All procedures involving cell culture should be performed under sterile conditions in a biological safety cabinet to prevent contamination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Argipressin (acetate) | CAS 129979-57-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Vasopressin - Wikipedia [en.wikipedia.org]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. lifetein.com [lifetein.com]
Application Notes and Protocols for the Use of Argipressin Acetate in Preclinical Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, stemming from a dysregulated host response to infection. In the pathophysiology of septic shock, a relative deficiency of endogenous vasopressin can occur, contributing to profound vasodilation. Argipressin, the synthetic form of vasopressin, acts as a potent non-adrenergic vasoconstrictor by activating V1a receptors on vascular smooth muscle. Its use in animal models of septic shock allows for the investigation of its therapeutic potential, mechanisms of action, and impact on hemodynamic stability, organ function, and survival. These application notes provide detailed protocols and compiled data to guide researchers in the effective use of Argipressin acetate in various preclinical models of septic shock.
Mechanism of Action: V1a Receptor Signaling
Argipressin exerts its primary vasoconstrictive effect through the activation of V1a receptors on vascular smooth muscle cells. This signaling cascade is crucial for restoring vascular tone in the distributive shock state seen in sepsis.
Caption: V1a receptor signaling cascade initiated by Argipressin.
Experimental Protocols
The most widely utilized and clinically relevant animal model for sepsis research is the cecal ligation and puncture (CLP) model, which induces polymicrobial peritonitis.
Protocol 1: Cecal Ligation and Puncture (CLP) in Mice
This protocol describes the induction of sepsis in mice via CLP, a model that closely mimics the progression of human septic peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Heating pad
-
Depilatory cream
-
Sterile surgical instruments (scissors, forceps)
-
3-0 or 4-0 silk suture
-
21-gauge needle
-
Wound clips or suture for closure
-
Pre-warmed (37°C) sterile 0.9% saline for fluid resuscitation
-
This compound solution for infusion
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and linea alba to expose the peritoneal cavity.
-
Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more distal ligation results in less severe sepsis). For moderate sepsis, ligate approximately 50% of the cecum.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall and skin with sutures or wound clips.
-
Fluid Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously.
-
This compound Administration: Initiate the infusion of this compound at the desired dose via a catheterized vein (e.g., tail vein or jugular vein).
Protocol 2: Cecal Ligation and Puncture (CLP) in Rats
This protocol is adapted for rats, which are frequently used for more invasive hemodynamic monitoring.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic
-
Heating pad
-
Sterile surgical instruments
-
3-0 silk suture
-
18- or 21-gauge needle
-
Wound clips or suture for closure
-
Pre-warmed sterile 0.9% saline
-
This compound solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature. Prepare the abdominal area for surgery.
-
Laparotomy: Perform a 3-4 cm midline laparotomy to expose the cecum.
-
Cecal Ligation and Puncture: Ligate the cecum below the ileocecal valve and puncture it with the needle. The severity can be adjusted by the ligation site and needle size.
-
Closure: Reposition the cecum and close the incision in layers.
-
Fluid and Drug Administration: Administer fluid resuscitation (e.g., 25 ml/kg intraperitoneally or subcutaneously) and commence this compound infusion as per the experimental design.
Protocol 3: Endotoxin-Induced Septic Shock in Pigs
Larger animal models, such as pigs, allow for more detailed and continuous hemodynamic monitoring.
Materials:
-
Domestic pigs (e.g., Pietrain)
-
Anesthesia and mechanical ventilation setup
-
Surgical instruments for catheter placement (e.g., arterial line, central venous catheter, pulmonary artery catheter)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
Procedure:
-
Instrumentation: Anesthetize, intubate, and mechanically ventilate the pig. Surgically place catheters for continuous monitoring of arterial blood pressure, central venous pressure, and cardiac output.
-
Sepsis Induction: After a stabilization period, induce septic shock by a continuous intravenous infusion of LPS.
-
Onset of Shock: Define the onset of septic shock as a sustained drop in mean arterial pressure (MAP) to a predefined threshold (e.g., <65 mmHg).
-
Treatment: Upon the onset of shock, randomize animals to receive a continuous infusion of this compound or a control/comparator vehicle.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a septic shock animal model.
Caption: Generalized workflow for septic shock animal studies.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the use of Argipressin (vasopressin) in various animal models of septic shock.
Table 1: this compound Dosages in Septic Shock Animal Models
| Animal Model | Sepsis Induction Method | This compound Dosage | Route of Administration | Reference |
| Dog | Intraperitoneal E. coli | 0.01 or 0.04 U/min | Intravenous Infusion | [1] |
| Sheep | Cecal Perforation | 0.02 U/min (fixed dose) or 0.01 U/min + Norepinephrine | Intravenous Infusion | [2] |
| Pig | Fecal Peritonitis | 0.5 mU/kg/min | Intravenous Infusion | |
| Pig | Endotoxin (LPS) | 0.4 U/kg (bolus, in cardiac arrest post-sepsis) | Intravenous | |
| Rat | Endotoxin (LPS) | Titrated to maintain MAP | Intravenous Infusion | [3] |
Table 2: Effects of Argipressin on Hemodynamic Parameters
| Animal Model | Parameter | Argipressin Treatment | Outcome | Reference |
| Dog | Mean Arterial Pressure (MAP) | 0.01-0.04 U/min | No significant difference compared to norepinephrine | [4] |
| Dog | Cardiac Index (CI) | 0.01-0.04 U/min | Less decrease compared to epinephrine | [1] |
| Dog | Systemic Vascular Resistance (SVR) | 0.01-0.04 U/min | Increase, less than with epinephrine | [1] |
| Sheep | Mean Arterial Pressure (MAP) | 0.02 U/min | Maintained MAP between 75-85 mmHg | [2] |
| Rat (Diabetic) | Aortic Blood Flow | Infusion | Prevented decrease in blood flow | [3] |
| Rat (Diabetic) | Renal Artery Blood Flow | Infusion | Partially restored blood flow | [3] |
Table 3: Effects of Argipressin on Survival and Inflammatory Markers
| Animal Model | Parameter | Argipressin Treatment | Outcome | Reference |
| Dog | Survival | 0.01-0.04 U/min | Beneficial effect on survival, similar to norepinephrine | [1][4] |
| Sheep | Survival Time | 0.02 U/min | Longer survival time compared to norepinephrine and control groups | [2] |
| Rat (Diabetic) | Plasma Nitrite Levels | Infusion | No significant effect on elevated levels | [3] |
| General | Proinflammatory Cytokines | Infusion | Tends to decrease levels of proinflammatory cytokines |
Preparation and Administration of this compound
Reconstitution and Dilution: this compound is typically supplied as a lyophilized powder or a concentrated solution.
-
Reconstitution: If lyophilized, reconstitute with sterile water for injection or 0.9% sodium chloride to a known stock concentration.
-
Dilution for Infusion: For continuous intravenous infusion, the stock solution should be further diluted in an appropriate infusion fluid, such as 5% dextrose or 0.9% sodium chloride, to the final desired concentration for administration.[5] The final concentration will depend on the animal's weight, the desired dose, and the infusion rate of the pump.
Administration:
-
For continuous infusion, a syringe pump is recommended for accurate delivery.
-
The solution should be administered via a catheterized vessel, preferably a central line in larger animals to avoid peripheral vasoconstriction issues.[5] In rodents, a catheterized tail vein or jugular vein can be used.
-
The infusion should be started promptly after the onset of septic shock is confirmed.
Monitoring and Endpoints
Key Monitoring Parameters:
-
Hemodynamics: Continuously monitor mean arterial pressure (MAP), heart rate, and in larger animals, cardiac output, systemic vascular resistance, and central venous pressure.
-
Renal Function: Monitor urine output and collect blood samples for creatinine and blood urea nitrogen (BUN) analysis.
-
Metabolic Status: Measure blood lactate levels as an indicator of tissue hypoperfusion.
Primary and Secondary Endpoints:
-
Primary Endpoint: Survival rate at a predetermined time point (e.g., 24, 48, or 72 hours).
-
Secondary Endpoints:
-
Hemodynamic variables (e.g., time to MAP restoration).
-
Biochemical markers of organ dysfunction (e.g., renal and liver function tests).
-
Levels of inflammatory and anti-inflammatory cytokines in plasma and tissues (e.g., TNF-α, IL-6, IL-10).[6]
-
Histopathological examination of organs (e.g., lung, liver, kidney) to assess tissue injury.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Clinical review: Vasopressin and terlipressin in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of vasopressin and norepinephrine on organ perfusion during septic shock in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Argipressin (EMBESIN brand) Intravenous Infusion for Adults (analogue of vasopressin) | Medinfo Galway [medinfogalway.ie]
- 6. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hypertension in Research Animals with Argipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic analogue of the endogenous hormone vasopressin, is a potent vasoconstrictor. Its primary mechanism of action involves binding to vasopressin V1a receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to increased intracellular calcium and subsequent smooth muscle contraction.[1][2][3] This physiological response makes this compound a valuable pharmacological tool for inducing acute and sustained hypertension in research animals. Such models are instrumental in studying the pathophysiology of hypertension, evaluating the efficacy of novel antihypertensive drugs, and investigating the downstream cardiovascular and renal consequences of elevated blood pressure.
These application notes provide detailed protocols for the preparation and administration of this compound to induce hypertension in rodent models, along with methods for continuous blood pressure monitoring.
Mechanism of Action: V1a Receptor Signaling
Argipressin exerts its pressor effects primarily through the activation of the G protein-coupled V1a receptor.[1][2] The binding of argipressin to the V1a receptor initiates a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction and an increase in total peripheral resistance and blood pressure.[3]
Data Presentation
The following tables summarize typical dosage ranges for this compound administration to induce hypertension in rodents. It is crucial to note that the optimal dose will vary depending on the animal species, strain, age, and the desired level and duration of hypertension. A pilot dose-response study is highly recommended to determine the ideal dosage for a specific experimental paradigm.
Table 1: this compound Dosage for Continuous Intravenous Infusion in Rats
| Parameter | Value | Reference |
| Infusion Rate | 0.01 - 0.03 IU/minute | [4][5] |
| Concentration | 0.8 IU/mL (Diluted in 0.9% Saline) | [5] |
| Duration | Dependent on experimental design (hours to days) | N/A |
| Expected Outcome | Sustained elevation in blood pressure. | N/A |
Table 2: this compound Dosage for Subcutaneous or Intramuscular Injection in Rats
| Parameter | Value | Reference |
| Dosage | 5 - 20 IU | [6] |
| Frequency | Every 4 hours | [6] |
| Vehicle | Sterile 0.9% Saline or 5% Dextrose | [7][8] |
| Expected Outcome | Intermittent elevation in blood pressure. | N/A |
Table 3: this compound Dosage for Continuous Infusion in Mice
| Parameter | Value | Reference |
| Infusion Rate | 0.01 - 0.05 units/kg/hour | [8] |
| Vehicle | Sterile 0.9% Saline or 5% Dextrose | [7][8] |
| Duration | Dependent on experimental design (hours to days) | N/A |
| Expected Outcome | Sustained elevation in blood pressure. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile 0.9% saline or 5% dextrose to achieve the desired final concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and protect from light. Diluted solutions should be used immediately.[6]
Protocol 2: Induction of Hypertension via Continuous Infusion Using Osmotic Minipumps
This protocol describes the use of implantable osmotic minipumps for the continuous delivery of this compound to induce a sustained hypertensive state.
Materials:
-
Research animals (e.g., rats, mice)
-
Prepared sterile this compound solution
-
Osmotic minipumps (e.g., ALZET®)
-
Surgical instruments
-
Anesthesia
-
Analgesics
-
Telemetry implants for blood pressure monitoring (pre-implanted)
Procedure:
-
Animal Preparation: Acclimatize animals to housing conditions for at least one week prior to surgery.
-
Telemetry Implantation: If not already performed, implant telemetry devices for continuous blood pressure monitoring according to the manufacturer's instructions and allow for a recovery period of at least one week.
-
Osmotic Minipump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the prepared sterile this compound solution.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and sterilize the surgical site (typically the back, between the scapulae).
-
Make a small subcutaneous pocket.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Administer analgesics as prescribed and monitor the animal for signs of pain or distress.
-
Blood Pressure Monitoring: Begin continuous blood pressure recording via telemetry. Allow a stabilization period for the pump to begin delivery and for blood pressure to reach a new, elevated steady state.
Protocol 3: Continuous Blood Pressure Monitoring Using Radiotelemetry
Continuous and stress-free blood pressure monitoring is essential for accurately assessing the hypertensive state induced by this compound. Radiotelemetry is the gold-standard method for this purpose.
Materials:
-
Telemetry transmitter with a pressure catheter
-
Receiver
-
Data acquisition and analysis software
-
Surgical instruments
-
Anesthesia
-
Analgesics
Procedure:
-
Surgical Implantation of the Telemetry Device:
-
Anesthetize the animal.
-
The surgical approach for catheter placement depends on the animal model. Common sites include the carotid artery or the abdominal aorta.
-
Create a subcutaneous pocket for the transmitter body, typically on the flank or the back.
-
Tunnel the catheter subcutaneously from the pocket to the vessel insertion site.
-
Carefully insert the catheter into the target artery and secure it.
-
Close all incisions.
-
-
Post-Surgical Recovery:
-
Administer analgesics as prescribed.
-
Allow the animal to recover for at least one week before starting the experiment to ensure stable baseline blood pressure readings.
-
-
Data Acquisition:
-
House the animal in a cage placed on a receiver platform.
-
Activate the transmitter and begin recording continuous blood pressure data (systolic, diastolic, mean arterial pressure) and heart rate.
-
Record baseline data for a sufficient period before administering this compound.
-
Continue recording throughout the argipressin administration period and for any subsequent washout or treatment phases.
-
Euthanasia
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations, and with the approval of the local Institutional Animal Care and Use Committee (IACUC). The specific dosages and procedures may need to be optimized for individual experimental conditions.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argipressin (EMBESIN brand) Intravenous Infusion for Adults (analogue of vasopressin) | Medinfo Galway [medinfogalway.ie]
- 5. amomed.com [amomed.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. anmfonline.org [anmfonline.org]
- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 9. nre.tas.gov.au [nre.tas.gov.au]
Application Notes and Protocols for Argipressin V1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), a neurohypophysial hormone, plays crucial roles in regulating physiological processes through its interaction with specific G protein-coupled receptors (GPCRs). The V1 receptor subtype is primarily involved in vasoconstriction, glycogenolysis, and platelet aggregation. This document provides a detailed protocol for conducting radioligand receptor binding assays to characterize the interaction of compounds with the Argipressin V1 receptors (V1a and V1b).
Signaling Pathway
Argipressin V1 receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.
Figure 1. Argipressin V1 Receptor Signaling Pathway.
Experimental Protocols
A receptor binding assay is a robust method to determine the affinity of a ligand for its receptor. The following protocols detail saturation and competition binding assays for V1 receptors.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing human recombinant V1a or V1b receptors (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: Typically [³H]Arginine Vasopressin ([³H]AVP).
-
Unlabeled Ligand: Argipressin (AVP) for non-specific binding determination and test compounds for competition assays.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-coated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow
Figure 2. General workflow for a receptor binding assay.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
-
Plate Preparation: Pre-coat a 96-well filter plate with 0.5% PEI for 30 minutes at 4°C, then wash with wash buffer.
-
Assay Setup:
-
Add varying concentrations of the radioligand (e.g., [³H]AVP) to the wells of a non-binding 96-well plate.
-
For each concentration, prepare wells for total binding and non-specific binding (NSB).
-
To the NSB wells, add a high concentration of unlabeled AVP (e.g., 1 µM).
-
Add the receptor membrane preparation to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[1]
-
Filtration: Transfer the contents of the assay plate to the pre-coated filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.[2]
-
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of a test compound for the receptor.
-
Plate Preparation: Follow the same procedure as for the saturation binding assay.
-
Assay Setup:
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells of a non-binding 96-well plate.
-
Add varying concentrations of the unlabeled test compound to the wells.
-
Include control wells for total binding (radioligand only) and NSB (radioligand + high concentration of unlabeled AVP).
-
Add the receptor membrane preparation to each well.
-
-
Incubation, Filtration, Washing, Drying, and Counting: Follow steps 3-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following tables summarize typical binding parameters for Argipressin V1 receptors.
Table 1: Saturation Binding Data for V1 Receptors
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |
| Human V1a | [³H]AVP | 0.5 | Not Specified | Recombinant | [1] |
| Human V1b | --INVALID-LINK---Vasopressin | 0.28 | 1.31 | CHO-K1 | [3] |
| Human V1a | [¹²⁵I]phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ | Not Specified | 2.80 | HEK-293 | [4] |
Table 2: Competition Binding Data for V1 Receptor Ligands
| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Reference |
| Human V1a | [d(CH₂)₅¹,Tyr(Me)²]-AVP | 0.89 | [³H]AVP | [1] |
| Human V1a | Argipressin acetate | 1.1 | [³H]AVP | [1] |
| Human V1b | (Arg⁸)Vasopressin | 0.16 | --INVALID-LINK--Vasopressin | [3] |
| Human V1a | V1A-2303 | 0.46 | [¹²⁵I]phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ | [4] |
| Human V1a | Balovaptan | 0.23 (Kb) | Not Specified | [4] |
Conclusion
The provided protocols offer a robust framework for investigating the binding of novel compounds to Argipressin V1 receptors. Accurate determination of binding affinities (Kd and Ki) and receptor density (Bmax) is essential for the characterization of new chemical entities and their potential as therapeutic agents targeting the vasopressin system. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug discovery and development programs.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argipressin Acetate Administration in Rats to Study Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin, also known as Arginine Vasopressin (AVP), is a neuropeptide hormone with significant roles in cardiovascular regulation. It exerts its effects through interaction with various receptors, primarily the vasopressin V1a receptor in the cardiovascular system.[1][2] Stimulation of the V1a receptor on vascular smooth muscle cells leads to vasoconstriction, thereby increasing systemic vascular resistance and blood pressure.[3] In cardiomyocytes, V1a receptor signaling can influence contractility and hypertrophy.[1] Understanding the cardiac effects of Argipressin acetate is crucial for elucidating its role in both physiological and pathophysiological states, such as heart failure and hypertension, and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the administration of this compound to study its cardiac effects in rat models. It includes summaries of quantitative data, comprehensive experimental methodologies, and diagrams of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key cardiac parameters in rats, as reported in various studies.
Table 1: In Vivo Hemodynamic Effects of Argipressin Infusion in Conscious Rats
| Dose of Argipressin | Mean Arterial Pressure (MAP) | Heart Rate (HR) | Total Peripheral Resistance (TPR) | Cardiac Output (CO) |
| Baseline | Normal | Normal | Normal | Normal |
| Low Dose (e.g., 0.2 ng/kg/min) | No significant change | No significant change | No significant change | No significant change |
| High Dose (e.g., 2.0 ng/kg/min) | Increased | Decreased | Increased | Decreased |
Note: The exact values can vary based on the specific experimental conditions, rat strain, and duration of infusion. The data indicates a dose-related increase in arterial pressure and a corresponding reflex decrease in heart rate.[4][5] The decrease in cardiac output is also a notable effect.[4]
Table 2: Effects of Argipressin in a Rat Model of Asphyxial Cardiac Arrest and CPR
| Treatment Group | Dose | Rate of Restoration of Spontaneous Circulation (ROSC) | Post-ROSC Heart Rate | Post-ROSC Mean Aortic Pressure |
| Saline (Control) | 1 mL | 10% (1/10) | N/A | N/A |
| Low Dose Vasopressin | 0.4 U/kg | 80% (8/10) | No significant difference from medium dose | No significant difference among vasopressin groups |
| Medium Dose Vasopressin | 0.8 U/kg | 80% (8/10) | Higher than high dose group | No significant difference among vasopressin groups |
| High Dose Vasopressin | 2.4 U/kg | 80% (8/10) | Lower than low and medium dose groups | No significant difference among vasopressin groups |
This table is based on a study investigating the efficacy of different vasopressin doses during cardiopulmonary resuscitation (CPR) in a rat model of asphyxial cardiac arrest.[6] The results show that while vasopressin significantly improves the rate of ROSC compared to saline, a high dose may lead to relative bradycardia post-resuscitation.[6]
Table 3: Cardioprotective Effects of Argipressin Pre-treatment in a Rat Ischemia-Reperfusion Injury Model
| Treatment Group | Dose (intravenous) | Infarct Size (%) | Incidence of Ventricular Tachycardia (%) | Plasma LDH Level |
| Control (Saline) | N/A | High | High | High |
| Argipressin | 0.015 µ g/rat | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Argipressin | 0.03 µ g/rat | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Argipressin | 0.06 µ g/rat | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Argipressin + V1 Antagonist | 0.03 µ g/rat + SR49059 | Partially returned to control levels | Attenuated cardioprotective effect | Attenuated cardioprotective effect |
This table summarizes findings that demonstrate a cardioprotective effect of Argipressin when administered before an ischemic event in rats.[7] The protective effects appear to be mediated by the V1 receptor.[7]
Signaling Pathway
The primary signaling pathway for Argipressin in cardiomyocytes is mediated by the V1a receptor, a G protein-coupled receptor (GPCR).
Caption: V1a receptor signaling pathway in cardiomyocytes.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol details the procedure for measuring the direct effects of this compound on cardiovascular parameters in anesthetized rats.
1. Animal Preparation:
- Adult male Sprague-Dawley or Wistar rats (250-350g) are suitable.
- Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Instrumentation:
- Place the rat in a supine position.
- Cannulate the trachea to ensure a patent airway.
- Catheterize the right carotid artery with a pressure transducer-tipped catheter to measure arterial blood pressure and heart rate.
- Catheterize the left jugular vein for intravenous administration of this compound.
3. This compound Administration:
- Prepare fresh solutions of this compound in sterile saline (0.9% NaCl).
- After a stabilization period of at least 20 minutes post-surgery, record baseline hemodynamic parameters.
- Administer this compound as a bolus injection or a continuous infusion at the desired doses (e.g., ranging from ng/kg to µg/kg).[3][5]
4. Data Acquisition and Analysis:
- Continuously record blood pressure and heart rate using a data acquisition system.
- Calculate mean arterial pressure (MAP).
- If a flow probe is placed on the aorta, cardiac output (CO) can also be measured. Total peripheral resistance (TPR) can be calculated as MAP/CO.
- Analyze the dose-response relationship for each parameter.
Protocol 2: Ex Vivo Isolated Heart Perfusion (Langendorff Model)
This protocol is for assessing the direct effects of this compound on the heart, independent of systemic vascular and neural influences.[8][9]
1. Heart Excision and Mounting:
- Anesthetize the rat as described in Protocol 1 and administer heparin (e.g., 500 IU, intravenously) to prevent coagulation.
- Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
- Identify the aorta and cannulate it onto the Langendorff apparatus.[10][11]
- Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg).[10]
2. Measurement of Cardiac Function:
- Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), and heart rate.
- Allow the heart to stabilize for a period of 20-30 minutes.
3. This compound Administration:
- Introduce this compound into the perfusion buffer at various concentrations.
- Record the changes in LVDP, LVEDP, heart rate, and coronary flow.
4. Data Analysis:
- Analyze the concentration-response curve for each measured parameter to determine the direct inotropic and chronotropic effects of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the cardiac effects of this compound in rats.
Caption: General experimental workflow.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Central effects of arginine vasopressin on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of circulating vasopressin on arterial pressure regulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response of vasopressin in a rat model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardioprotective effect of different doses of vasopressin (AVP) against ischemia-reperfusion injuries in the anesthetized rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
Argipressin Acetate in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, also known as Arginine Vasopressin (AVP), is a neurohypophysial peptide hormone synthesized primarily in the hypothalamus.[1] Beyond its classical roles in regulating water balance and blood pressure, AVP acts as a critical neuromodulator within the central nervous system (CNS). Its influence extends to a wide array of complex behaviors and cognitive functions, making it a molecule of significant interest in neuroscience research. AVP's effects are mediated through three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[1] The differential distribution and signaling of these receptors throughout the brain underpin AVP's involvement in processes such as social behavior, memory formation, stress responses, and the pathophysiology of anxiety and mood disorders.[2]
These notes provide a comprehensive overview of the mechanisms of action, key research applications, and detailed experimental protocols for utilizing this compound in a neuroscience laboratory setting.
Mechanisms of Action & Signaling Pathways
The diverse functions of Argipressin in the brain are dictated by its interaction with specific receptor subtypes, each coupled to distinct intracellular signaling cascades.
V1a and V1b Receptors (AVPR1A, AVPR1B)
Found extensively in brain regions associated with social behavior and emotional processing like the amygdala, lateral septum, and hippocampus, V1a and V1b receptors are coupled to the Gq/11 family of G proteins.[3][4] Ligand binding initiates a canonical signaling pathway that results in increased intracellular calcium levels.
Signaling Cascade:
-
Argipressin binds to the V1a or V1b receptor.
-
The associated Gq protein is activated, exchanging GDP for GTP.
-
The activated Gαq subunit stimulates Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates downstream targets to modulate neuronal activity.[5]
V2 Receptors (AVPR2)
While V2 receptors are most famously associated with antidiuresis in the kidney, they are also present in some brain areas. V2 receptors are coupled to the Gs family of G proteins, and their activation leads to an increase in cyclic AMP (cAMP).
Signaling Cascade:
-
Argipressin binds to the V2 receptor.
-
The associated Gs protein is activated.
-
The activated Gαs subunit stimulates Adenylyl Cyclase.
-
Adenylyl Cyclase converts ATP into cyclic AMP (cAMP).
-
cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates various intracellular proteins, including transcription factors like CREB, to modulate neuronal function.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design.
Table 1: Receptor Binding Affinities of Argipressin
| Receptor Subtype | Species | Brain Region / Tissue | Ligand Used | Affinity Constant (Kd / Ki) | Reference(s) |
| V1a | Syrian Hamster | Whole Brain | Arginine Vasopressin | Ki: 4.70 nM | [6][7] |
| V1a | Rat | Liver / Kidney | 125I-[d(CH2)5,Sar7]AVP | Kd: 0.5 - 3.0 nM | [8] |
| V1b | Rodent (CHO/AtT20 cells) | Recombinant | [3H]SSR-149415 (Antagonist) | Kd: ~1 nM | [9] |
| General VP | Rat | Hippocampus | [3H]Lysine-Vasopressin | Kd: 7.1 nM | [10] |
| V2 | Human (CHO cells) | Recombinant | [3H]Argipressin | Ki: 1.36 nM |
Table 2: Effective Doses and Concentrations of Argipressin in Neuroscience Assays
| Experimental Model | Application | Route / Method | Effective Dose / Concentration | Observed Effect | Reference(s) |
| Cultured Rat Hippocampal Neurons | Calcium Imaging | Bath Application | 10 - 1000 nM | Dose-dependent increase in intracellular Ca2+ | [11] |
| Rat Hippocampal Slices | Electrophysiology (sIPSCs) | Bath Application | EC50: 41 nM | Increased frequency of spontaneous IPSCs | [12] |
| Male Rats | Passive Avoidance Task | Subcutaneous (s.c.) | 0.1 µ g/rat | Non-monotonic dose-dependent effect on performance | [13] |
| Male Mice | Aggression (Resident-Intruder) | Intracerebroventricular (ICV) | Not specified | A V1a antagonist decreased aggression, suggesting endogenous AVP action | [14] |
| Male Rats | Anxiety (Elevated Plus Maze) | Intraperitoneal (i.p.) | 500 ng/rat | Anxiolytic-like effect (increased time on open arms) | |
| Male Rats | Anxiety (Elevated Plus Maze) | Intr-septal Microdialysis | 200 pg/rat | Anxiolytic-like effect (increased time on open arms) |
Key Applications & Experimental Protocols
Argipressin is a versatile tool for investigating the neural circuits underlying a range of complex behaviors.
Social Behavior (Social Interaction & Aggression)
AVP, particularly acting via V1a receptors in the lateral septum and bed nucleus of the stria terminalis (BNST), is a potent modulator of social behaviors, including social recognition, social investigation, and aggression, often in a sex-specific manner.[15][16][17]
This test assesses the innate tendency of a mouse to investigate a novel conspecific. A reduction in social interaction time can be indicative of social deficits relevant to neuropsychiatric disorders.
Methodology:
-
Apparatus: A clean, open-field arena (e.g., 40x40x40 cm).
-
Animals: Subject mice and unfamiliar, same-sex stimulus mice.
-
Habituation (Day 1-2): Place each subject mouse individually into the test arena for 10-15 minutes each day to acclimate them to the environment.
-
Drug Administration (Day 3): Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the test (e.g., 30 minutes).
-
Testing (Day 3):
-
Place the subject mouse into the arena and allow it to explore freely for 5-10 minutes.
-
Gently introduce the novel stimulus mouse into the arena.
-
Record the session for 10 minutes using an overhead video camera.
-
-
Data Analysis:
-
Manually or using automated tracking software, score the total time the subject mouse spends in active social investigation (e.g., nose-to-nose sniffing, anogenital sniffing, following).
-
Compare the duration of social interaction between the Argipressin-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Memory and Learning (Fear Conditioning)
AVP is implicated in memory consolidation, particularly for social and aversive memories.[1] The fear conditioning paradigm is a powerful tool to assess the role of AVP in associative fear learning and memory.
This protocol allows for the dissociation of memory for the environment (context) versus a specific sensory cue (e.g., a tone).
Methodology:
-
Apparatus: A fear conditioning chamber equipped with a grid floor for delivering a mild foot-shock, a speaker for auditory cues, and a video camera.
-
Conditioning (Day 1):
-
Place the rodent in the conditioning chamber (Context A).
-
Allow a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as a 30-second tone (e.g., 2.8 kHz, 80 dB).
-
At the termination of the CS, deliver a mild unconditioned stimulus (US), such as a 2-second, 0.5-0.7 mA foot-shock.[18]
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Administer this compound or vehicle immediately post-training to investigate its effect on memory consolidation.
-
Return the animal to its home cage.
-
-
Contextual Fear Test (Day 2):
-
Place the rodent back into the original conditioning chamber (Context A) for 5 minutes without presenting any tones or shocks.
-
Record the entire session and measure the total time spent "freezing" (a species-typical fear response characterized by complete immobility except for respiration).
-
-
Cued Fear Test (Day 3):
-
Alter the context to be distinct from the conditioning chamber (e.g., change the flooring, lighting, and clean with a different scent) to create Context B.
-
Place the animal in the altered chamber (Context B) and allow a 2-3 minute habituation period (no CS or US).
-
Present the auditory CS (the tone) for 3 minutes continuously.
-
Record the session and measure the total time spent freezing during the tone presentation.
-
-
Data Analysis: Compare the percentage of time spent freezing in the context and cue tests between drug and vehicle groups. An increase in freezing indicates enhanced fear memory.
Anxiety and Depression-Related Behaviors
The AVP system, particularly via V1a and V1b receptors, is heavily involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating anxiety.[2] Behavioral assays like the Elevated Plus Maze (EPM) and Forced Swim Test (FST) are commonly used to screen for anxiolytic and antidepressant-like effects.
The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two arms enclosed by high walls.
-
Drug Administration: Administer this compound, a known anxiolytic (e.g., diazepam), or vehicle control 30-60 minutes prior to testing.
-
Testing:
-
Gently place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Measure the number of entries into and the time spent in the open arms versus the closed arms.
-
Calculate the percentage of open arm entries ([Open Entries / Total Entries] x 100) and the percentage of time spent in the open arms ([Time in Open / Total Time] x 100).
-
An increase in these measures is interpreted as an anxiolytic-like effect.
-
Total arm entries can be used as a measure of general locomotor activity.
-
The FST is a model used to assess behavioral despair and screen for antidepressant-like activity.[7]
Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Drug Administration: Typically involves chronic or sub-acute administration schedules (e.g., daily injections for 14-21 days) to better model clinical antidepressant effects, with the last dose given before the test session.[7]
-
Pre-Test (Day 1):
-
Place the rat in the water-filled cylinder for 15 minutes.
-
Remove the rat, dry it thoroughly with a towel, and return it to its home cage. This initial session induces a baseline level of immobility.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the 5-minute test session for the total duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
In Vitro Electrophysiology
Studying the direct effects of Argipressin on neuronal excitability and synaptic transmission provides a cellular-level understanding of its neuromodulatory actions. Whole-cell patch-clamp recording in acute brain slices is the gold-standard technique for this purpose.[12]
This protocol describes how to measure the effect of Argipressin on synaptic currents in hippocampal neurons.
Methodology:
-
Solutions: Prepare artificial cerebrospinal fluid (aCSF) for recording and a sucrose-based or NMDG-based solution for cutting to improve slice health. Prepare an intracellular solution appropriate for the recording type (e.g., K-Gluconate based for current-clamp, Cs-based for voltage-clamp).
-
Slice Preparation:
-
Deeply anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF, allow them to recover at 32-34°C for 30 minutes, and then maintain them at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF (~2 mL/min) at 30-32°C.
-
Visualize neurons (e.g., CA1 pyramidal cells) using DIC microscopy.
-
Using a glass micropipette (3-6 MΩ resistance) filled with intracellular solution, approach a target neuron and form a high-resistance (>1 GΩ) seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Experiment:
-
In voltage-clamp mode, record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
-
Switch the perfusion to an aCSF solution containing this compound (e.g., 100 nM).
-
Record the changes in sIPSC frequency and amplitude for 10-20 minutes.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
-
Data Analysis: Use electrophysiology software to detect and analyze synaptic events. Compare the frequency and amplitude of events during baseline with the period during Argipressin application.
References
- 1. Animal and clinical studies of vasopressin effects on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroanatomical distribution and function of the vasopressin V1B receptor in the rat brain deciphered using specific fluorescent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic localization of V1 vasopressin binding sites in rat brain and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning and expression of a rat V1a arginine vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin receptors in rat brain and kidney: studies using a radio-iodinated V1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [3H]vasopressin binding to rat hippocampal synaptic plasma membrane. Kinetic and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Arg8]-vasopressin-induced increase in intracellular Ca2+ concentration in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin Facilitates GABAergic Transmission in Rat Hippocampus via Activation of V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-related influence of arginine-vasopressin on a passive avoidance behavior: effect of rearing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A vasopressin circuit that modulates mouse social investigation and anxiety-like behavior in a sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxytocin and vasopressin modulation of social anxiety following adolescent intermittent ethanol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Localization of vasopressin (V1a) receptor binding and mRNA in the rhesus monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Argipressin on Adrenal Cortex Cell Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin (AVP), also known as vasopressin, is a neurohypophysial hormone that plays a crucial role in regulating water reabsorption in the kidneys. Beyond its classic antidiuretic functions, AVP has been shown to exert direct effects on the adrenal cortex, modulating the secretion of key steroid hormones such as aldosterone and cortisol.[1][2][3][4] These effects are primarily mediated through the activation of the vasopressin V1a receptor, a G protein-coupled receptor, initiating a cascade of intracellular signaling events.[5][6][7][8] Understanding the in vitro effects of Argipressin on adrenal cortex cell secretion is vital for elucidating the pathophysiology of certain adrenal disorders and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the in vitro effects of Argipressin on adrenal cortex cell secretion, including detailed experimental protocols, quantitative data summaries, and a visualization of the underlying signaling pathway.
Data Presentation: Quantitative Effects of Argipressin on Adrenal Steroidogenesis
The following tables summarize the dose-dependent effects of Argipressin on aldosterone and cortisol secretion from adrenal cortex cells in various in vitro models.
Table 1: Effect of Argipressin on Aldosterone Secretion
| Species/Cell Type | Argipressin Concentration | Observed Effect | Reference |
| Rat Dispersed Zona Glomerulosa Cells | Markedly increased basal secretion | AVP markedly increased basal aldosterone secretion. | [1] |
| Mice Dispersed Adrenal Gland Cells | 0.1 µM - 1 µM | Significant increase in aldosterone release. | [6] |
| Human Glomerulosa Cell-Enriched Primary Cultures | ED50: 0.4 nM | 2.5-fold maximal stimulation of aldosterone secretion. | [2] |
| Rat Adrenal Glomerulosa Cells | 10⁻⁸ M - 10⁻⁶ M | Increased aldosterone production. | [9] |
| Human Aldosterone-Producing Adenoma (APA) Cells | Not specified | Increase in aldosterone production. | [10][11][12] |
Table 2: Effect of Argipressin on Cortisol Secretion
| Species/Cell Type | Argipressin Concentration | Observed Effect | Reference |
| Human Adrenocortical Tissue | 10⁻¹¹ M - 10⁻⁹ M | Dose-dependent increase in cortisol secretion. | [4][13] |
| Human Adrenocortical Tissue | ED50: 4.5 x 10⁻¹¹ M | Not specified | [4][13] |
| Human Fasciculata Cells | Not specified | Stimulation of cortisol secretion. | [2] |
| ACTH-Independent Macronodular Adrenal Hyperplasia (AIMAH) Cells | 10⁻¹² M - 10⁻⁷ M | Dose-related increase in cortisol secretion. | [14] |
Signaling Pathway
The stimulatory effect of Argipressin on adrenal cortex cell secretion is mediated by the V1a receptor, which is coupled to the Gq/11 family of G proteins. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and secretion of steroid hormones.[2][5][9][15]
Caption: Argipressin signaling pathway in adrenal cortex cells.
Experimental Protocols
The following are generalized protocols for in vitro studies of Argipressin on adrenal cortex cell secretion, based on methodologies described in the cited literature.[16][17][18][19]
Primary Adrenal Cell Culture
This protocol describes the isolation and culture of primary adrenal cells.
Caption: General workflow for in vitro adrenal cell secretion studies.
Materials:
-
Adrenal glands from the species of interest (e.g., rat, mouse, or human tissue)
-
Collagenase/Dispase solution
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
Sterile dissection tools
-
Cell strainers
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Culture plates
Procedure:
-
Tissue Dissection: Aseptically dissect adrenal glands and place them in cold sterile buffer.
-
Tissue Preparation: Carefully remove the adrenal capsule and surrounding connective tissue. If desired, the cortex can be separated from the medulla under a dissecting microscope.
-
Enzymatic Digestion: Mince the adrenal cortex tissue into small pieces and incubate with a collagenase/dispase solution at 37°C with gentle agitation to dissociate the cells.
-
Cell Isolation: Filter the cell suspension through a nylon mesh to remove undigested tissue. Centrifuge the filtrate to pellet the cells, then wash the cells with fresh culture medium.
-
Cell Plating and Culture: Resuspend the cells in the appropriate culture medium and plate them at the desired density in culture dishes. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Argipressin Treatment: After allowing the cells to adhere and stabilize (typically 24-48 hours), replace the medium with fresh medium containing various concentrations of Argipressin.
-
Sample Collection: Following the desired incubation period, collect the cell culture supernatant for hormone analysis.
Hormone Secretion Assays
The concentration of aldosterone and cortisol in the collected cell culture supernatants can be quantified using various immunoassays or mass spectrometry-based methods.
Commonly Used Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method for quantifying hormone levels.
-
Radioimmunoassay (RIA): A classic and sensitive technique for hormone measurement.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and accurate method for the simultaneous quantification of multiple steroids.
General Procedure (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the hormone of interest.
-
Add standards and collected supernatant samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the hormone concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
In vitro studies consistently demonstrate that Argipressin is a potent secretagogue for both aldosterone and cortisol in the adrenal cortex.[1][2][4] This action is mediated through the V1a receptor and its associated intracellular signaling pathway. The provided protocols and data offer a foundational resource for researchers investigating the role of Argipressin in adrenal physiology and pathology, as well as for professionals in drug development targeting the vasopressin receptor system. These methodologies can be adapted and optimized for specific research questions and experimental models.
References
- 1. In-vitro and in-vivo studies of the effects of arginine-vasopressin on the secretion and growth of rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin stimulates steroid secretion in human adrenal glands: comparison with angiotensin-II effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vasopressin stimulates cortisol secretion from human adrenocortical tissue through activation of V1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired arginine-vasopressin-induced aldosterone release from adrenal gland cells in mice lacking the vasopressin V1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Pressor-type vasopressin receptors in the adrenal cortex: properties of binding, effects on phosphoinositide metabolism and aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evidence for a role of vasopressin in the control of aldosterone secretion in primary aldosteronism: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of angiotensin II and arginine vasopressin on aldosterone production and phosphoinositide turnover in rat adrenal glomerulosa cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and in vitro cultivation of adrenal cells from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and in vitro cultivation of adrenal cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Three Dimensional Cell Culturing for Modeling Adrenal and Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Argipressin Acetate in Liver Resection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Argipressin acetate and its synthetic analogue, terlipressin, in reducing blood loss during liver resection surgery. The information is compiled from various clinical studies and is intended to guide research and drug development in this area.
Introduction
Significant intraoperative blood loss is a major concern during liver resection, associated with increased morbidity and mortality.[1][2] Argipressin, also known as vasopressin, and its long-acting analogue terlipressin, are potent vasoconstrictors.[1][3] Their targeted action on the splanchnic circulation reduces portal venous pressure and blood flow, thereby minimizing blood loss during hepatic surgery.[4][5][6][7][8]
Mechanism of Action
Argipressin and terlipressin exert their primary effect by binding to vasopressin 1 (V1) receptors on vascular smooth muscle cells in the splanchnic circulation.[3][6][9] This interaction initiates a signaling cascade that leads to vasoconstriction, a reduction in arterial blood flow to the portal system, and consequently, a decrease in portal pressure.[3][6]
Recent studies have also shed light on a hepatoprotective signaling pathway activated by vasopressin receptor 1 (V1R) engagement on hepatocytes. This pathway, involving Wnt/β-catenin/FoxO3a/AKT, has been shown to protect the liver from ischemia-reperfusion injury, a common occurrence during liver surgery.[10]
References
- 1. Effects of terlipressin infusion on blood loss and transfusion needs during liver resection: A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Argipressin for prevention of blood loss during liver resection: a study protocol for a randomised, placebo-controlled, double-blinded trial (ARG-01) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terlipressin infusion during liver resection reduces bleeding [speciality.medicaldialogues.in]
- 5. droracle.ai [droracle.ai]
- 6. Effects of terlipressin infusion during hepatobiliary surgery on systemic and splanchnic haemodynamics, renal function and blood loss: a double-blind, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. researchgate.net [researchgate.net]
- 9. Argipressin's Influence on Blood Loss During Hepatic Resection [ctv.veeva.com]
- 10. Signaling through hepatocyte vasopressin receptor 1 protects mouse liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argipressin Acetate in Renal Water Reabsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argipressin acetate, a synthetic form of the endogenous antidiuretic hormone (ADH) also known as Arginine Vasopressin (AVP), is a critical tool for investigating the mechanisms of renal water reabsorption.[1] This nonapeptide hormone plays a pivotal role in maintaining body fluid homeostasis by regulating the water permeability of the renal collecting ducts.[2][3] Understanding its mechanism of action is fundamental for research into various physiological and pathological states, including diabetes insipidus, syndrome of inappropriate antidiuretic hormone secretion (SIADH), and other water balance disorders. These application notes provide detailed protocols and data for utilizing this compound in both in vivo and in vitro models to study its effects on renal water reabsorption.
Mechanism of Action
This compound exerts its primary antidiuretic effect by binding to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][4][5] This binding event initiates a cascade of intracellular signaling events. The activated V2R couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that plays a crucial role in the subsequent signaling pathway.[5][7] The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][8] PKA then phosphorylates key proteins, most notably the aquaporin-2 (AQP2) water channel.[2][3][9][10] Phosphorylation of AQP2 at serine 256 is a critical step that promotes the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the principal cells.[8][9] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, thus concentrating the urine.[1][2][3]
Signaling Pathway of this compound in Renal Collecting Duct Principal Cells
Caption: Argipressin V2 receptor signaling pathway in renal collecting duct cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analogs on key parameters of renal water reabsorption from in vivo and in vitro studies.
Table 1: In Vivo Effects of Argipressin Analogs on Renal Function in Rats
| Treatment Group | Urine Output (mL/100g/day) | Urine Osmolality (mOsm/kg H₂O) | Medullary AQP2 Expression (% of Control) | Medullary p-AQP2 Expression (% of Control) | Reference |
| dDAVP alone | 1.8 ± 0.2 | 3256 ± 110 | 176 ± 10 | 214 ± 12 | [8][11] |
| dDAVP + Losartan | 2.5 ± 0.2 | 2600 ± 83 | 146 ± 6 | 177 ± 13 | [8][11] |
*dDAVP (desmopressin) is a synthetic analog of Argipressin with high V2R selectivity. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of Argipressin Analogs on AQP2 Expression and cAMP Levels in mpkCCD Cells
| Treatment | AQP2 Expression (% of Control) | cAMP Levels (% of Control) | Reference |
| dDAVP (10⁻¹⁰ M) | 259 ± 11 | Increased | [8] |
| Angiotensin II (10⁻⁹ M) | 152 ± 3 | Increased | [8] |
| dDAVP + Angiotensin II | 309 ± 12 | Potentiated Increase | [8] |
| dDAVP + Angiotensin II + Losartan | 196 ± 22 | Inhibited | [8] |
| dDAVP (10⁻⁹ M, 24h) in control-siRNA cells | 287 ± 15 | Not specified | [12] |
| dDAVP (10⁻⁹ M, 24h) in TAZ-KD cells | 214 ± 22 | No significant change from control | [12] |
*mpkCCD cells are a mouse cortical collecting duct cell line. Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Protocol: Measurement of Urine Osmolality and Output in Rats
This protocol describes the procedure for evaluating the in vivo antidiuretic effect of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
This compound solution (e.g., 1 µg/mL in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Osmometer
-
Graduated cylinders for urine volume measurement
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.
-
Baseline Measurement: For 24 hours before treatment, collect urine and measure the volume and osmolality to establish baseline values for each rat.
-
Treatment Administration:
-
Control Group: Administer a subcutaneous injection of sterile saline (vehicle).
-
Treatment Group: Administer a subcutaneous injection of this compound at the desired dose (e.g., 0.1 - 1 µg/kg body weight).
-
-
Urine Collection: Collect urine over a 24-hour period post-injection.
-
Measurement:
-
Measure the total urine volume for the 24-hour period.
-
Determine the urine osmolality using an osmometer.
-
-
Data Analysis: Compare the urine volume and osmolality between the control and this compound-treated groups. A decrease in urine volume and an increase in urine osmolality in the treated group indicate an antidiuretic effect.
In Vitro Protocol: Immunofluorescence Staining of AQP2 in mpkCCD Cells
This protocol details the steps for visualizing the Argipressin-induced translocation of AQP2 to the apical membrane in cultured renal collecting duct cells.
Materials:
-
mpkCCD cells
-
Transwell permeable supports (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and dexamethasone)
-
This compound solution (e.g., 10⁻⁹ M)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-AQP2
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed mpkCCD cells on Transwell permeable supports and grow to confluence. For induction of AQP2 expression, cells can be treated with 10⁻⁹ M dDAVP for 1-2 days prior to the experiment.[2]
-
Starvation and Treatment:
-
Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA for 20 minutes at room temperature.[2]
-
Permeabilization: Wash twice with PBS and permeabilize with 0.3% Triton X-100 for 15 minutes.[2]
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation:
-
Incubate with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash three times with PBS, cut the filter from the support, and mount on a glass slide with mounting medium. Image the cells using a confocal microscope, acquiring Z-stacks to visualize the apical localization of AQP2.
In Vitro Protocol: Western Blotting for Total and Phosphorylated AQP2
This protocol allows for the quantification of changes in the expression of total AQP2 and its phosphorylated form (p-AQP2) in response to this compound.
Materials:
-
Cultured mpkCCD cells or dissected rat renal inner medulla
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-AQP2, Rabbit anti-phospho-AQP2 (Ser256)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cultured Cells: Treat cells as described in the immunofluorescence protocol. After treatment, wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Kidney Tissue: Dissect the renal inner medulla from control and Argipressin-treated rats, homogenize in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-AQP2 or anti-p-AQP2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize AQP2 and p-AQP2 levels to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Protocol: Measurement of Intracellular cAMP Levels
This protocol describes how to measure the Argipressin-induced increase in intracellular cAMP in cultured renal cells.
Materials:
-
Cultured mpkCCD cells
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
This compound solution
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer (provided with the EIA kit)
Procedure:
-
Cell Culture: Culture mpkCCD cells in appropriate multi-well plates to near confluence.
-
Pre-treatment: Pre-treat the cells with IBMX (e.g., 1 mM) for 15 minutes to prevent the degradation of cAMP.[2]
-
Stimulation: Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.
-
cAMP Assay: Perform the cAMP enzyme immunoassay on the cell lysates following the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Compare the cAMP levels in Argipressin-treated cells to the vehicle-treated control cells.
Experimental Workflow
Caption: General experimental workflow for studying Argipressin effects.
References
- 1. α-Actinin 4 Links Vasopressin Short-Term and Long-Term Regulation of Aquaporin-2 in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Engineered mpkCCDc14 Cells as a New Resource for Studying AQP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Phosphorylation-Dependent Binding Partners of Aquaporin-2 Using Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. Culturing Primary Rat Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine vasopressin stimulates phosphorylation of aquaporin-2 in rat renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of cAMP production in initial and terminal inner medullary collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argipressin Acetate Solutions: A Technical Guide to Room Temperature Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of argipressin acetate solutions at room temperature. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored in a refrigerator at 2°C to 8°C and protected from light.[1][2] Freezing the solution should be avoided.[1][2] Lyophilized this compound powder is significantly more stable and should be stored at -20°C for long-term use, where it can be stable for several years.[3]
Q2: How long is a diluted this compound solution stable at room temperature?
A2: The stability of this compound solutions at room temperature is dependent on the concentration and the diluent used. For instance, a 0.4 units/mL solution of vasopressin in 0.9% sodium chloride has been shown to be stable for up to 90 days at room temperature. However, a higher concentration of 1.0 unit/mL in the same diluent may show significant degradation between 14 and 30 days. For research purposes, it is generally recommended to use freshly prepared aqueous solutions and not to store them for more than one day.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound solutions may be indicated by physical changes such as the appearance of visible particles or discoloration.[4] Any solution that is not clear and colorless should be discarded.[4][5] Loss of biological activity is also a key indicator of chemical degradation.
Q4: What is the optimal pH for an this compound solution to ensure stability?
A4: this compound solutions for injection typically have a pH between 3.3 and 4.5.[4] Maintaining the solution within this acidic pH range is crucial for its stability.
Data on Room Temperature Stability
The following table summarizes the available data on the stability of this compound solutions under various conditions.
| Concentration | Diluent | Storage Temperature | Duration | Stability |
| 0.4 units/mL | 0.9% Sodium Chloride | Room Temperature (23°C-25°C) | 90 days | >90% of initial concentration retained |
| 1.0 unit/mL | 0.9% Sodium Chloride | Room Temperature (23°C-25°C) | Becomes unstable between 14 and 30 days | <90% of initial concentration retained after 14 days |
| Not Specified | Aqueous Solution | Not Specified | > 1 day | Not Recommended |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years | Stable |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
While a specific validated method for this compound was not available in the searched literature, a general approach based on methods for similar peptides like Terlipressin can be adapted.[6] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products.[6]
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (or similar buffer salt)
-
Purified water (HPLC grade)
-
Phosphoric acid or potassium hydroxide for pH adjustment
Chromatographic Conditions (Example):
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution is typically used for peptides, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 220 nm or 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase A.
-
Dilute the stock solution to create a series of calibration standards.
-
Prepare the test samples by diluting them with mobile phase A to fall within the concentration range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Troubleshooting Guides
Common HPLC Issues in this compound Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing or Fronting | 1. Column degradation. 2. Interaction of the peptide with active sites on the column packing. 3. Sample overload. | 1. Replace the column. 2. Use a mobile phase with an ion-pairing agent or adjust the pH. 3. Reduce the concentration of the injected sample. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Run blank injections between samples and clean the injector. |
| Baseline Drift | 1. Column not equilibrated. 2. Changes in mobile phase composition. 3. Detector lamp aging. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions. 2. Prepare fresh mobile phase and degas thoroughly. 3. Replace the detector lamp if necessary. |
| Irreproducible Retention Times | 1. Fluctuations in pump pressure. 2. Changes in column temperature. 3. Inconsistent mobile phase preparation. | 1. Check for leaks in the system and ensure the pump is properly primed. 2. Use a column oven to maintain a constant temperature. 3. Prepare mobile phases carefully and consistently. |
Visualizations
Vasopressin V1 Receptor Signaling Pathway
Caption: Vasopressin V1 Receptor Signaling Cascade.
Experimental Workflow for Stability Testing
Caption: General Workflow for Argipressin Stability Study.
References
Troubleshooting low efficacy of Argipressin in vivo experiments
Welcome to the technical support center for Argipressin (Arginine Vasopressin, AVP) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their studies.
Frequently Asked Questions (FAQs)
Q1: What is Argipressin and what is its primary mechanism of action in vivo?
A1: Argipressin, also known as Arginine Vasopressin (AVP), is a non-adrenergic vasopressor hormone secreted by the posterior pituitary gland.[1] Its primary effects are mediated through action on specific receptors:
-
V1a Receptors: Located on vascular smooth muscle, their stimulation causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1][2]
-
V2 Receptors: Found in the renal collecting ducts, their activation promotes water reabsorption, resulting in an antidiuretic effect.[1][2]
-
Oxytocin Receptors: Argipressin can also act on these receptors, which may provoke vasodilation in some vascular beds.[2][3]
Q2: What are the common applications of Argipressin in in vivo research?
A2: Argipressin is frequently used in animal models to study:
-
Vasodilatory Shock: Particularly in models of septic shock, where it can restore vascular tone when catecholamines are less effective.[4][5][6]
-
Hemorrhagic Shock: To manage hypotension and reduce bleeding.
-
Diabetes Insipidus: To study its antidiuretic effects.[3][7]
-
Cardiopulmonary Resuscitation (CPR): Investigating its role in restoring circulation.
-
Social Behaviors: Its effects on the central nervous system are studied via intracerebroventricular (i.c.v.) administration.[8]
Q3: What is the typical plasma half-life of Argipressin?
A3: The plasma half-life of Argipressin is relatively short, estimated to be between 10 to 20 minutes.[1][7] This is an important consideration for the experimental design, particularly for the mode of administration (bolus vs. continuous infusion).
Q4: Can Argipressin lose efficacy upon repeated administration?
A4: Yes, tachyphylaxis, a rapid decrease in response to a drug following repeated doses, has been observed with vasopressin.[9][10] This can be a significant factor in experiments involving prolonged or repeated administration.
Troubleshooting Guide for Low Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of Argipressin in your in vivo experiments.
Issue 1: Suboptimal Vasopressor Response
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Dose | Review literature for dose-response relationships in your specific animal model and condition. Consider performing a dose-escalation study. | The effective dose of Argipressin can vary significantly between different species and even strains.[11][12] Pathological states, like sepsis, can also alter dose requirements.[4] |
| Incorrect Administration Route | For sustained hemodynamic effects, continuous intravenous (IV) infusion via a central line is recommended over subcutaneous (SC) or intramuscular (IM) injections.[3][7][13] | Continuous IV infusion provides stable plasma concentrations, which is crucial given Argipressin's short half-life of 10-20 minutes.[1][7] SC or IM routes lead to variable absorption and less predictable effects.[7] |
| Receptor Desensitization (Tachyphylaxis) | If the experimental design involves prolonged infusion or repeated boluses, consider that tachyphylaxis can develop.[9][10] Analyze your data for a diminishing response over time. | Continuous exposure to Argipressin can lead to downregulation or desensitization of V1a receptors, reducing the vasoconstrictive response. |
| Underlying Pathophysiology | In conditions like severe acidosis, the efficacy of catecholamines is reduced, while Argipressin's effects may be better preserved.[5] However, in early sepsis, endogenous vasopressin levels may already be high, potentially blunting the response to exogenous administration.[4][5][6] | The physiological state of the animal model is critical. Sensitivity to Argipressin is enhanced in vasodilatory septic shock due to a relative deficiency of endogenous vasopressin.[4][14] |
| Drug Stability and Preparation | Prepare solutions fresh. Argipressin solutions can be stable for extended periods when refrigerated, but stability at room temperature may be limited.[15][16] Ensure proper dilution in compatible fluids like 5% Dextrose or 0.9% Sodium Chloride.[13] | Improper storage or preparation can lead to degradation of the peptide, reducing its effective concentration. |
Issue 2: Inconsistent or Unreliable Antidiuretic Effect
| Possible Cause | Troubleshooting Step | Rationale |
| Animal Hydration Status | Ensure consistent and appropriate hydration levels in your animal models before and during the experiment. | The antidiuretic response is highly dependent on the baseline renal function and hydration state of the animal. |
| V2 Receptor Differences | Be aware of potential species or strain differences in V2 receptor expression and sensitivity. | The density and function of V2 receptors in the renal tubules can vary, affecting the magnitude of the antidiuretic response. |
| Concomitant Medications | Review if other administered substances (e.g., anesthetics, other drugs) could interfere with renal function or Argipressin's action. | Some drugs can alter renal blood flow or tubular function, indirectly affecting the observed antidiuretic effect. |
Quantitative Data Summary
The following tables provide key quantitative data for Argipressin.
Table 1: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Plasma Half-life | 10-20 minutes | Human | [1][7] |
| Onset of Action (IV) | 1-2 minutes | Human | [1] |
| Duration of Action | Up to 20 minutes | Human | [1] |
| Clearance | Renal (65%), Metabolism (35%) | Human | [17] |
Table 2: Receptor Information
| Receptor | Primary Location | Second Messenger | Primary Effect |
| V1a | Vascular Smooth Muscle | Phospholipase C | Vasoconstriction[2][6][18] |
| V1b | Anterior Pituitary | Phospholipase C | ACTH Secretion[18] |
| V2 | Renal Collecting Ducts | Adenylate Cyclase | Antidiuresis[2][6] |
Table 3: Example In Vivo Dosages
| Indication | Species | Dosage | Administration | Reference |
| Septic Shock (refractory) | Human | 0.01 - 0.03 units/minute | Continuous IV Infusion | [13] |
| Hypotension | Neonatal Human | 10-50 milliunit/kg/hour | Continuous IV Infusion | [3] |
| Diabetes Insipidus | Human | 5 - 20 units | SC or IM injection every 4 hours | [7] |
| Preeclampsia Model | Mouse | 24 ng/hour | Continuous SC Infusion (minipump) | [19] |
Note: Dosages are highly model- and condition-dependent and should be optimized for each specific experimental setup.
Key Experimental Protocols
Protocol 1: Continuous Infusion for Hemodynamic Support in a Rodent Model of Septic Shock
-
Animal Model: Male Wistar rat (250-300g). Anesthesia induced and maintained (e.g., isoflurane).
-
Sepsis Induction: Cecal Ligation and Puncture (CLP) is a common method.
-
Catheterization: Place catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for drug infusion).
-
Argipressin Preparation: Dilute Argipressin stock solution in sterile 0.9% saline to a final concentration appropriate for the infusion rate (e.g., 0.1 units/mL).
-
Infusion Protocol:
-
Allow the animal to stabilize post-surgery and CLP (e.g., 2-4 hours) until hypotension develops (e.g., Mean Arterial Pressure < 60 mmHg).
-
Begin a continuous IV infusion of Argipressin at a starting dose (e.g., 0.01 units/kg/min).
-
Use a calibrated syringe pump for precise delivery.
-
Titrate the dose as needed to achieve the target blood pressure, increasing every 15-20 minutes if required.[13]
-
-
Monitoring: Continuously record arterial blood pressure and heart rate. Collect blood samples at baseline and specified time points to measure relevant biomarkers. Monitor urine output.
Protocol 2: Assessment of Antidiuretic Effect in a Hydrated Rodent Model
-
Animal Model: Male Sprague-Dawley rat (200-250g).
-
Hydration: Provide water ad libitum up to the start of the experiment. Administer a water load (e.g., 2.5% of body weight) via oral gavage to induce diuresis.
-
Metabolic Cages: Place animals in individual metabolic cages to allow for accurate urine collection.
-
Argipressin Administration: Once a steady state of diuresis is achieved, administer a single subcutaneous (SC) injection of Argipressin at the desired dose (e.g., 1.0 µg/kg).[20]
-
Data Collection:
-
Collect urine at regular intervals (e.g., every 30 minutes) for a period of 2-4 hours post-injection.
-
Measure urine volume for each collection period.
-
Optionally, measure urine osmolality or specific gravity to assess concentrating ability.
-
-
Analysis: Compare the urine output and concentration before and after Argipressin administration to quantify the antidiuretic effect.
Visualizations
Signaling Pathways
Caption: Argipressin signaling via V1a and V2 receptors.
Experimental Workflow
Caption: General workflow for in vivo Argipressin experiments.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low efficacy.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. anmfonline.org [anmfonline.org]
- 4. ahajournals.org [ahajournals.org]
- 5. cheval.pratique.free.fr [cheval.pratique.free.fr]
- 6. Physiology of vasopressin relevant to management of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Vasopressin-induced sensitization: involvement of neurohypophyseal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopressin tachyphylaxis. A study in conscious man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Complete tachyphylaxis for vasopressin in a patient with subarachnoid haemorrhage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal [pubmed.ncbi.nlm.nih.gov]
- 12. Factors influencing the sensitivity of the rat to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Argipressin (EMBESIN brand) Intravenous Infusion for Adults (analogue of vasopressin) | Medinfo Galway [medinfogalway.ie]
- 14. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extended stability of vasopressin 0.2 unit/mL in PVC containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasopressin: Its current role in anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arginine vasopressin infusion is sufficient to model clinical features of preeclampsia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.glpbio.com [file.glpbio.com]
How to prevent Argipressin acetate degradation in solution
Welcome to the technical support center for Argipressin acetate. This resource provides in-depth answers, troubleshooting guides, and detailed protocols to help you prevent degradation and ensure the stability of this compound in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
This compound, a peptide hormone, is susceptible to several environmental factors that can compromise its stability. The most significant factors are:
-
pH: The pH of the solution is the most critical factor. Argipressin is most stable in an acidic environment and degrades rapidly in neutral to basic conditions.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1][3]
-
Oxidation: The disulfide bridge in the Argipressin molecule is a primary target for oxidation, which leads to loss of biological activity.[4][5]
-
Light: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.[1]
-
Enzymatic Degradation: If the solution is contaminated with proteases, the peptide bonds of Argipressin can be enzymatically cleaved.[2][6]
Q2: What is the optimal pH for preparing and storing this compound solutions?
The optimal pH for this compound stability is in the acidic range.
-
Maximum stability has been demonstrated at a pH of 3.35 .[2]
-
Commercially available solutions for injection are typically formulated at a pH between 3.3 and 4.5 .[7]
-
Stability is significantly reduced in basic conditions.[1]
Q3: How should I store my this compound solutions?
Storage recommendations depend on the state and concentration of the product.
-
Lyophilized Powder: The lyophilized powder is stable for at least 4 years when stored at -20°C.[8]
-
Concentrated Stock Solutions (undiluted ampoules): These should be stored under refrigeration at 2°C to 8°C and protected from freezing.[7]
-
Diluted Solutions for Infusion: Recommendations vary. Official product monographs often advise immediate use or storage for only 18-24 hours, primarily due to sterility concerns in a clinical setting.[9] However, chemical stability studies have shown that diluted solutions can be stable for much longer.[10] For instance, a solution of 0.4 units/mL in 0.9% sodium chloride is chemically stable for up to 90 days at both room temperature and under refrigeration.[10]
Q4: What are the major chemical degradation pathways for Argipressin?
The primary degradation pathways involve the breakdown of the peptide structure:
-
Peptide Bond Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of the peptide backbone.
-
Deamidation: The amide groups in the side chains of asparagine (Asn) and glutamine (Gln) residues can be hydrolyzed to form a carboxylic acid, altering the peptide's structure and charge.[4]
-
Disulfide Bond Cleavage: The cyclic structure of Argipressin is maintained by a disulfide bond between two cysteine residues. Oxidizing agents can break this bond, leading to a linear, inactive peptide.[4][5]
Q5: How can I monitor the stability of my this compound solution?
To accurately assess stability, a stability-indicating analytical method is required. This is a method capable of separating the intact Argipressin from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. A reversed-phase C18 column with a mobile phase of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 3.5) is typically effective.[11][12]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity and can be used to identify the mass of the degradation products, aiding in their structural elucidation.[10]
Troubleshooting Guides
Problem: My Argipressin solution is losing potency faster than expected.
This issue is typically caused by improper storage or handling. Use the following guide to troubleshoot the potential cause.
Caption: Troubleshooting logic for unexpected Argipressin degradation.
Problem: I see new, unidentified peaks in my HPLC chromatogram.
Unidentified peaks appearing over time are almost certainly degradation products. To confirm this and identify the conditions causing them, a forced degradation study is recommended (see Experimental Protocol 1). This study will help you characterize the retention times of degradants formed under specific stress conditions (acid, base, oxidation, etc.).
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 3.3 - 4.5) | High Stability (Optimal) | [2][7] |
| Neutral to Basic (pH > 6) | Rapid Degradation | [1] | |
| Temperature | Refrigerated (2°C - 8°C) | Good Stability | [7][10] |
| Room Temperature (~25°C) | Moderate Stability (concentration-dependent) | [10] | |
| Elevated (>40°C) | Rapid Degradation | [1][3] | |
| Light | Exposed to Ambient/UV Light | Can accelerate degradation | [1] |
| Oxidants | Presence of H₂O₂ or other oxidants | Rapid degradation via disulfide bond cleavage | [5][10] |
Table 2: Chemical Stability of Diluted Argipressin in 0.9% Sodium Chloride Injection[10]
| Concentration | Storage Temperature | Duration | Percent Remaining (Approx.) |
| 0.4 units/mL | Room Temperature | 90 days | > 90% |
| 0.4 units/mL | Refrigerated (2-8°C) | 90 days | > 90% |
| 1.0 units/mL | Room Temperature | 30 days | < 90% |
| 1.0 units/mL | Refrigerated (2-8°C) | 90 days | > 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes this compound to harsh conditions to intentionally generate degradation products, which is essential for developing a stability-indicating method.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 0.8-1.0 unit/mL).
-
Stress Application (perform in separate vials):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 200 mM HCl to achieve a final concentration of 100 mM HCl. Incubate for 60 minutes at room temperature.[10]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 200 mM NaOH to achieve a final concentration of 100 mM NaOH. Incubate for 60 minutes at room temperature.[10]
-
Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide to achieve a final concentration of 3-30%.[13] Alternatively, use a milder oxidant like 100 µM NaOCl.[10] Incubate for 60 minutes at room temperature.
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at an elevated temperature (e.g., 65°C) for several hours to days.[3]
-
Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a photostability chamber) as per ICH Q1B guidelines.
-
-
Neutralization/Dilution:
-
After incubation, neutralize the acid-stressed sample with an equivalent amount of NaOH.
-
Neutralize the base-stressed sample with an equivalent amount of HCl.
-
Dilute all samples (including thermal, oxidative, and photolytic) with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to separate Argipressin from its degradants.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Degradative studies on vasopressin and performic acid-oxidized vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. safercare.vic.gov.au [safercare.vic.gov.au]
- 10. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. jocpr.com [jocpr.com]
- 13. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Argipressin Infusion for Stable Blood Pressure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Argipressin infusions to achieve stable blood pressure in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting infusion rate for Argipressin to increase blood pressure in rodents?
A typical starting infusion rate for Argipressin (also known as vasopressin) in rodents to elicit a pressor response varies depending on the specific research goals and animal model. However, a common starting point for rats is in the range of 0.5 to 2.0 ng/kg/min.[1] It is crucial to titrate the dose to achieve the desired hemodynamic effect, as responses can vary. For mice, doses used in studies investigating cardiovascular effects have been around 0.00057 Units/kg/min.[2]
Q2: What is the recommended vehicle for dissolving Argipressin for intravenous infusion?
The most common and recommended vehicles for Argipressin infusion are sterile 0.9% sodium chloride (normal saline) or 5% glucose solution.[3][4][5] The choice of vehicle should be consistent within an experiment to avoid confounding variables.
Q3: How long does it take to see a stable blood pressure response after starting the Argipressin infusion?
The onset of action for intravenously infused Argipressin is rapid, typically within 1-2 minutes.[5] A stable hemodynamic response is generally achieved within a short period after infusion initiation. However, it's important to allow for an equilibration period after any dose adjustment. The half-life of Argipressin is approximately 10-20 minutes, so steady-state concentrations are reached relatively quickly.[5]
Q4: What are the key parameters to monitor during an Argipressin infusion experiment?
Continuous monitoring of cardiovascular parameters is essential. Key parameters include:
-
Mean Arterial Pressure (MAP): The primary indicator of the pressor response.
-
Heart Rate (HR): To assess for potential reflex bradycardia.
-
Electrocardiogram (ECG): To monitor for any cardiac abnormalities.[4]
-
Body Temperature: To ensure the animal remains normothermic, as temperature can influence cardiovascular parameters.
Troubleshooting Guide
Issue 1: Unstable or Fluctuating Blood Pressure Readings
| Potential Cause | Troubleshooting Steps |
| Catheter Patency Issues | Ensure the intravenous catheter is properly placed and patent. A sluggish or intermittent flow can lead to inconsistent drug delivery. Consider flushing the catheter with a small volume of heparinized saline to prevent clotting.[6] |
| Infusion Pump Malfunction | Verify the infusion pump is calibrated and functioning correctly. Check for any air bubbles or kinks in the infusion line.[7] |
| Animal Stress | If using conscious and tethered animals, ensure they are adequately habituated to the experimental setup to minimize stress-induced blood pressure fluctuations. Telemetry systems are preferred for long-term studies in conscious animals to reduce stress.[8] |
| Thermoregulation Issues | In rodents, tail temperature can significantly impact blood pressure readings obtained via tail-cuff methods due to changes in vasomotor tone.[9] Maintain a stable ambient temperature and consider using telemetry for more accurate core blood pressure measurements. |
| Anesthetic Depth (if applicable) | If the experiment is conducted under anesthesia, ensure a stable plane of anesthesia is maintained, as changes in anesthetic depth can cause significant blood pressure variability. |
Issue 2: No Significant Blood Pressure Response to Argipressin Infusion
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration or Infusion Rate | Double-check all calculations for drug dilution and infusion rate. Ensure the correct stock solution concentration was used. |
| Degraded Argipressin | Argipressin solutions have limited stability. Prepare fresh solutions for each experiment and store them appropriately. Argipressin infusion solutions are generally stable for 18 hours at room temperature or 24 hours at 2-8°C.[5] |
| Receptor Desensitization | Prolonged exposure to high concentrations of Argipressin can lead to receptor desensitization. If a high dose has been used for an extended period, a reduced response may be observed. |
| Pathophysiological State of the Animal Model | The underlying condition of the animal model (e.g., severe shock, acidosis) can influence the vascular response to Argipressin. |
Data Presentation
Table 1: Dose-Dependent Effects of Argipressin Infusion on Mean Arterial Pressure (MAP) in Rats
| Infusion Rate (ng/kg/min) | Change in MAP (mmHg) | Animal Model | Reference |
| 0.5 | Minimal to no significant increase | Normotensive Rats | [1] |
| 2 | Significant increase | Normotensive Rats | [1] |
| 6 | Further significant increase | Normotensive Rats | [1] |
| 18 | Continued dose-dependent increase | Normotensive Rats | [1] |
| 54 | Plateau or further increase | Normotensive Rats | [1] |
Note: The exact change in MAP can vary based on the baseline blood pressure and the specific experimental conditions.
Experimental Protocols
Protocol 1: Continuous Argipressin Infusion in a Conscious, Tethered Rat Model
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a catheter into the femoral vein for drug infusion and the femoral artery for direct blood pressure monitoring.
-
Exteriorize the catheters at the nape of the neck and connect them to a swivel system to allow the rat free movement within its cage.[10]
-
Allow for a post-operative recovery period of at least 48-72 hours.
-
-
Infusion Setup:
-
Prepare the Argipressin solution in sterile 0.9% saline or 5% glucose at the desired concentration.
-
Connect the infusion line from a calibrated syringe pump to the venous catheter via the swivel.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[11]
-
-
Experimental Procedure:
-
Allow the animal to acclimate to the experimental setup.
-
Record a stable baseline blood pressure for at least 30-60 minutes.
-
Begin the Argipressin infusion at the lowest calculated dose.
-
Monitor blood pressure continuously. Once a stable reading is achieved, maintain the infusion for the desired period or proceed with dose titration.
-
For dose-response studies, incrementally increase the infusion rate, allowing for a stabilization period at each new dose.
-
Protocol 2: Blood Pressure Monitoring Using Radiotelemetry in Mice
-
Telemetry Implantation:
-
Surgically implant a telemetry transmitter subcutaneously or intraperitoneally, with the pressure-sensing catheter inserted into the carotid or femoral artery.[8][12]
-
Allow for a sufficient recovery period (typically 7-14 days) for the animal to regain normal circadian rhythms and for the surgical site to heal completely.
-
-
Data Acquisition:
-
House the mouse in its home cage placed on a receiver that wirelessly collects the blood pressure and heart rate data from the implanted transmitter.[8]
-
Data can be recorded continuously or at programmed intervals.
-
-
Argipressin Administration:
-
For acute studies, Argipressin can be administered via a separate, temporarily placed intravenous catheter (e.g., tail vein).
-
For chronic studies, an osmotic minipump can be implanted subcutaneously to deliver Argipressin at a constant rate.[13]
-
Mandatory Visualizations
Caption: V1a receptor signaling pathway leading to vasoconstriction.
Caption: General experimental workflow for Argipressin infusion studies.
References
- 1. Effect of acute vasopressin infusion on blood pressure and plasma angiotensin II in normotensive and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose vasopressin infusion results in increased mortality and cardiac dysfunction following ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anmfonline.org [anmfonline.org]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. scispace.com [scispace.com]
- 7. continuumrx.com [continuumrx.com]
- 8. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. noblelifesci.com [noblelifesci.com]
Argipressin acetate incompatibility with common lab reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of argipressin acetate in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the compatibility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the acetate salt of argipressin, a synthetic nonapeptide analogue of the human antidiuretic hormone, vasopressin.[1][2] It is a cyclic peptide with a disulfide bridge between two cysteine residues.[2] Its primary functions in the body are to regulate water retention and constrict blood vessels.[1]
Key Chemical Properties:
-
Molecular Formula: C46H65N15O12S2 (argipressin)[3]
-
Molecular Weight: 1084.23 g/mol (argipressin)[4]
-
Appearance: White to off-white lyophilized powder.[5]
-
Solubility: Soluble in water, DMSO, and ethanol.[4]
Q2: What are the optimal storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
-
Lyophilized Powder: Store at -20°C for long-term stability (≥ 4 years).[5]
-
Aqueous Solutions: For long-term storage, aqueous solutions should be lyophilized or frozen in single-use aliquots. Avoid repeated freeze-thaw cycles.[4] Commercially available solutions for injection are typically stored at 2-8°C and should not be frozen.[6]
-
Solutions in Organic Solvents: While this compound is soluble in solvents like DMSO, long-term stability data in these solvents is limited. It is recommended to prepare these solutions fresh and use them promptly. Studies on other compounds in DMSO suggest that degradation can occur over time at room temperature.[7][8]
Q3: What is the known pH stability profile of this compound?
The pH of the solution is a critical factor influencing the stability of this compound.
-
Optimal pH: Maximum stability for argipressin has been observed at a pH of 3.35.[9]
-
Formulation pH: Commercial formulations of argipressin for injection typically have a pH between 3.3 and 4.5.[6]
-
Degradation: The degradation rate of argipressin is affected by the buffer's pH.[9] It is advisable to conduct stability studies at the specific pH of your experimental buffer system.
Troubleshooting Guide: Incompatibility with Common Lab Reagents
This guide addresses specific issues you might encounter with this compound's compatibility in your experiments.
Issue 1: Precipitation or cloudiness observed after dissolving this compound in a buffer.
-
Possible Cause: The pH of the buffer may not be optimal for this compound solubility and stability. Although soluble in water, extreme pH values can lead to aggregation and precipitation.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution.
-
If possible, adjust the pH to be within the stable range of 3.3-4.5.
-
If the experimental conditions require a different pH, perform a small-scale pilot test to assess solubility and short-term stability before proceeding with the full experiment.
-
Consider using a different buffer system. While specific data for all buffers is not available, starting with a mildly acidic buffer is recommended.
-
Issue 2: Loss of biological activity of this compound in an experiment.
-
Possible Cause 1: Degradation due to incompatible buffer components. While buffer ions like phosphate have been reported to have no direct effect on argipressin degradation, other buffer components could potentially interact with the peptide.[9]
-
Troubleshooting Steps:
-
Review the composition of your buffer for any potentially reactive components.
-
If possible, switch to a simpler buffer system, such as a sodium chloride solution with pH adjusted with acetic acid.
-
Refer to the experimental protocol below to perform a compatibility study with your specific buffer.
-
-
Possible Cause 2: Interaction with organic solvents. While this compound is soluble in DMSO and ethanol, prolonged exposure or high concentrations might affect its conformation and activity.
-
Troubleshooting Steps:
-
Minimize the concentration of the organic solvent in the final experimental solution.
-
Prepare stock solutions in organic solvents at a higher concentration and dilute them into the aqueous buffer immediately before use.
-
Whenever possible, prepare fresh solutions for each experiment.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Adsorption of the peptide to plasticware. Peptides can be "sticky" and adsorb to the surfaces of tubes and plates, reducing the effective concentration in your assay.
-
Troubleshooting Steps:
-
Use low-protein-binding microplates and pipette tips.
-
Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to prevent adsorption, after confirming it does not interfere with your assay.
-
Prepare dilutions of this compound immediately before adding them to the assay plate.
-
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound. Note that data for many common laboratory reagents is not extensively published, highlighting the importance of conducting experiment-specific stability tests.
Table 1: pH-Dependent Degradation of Argipressin
| pH | Relative Stability | Degradation Rate Constant (k) | Shelf-life (t90) at 25°C | Reference |
| 3.35 | Maximum | Not specified | 1.38 years | [9] |
| > 4.5 | Decreasing | Increases with pH | Not specified | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 1 mg/mL | [5] |
| DMSO | 100 mg/mL (92.23 mM) | [4] |
| Ethanol | 100 mg/mL | [4] |
Experimental Protocols
Protocol 1: Assessing the Compatibility of this compound with a Novel Buffer System using HPLC-UV
This protocol provides a step-by-step guide to determine the short-term stability of this compound in a specific laboratory buffer.
Materials:
-
This compound, lyophilized powder
-
Experimental buffer of interest
-
Control buffer: 0.9% NaCl with pH adjusted to 4.0 with acetic acid
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.
-
Prepare the experimental buffer at the desired concentration and pH.
-
Prepare the control buffer.
-
Prepare the HPLC mobile phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
-
Sample Incubation:
-
At time zero (t=0), dilute the this compound stock solution to a final concentration of 100 µg/mL in both the experimental buffer and the control buffer.
-
Immediately inject a sample of the t=0 solutions into the HPLC system for analysis.
-
Incubate the remaining solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each solution for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 220 nm.
-
Use a flow rate of 1 mL/min.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Hold at 5% B (re-equilibration)
-
-
Inject 20 µL of each sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample in the control buffer.
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Compare the degradation profile in the experimental buffer to the control buffer. A significant decrease in the peak area or the appearance of new peaks indicates incompatibility.
-
Visualizations
Caption: Argipressin V1 Receptor Signaling Pathway.
Caption: Workflow for Compatibility Testing of this compound.
Caption: Troubleshooting Logic for Argipressin Incompatibility.
References
- 1. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Argipressin monoacetate | C48H69N15O14S2 | CID 9549168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ischemic Side Effects of Argipressin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Argipressin (vasopressin) in animal studies. The focus is on identifying, managing, and mitigating ischemic side effects to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common ischemic side effects of Argipressin administration in animal models?
A1: The most frequently observed ischemic side effects are related to the potent vasoconstrictive properties of Argipressin. These can manifest as:
-
Peripheral Ischemia: Often observed in the extremities (e.g., tail, paws, ears) and can present as discoloration (pallor, cyanosis), coldness, and in severe cases, necrosis.
-
Mesenteric Ischemia: Reduced blood flow to the intestines, which can lead to gut motility issues, tissue damage, and systemic inflammatory responses.
-
Myocardial Ischemia: Constriction of coronary arteries can reduce blood flow to the heart muscle, leading to cardiac dysfunction.[1]
-
Renal Ischemia: Decreased blood flow to the kidneys, potentially causing acute kidney injury.
-
Cerebral Ischemia: In some models, high concentrations of Argipressin can lead to vasoconstriction of cerebral arterioles.[2]
Q2: How can I differentiate between the intended vasoconstrictive effect of Argipressin and a harmful ischemic event?
A2: This is a critical aspect of monitoring. The intended effect is an increase in blood pressure to a target level. Harmful ischemia is an excessive reaction. Key indicators of a problematic ischemic event include:
-
Severity and Persistence of Clinical Signs: Mild, transient pallor in the extremities might be an expected part of the vasoconstrictive effect. However, deep, persistent cyanosis (bluish discoloration) or blackened tissue indicates severe ischemia and potential necrosis.
-
Systemic Effects: Monitor for signs of organ dysfunction. For example, a significant drop in urine output could indicate renal ischemia, while arrhythmias or a drop in cardiac output could suggest myocardial ischemia.
-
Blood Gas and Lactate Levels: Rising lactate levels in the blood can be a sign of widespread tissue hypoxia due to ischemia.
Q3: Are there any preventative measures I can take to minimize the risk of ischemic side effects?
A3: Yes, several strategies can be employed:
-
Dose Titration: Start with a low dose of Argipressin and titrate upwards slowly to achieve the desired hemodynamic effect without overshooting.[3] High doses do not necessarily provide additional benefits and can increase the risk of side effects.[4]
-
Concomitant Fluid Therapy: Ensure the animal is adequately hydrated. Hypovolemia can exacerbate the vasoconstrictive effects of Argipressin.
-
Use of V1a Receptor Antagonists: In some experimental designs, co-administration of a selective V1a receptor antagonist may be considered to counteract excessive vasoconstriction, although this would need to be carefully justified within the study protocol as it will interfere with the primary mechanism of Argipressin.
-
Careful Subject Selection: Animals with pre-existing cardiovascular conditions may be more susceptible to ischemic side effects.
Troubleshooting Guides
Issue 1: Signs of Peripheral Ischemia Observed (e.g., discolored tail or paws)
-
Question: I've administered Argipressin to a rat, and its tail is now pale and cool to the touch. What should I do?
-
Answer:
-
Assess Severity: Immediately evaluate the extent and severity of the discoloration. Is it pale, bluish (cyanotic), or black? Is it localized or affecting a large area?
-
Reduce or Stop Infusion: If the signs are moderate to severe, the first step is to reduce the infusion rate of Argipressin. If signs of necrosis (blackening) appear, the infusion should be stopped immediately, and veterinary staff consulted.
-
Local Warming: Gentle, local warming of the affected area can be attempted to promote vasodilation. This can be done using a warm (not hot) compress. Be cautious to avoid causing thermal injury to the already compromised tissue.
-
Consider Rescue Medication: If reducing the dose is not an option for the experimental protocol and the ischemia is severe, the use of a vasodilator may be considered after consultation with veterinary staff and the institutional animal care and use committee (IACUC). Phentolamine, an alpha-adrenergic blocker, has been used to reverse local vasoconstriction, though its use in Argipressin-induced ischemia would be experimental.
-
Document and Monitor: Record all observations and interventions. Continue to closely monitor the animal for resolution or worsening of the ischemia.
-
Issue 2: Suspected Mesenteric Ischemia
-
Question: My pig model is showing signs of abdominal discomfort and has decreased gut motility after starting an Argipressin infusion. How can I confirm and manage this?
-
Answer:
-
Monitor for Clinical Signs: Look for abdominal distension, signs of pain (e.g., guarding the abdomen), and absence of bowel sounds.
-
Check Systemic Parameters: Monitor for an increase in systemic lactate, which can indicate bowel ischemia.
-
Reduce Argipressin Dose: As with peripheral ischemia, the primary intervention is to reduce the Argipressin infusion rate to the minimum effective dose.
-
Supportive Care: Ensure adequate fluid resuscitation to support organ perfusion.
-
Consider Adjunctive Therapies: Some experimental studies have investigated agents that may improve mesenteric blood flow. For example, terlipressin, a V1 receptor agonist, has been shown in some contexts to improve outcomes in acute mesenteric ischemia models.[5] However, adding another vasoactive agent should be a carefully considered part of the experimental design.
-
Issue 3: Evidence of Myocardial Ischemia
-
Question: The ECG of my canine subject shows ST-segment depression, and there's a drop in cardiac output after beginning Argipressin administration. What are the immediate steps?
-
Answer:
-
Confirm Ischemia: Continuous ECG monitoring is crucial. Look for arrhythmias and changes indicative of ischemia. If available, echocardiography can assess ventricular wall motion abnormalities.
-
Stop or Reduce Argipressin: Myocardial ischemia is a life-threatening complication. The Argipressin infusion should be immediately reduced or stopped.
-
Administer 100% Oxygen: Ensure adequate oxygenation to the myocardium.
-
Consult Veterinary Staff: Immediate consultation with a veterinarian is essential. They may recommend anti-arrhythmic drugs or other supportive care.
-
Review Experimental Protocol: The occurrence of myocardial ischemia may indicate that the Argipressin dose is too high for the specific animal model or that the animal has an underlying cardiac condition.[1]
-
Quantitative Data on Argipressin Effects in Animal Models
The following tables summarize quantitative data from various animal studies on the effects of Argipressin.
Table 1: Hemodynamic and Blood Flow Changes with Argipressin in a Porcine Model of Post-Ischemic Cardiac Dysfunction [3][5]
| Parameter | Baseline | Post-Ischemia/Reperfusion | With Argipressin (0.005 U/kg/min) |
| Mean Arterial Pressure (mmHg) | 87 ± 3 | 67 ± 4 | 93 ± 4 |
| Cardiac Output (L/min) | 2.8 ± 0.2 | 2.3 ± 0.2 | 1.7 ± 0.2 |
| Carotid Artery Flow (ml/min) | 257 ± 23 | 195 ± 34 | 159 ± 30 |
| Renal Artery Flow (ml/min) | 165 ± 21 | 148 ± 21 | 104 ± 19 |
| Myocardial Blood Flow (LAD, ml/min) | 47 ± 5 | 42 ± 4 | 32 ± 4 |
Table 2: Dose-Response of Argipressin on Pial Arteriolar Diameter in Rabbits [2]
| Argipressin Concentration (M) | Change in Pial Arteriolar Diameter (%) |
| 10-11 | +7 ± 11 (dilation) |
| 10-9 | -7 ± 14 (constriction) |
| 10-7 | -20 ± 14 (constriction) |
| 10-5 | -16 ± 16 (constriction) |
Table 3: Effects of Different Argipressin Doses in a Rat Model of Asphyxial Cardiac Arrest [4]
| Treatment Group | Dose (IV) | Rate of Return of Spontaneous Circulation (ROSC) |
| Saline | 1 mL | 1/10 |
| Low-Dose Argipressin | 0.4 U/kg | 8/10 |
| Medium-Dose Argipressin | 0.8 U/kg | 8/10 |
| High-Dose Argipressin | 2.4 U/kg | 8/10 |
Experimental Protocols
Protocol 1: Monitoring for Peripheral Ischemia in a Rat Model During Argipressin Infusion
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it on a heating pad to maintain body temperature. Insert catheters for drug infusion and blood pressure monitoring.
-
Baseline Measurements: Record baseline heart rate, blood pressure, and core body temperature. Visually inspect and record the color and temperature of the tail and paws. A laser Doppler flowmeter can be used for quantitative assessment of peripheral perfusion.
-
Argipressin Administration: Begin a continuous intravenous infusion of Argipressin at a low dose (e.g., 0.1 U/kg/hr).
-
Continuous Monitoring:
-
Every 5 minutes for the first 30 minutes, then every 15 minutes:
-
Record heart rate and blood pressure.
-
Visually assess the tail and paws for any color change (pallor, cyanosis).
-
Gently touch the extremities to assess temperature relative to the core body temperature.
-
If using a laser Doppler, record perfusion measurements.
-
-
-
Defining Ischemic Thresholds (Example):
-
Mild Ischemia: Noticeable pallor in the distal third of the tail. Action: Continue monitoring.
-
Moderate Ischemia: Cyanosis in the distal third of the tail and/or paws. Action: Reduce Argipressin infusion rate by 25-50%.
-
Severe Ischemia: Dark blue or black discoloration. Action: Stop the infusion immediately and consult veterinary staff.
-
-
Data Collection: Record all physiological parameters and qualitative observations of peripheral perfusion throughout the experiment.
Protocol 2: Induction and Management of Mesenteric Ischemia in a Porcine Model
-
Animal Preparation: A pig is anesthetized, ventilated, and surgically instrumented with catheters for hemodynamic monitoring and a flow probe around the superior mesenteric artery (SMA).
-
Induction of Low-Flow State (if part of the model): A state of shock can be induced (e.g., through controlled hemorrhage or sepsis induction) to necessitate the use of vasopressors.
-
Argipressin Administration: Initiate an Argipressin infusion to maintain a target mean arterial pressure (e.g., 65-75 mmHg).
-
Monitoring for Mesenteric Ischemia:
-
SMA Blood Flow: Continuously monitor blood flow via the implanted probe. A significant decrease from baseline despite adequate systemic blood pressure is a sign of mesenteric vasoconstriction.
-
Lactate Levels: Draw arterial and mesenteric venous blood samples periodically to measure lactate levels. An increasing arterio-venous lactate gradient suggests mesenteric hypoperfusion.
-
Gut Tonometry (if available): A tonometer can be placed in the gut lumen to measure intramucosal pCO2, an indicator of gut ischemia.
-
-
Intervention Strategy:
-
If SMA flow drops by more than 30% from baseline or if the mesenteric venous lactate rises significantly, reduce the Argipressin infusion rate in decrements of 10-20%.
-
If a V1a antagonist is part of the experimental design, it would be administered at this point according to the protocol.
-
Ensure adequate intravascular volume with crystalloid or colloid solutions.
-
-
Endpoint: The experiment is terminated if signs of severe, irreversible mesenteric ischemia develop, as defined by the IACUC-approved protocol.
Visualizations
Caption: V1a receptor signaling pathway leading to vasoconstriction.
Caption: Experimental workflow for monitoring and managing ischemia.
Caption: Troubleshooting logic for peripheral ischemia.
References
- 1. Vasopressin and ischaemic heart disease: more than coronary vasoconstriction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of transient cerebral ischemia on vasopressin-induced vasoconstriction in rabbit cerebral vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin impairs brain, heart and kidney perfusion: an experimental study in pigs after transient myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response of vasopressin in a rat model of asphyxial cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Argipressin acetate dose-response curve generation issues
Technical Support Center: Argipressin Acetate Assays
Welcome to the technical support center for this compound dose-response assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the generation of this compound dose-response curves.
Question 1: Why am I observing a very low or no response in my assay?
Possible Causes and Solutions:
-
Incorrect Receptor Subtype: The chosen cell line may not express the appropriate Argipressin receptor subtype (V1a, V1b, or V2) for your intended assay, or may express it at very low levels. Argipressin-mediated calcium mobilization is typically linked to the V1a receptor, while cAMP accumulation is linked to the V2 receptor.[1][2][3]
-
Ligand Degradation: Peptides like Argipressin can be susceptible to degradation by proteases present in the cell culture medium or serum.
-
Solution: Prepare fresh this compound solutions for each experiment. Consider using a serum-free assay buffer or including protease inhibitors. Store the stock solution at -20°C or below as recommended.[5]
-
-
Inappropriate Assay Readout: The chosen assay may not be suitable for the dominant signaling pathway of the receptor subtype being studied.
-
Reagent Issues: The this compound may have lost potency due to improper storage, or other critical reagents (e.g., fluorescent dyes, antibodies) may be expired or compromised.
-
Solution: Use a new, quality-controlled lot of this compound. Ensure all assay reagents are within their expiration dates and have been stored correctly.
-
Question 2: My dose-response curve has a very shallow slope (Hill slope < 0.5) or is biphasic. What could be the cause?
Possible Causes and Solutions:
-
Mixed Receptor Population: The cell line may express multiple vasopressin receptor subtypes that have different affinities for Argipressin or couple to different signaling pathways.[9]
-
Solution: Use a cell line expressing a single, well-characterized receptor subtype. Alternatively, use selective antagonists to block the activity of the undesired receptor subtype to isolate the response of interest.
-
-
Off-Target Effects: At high concentrations, Argipressin may interact with other receptors, such as the oxytocin receptor, which can cause vasodilation and potentially confounding signals.[10]
-
Solution: Limit the upper concentration of the dose-response curve. If high concentrations are necessary, verify the specificity of the response using a selective antagonist for the primary target receptor.
-
-
Assay Interference: Components of the assay buffer or the compound itself (at high concentrations) may interfere with the detection system (e.g., fluorescence quenching, enzyme inhibition).
-
Solution: Run a control experiment with the highest concentration of Argipressin in the absence of cells to check for direct interference with the assay signal.
-
Question 3: The potency (EC50) of this compound in my assay is significantly different from published values. Why?
Possible Causes and Solutions:
-
Variations in Experimental Conditions: EC50 values are highly dependent on the specific experimental conditions.
-
Solution: Standardize and report all critical assay parameters. A summary of influencing factors is provided in the table below.
-
| Parameter | Potential Impact on EC50 | Recommendation |
| Cell Density | High density can lead to ligand depletion or receptor desensitization, potentially increasing the apparent EC50.[11] | Optimize cell number per well to ensure the response is on the linear range of the assay. |
| Agonist Incubation Time | Insufficient time may not allow the system to reach equilibrium, leading to an inaccurate, often higher, EC50.[11] | Perform a time-course experiment to determine the optimal stimulation time for achieving a maximal, stable response. |
| Receptor Expression Level | Lower receptor numbers may require higher agonist concentrations to elicit a half-maximal response, increasing the EC50. | Use a stable, well-characterized cell line. If using transient transfection, optimize transfection efficiency. |
| Assay Buffer Composition | pH, ion concentration (especially Ca2+), and presence of serum can alter ligand binding and cell signaling. | Use a consistent, defined assay buffer for all experiments. Argipressin is soluble in water.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for Argipressin? Argipressin (also known as Arginine Vasopressin or AVP) acts on multiple receptor subtypes with distinct signaling pathways.[2]
-
V1a and V1b Receptors: These receptors couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic free calcium.[1][14]
-
V2 Receptors: These receptors primarily couple to Gαs proteins. Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8][15]
Q2: How should I prepare and store this compound? this compound is typically supplied as a lyophilized powder.[6]
-
Storage: Store the lyophilized powder at -20°C for long-term stability.[5][6]
-
Reconstitution: Reconstitute the peptide in sterile, distilled water or a suitable aqueous buffer.[12][13] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
Q3: What are typical EC50 or Kd values for Argipressin? The potency of Argipressin varies depending on the receptor subtype, cell type, and assay conditions. The following table provides some reported values for reference.
| Receptor/Cell Type | Assay Type | Reported Value | Reference |
| V1a Receptor (A7r5 rat aortic smooth muscle cells) | Radioligand Binding (Kd) | 1.31 nM | [4][5] |
| V1a Receptor (A7r5 rat aortic smooth muscle cells) | Calcium Mobilization (EC50) | 5 nM | [5][6] |
| V1a Receptor (Neonatal rat cardiomyocytes) | Radioligand Binding (Kd) | 1.44 nM | [6] |
Experimental Protocols
Protocol 1: Argipressin-Induced Calcium Mobilization Assay
This protocol describes a method to measure V1a receptor activation by monitoring changes in intracellular calcium using a fluorescent dye like Fluo-4 AM in a 96-well plate format.
Materials:
-
CHO-K1 cells stably expressing the human V1a receptor (or other suitable cell line, e.g., A7r5).
-
Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (MW: ~1084.2 g/mol ).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM dye.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).[7][16]
Procedure:
-
Cell Plating: Seed the V1a-expressing cells into black, clear-bottom 96-well plates at an optimized density (e.g., 50,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 1 pM to 1 µM).
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM, 2.5 mM Probenecid).
-
Remove the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[17]
-
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well after the final wash.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Set the instrument to record fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline reading for 15-20 seconds.
-
Use the instrument's injector to add 25 µL of the this compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) to determine the EC50 and Hill slope.[18]
-
Visualizations
Signaling Pathways
Troubleshooting Workflow
// Nodes Start [label="Dose-Response Curve Issue\n(No Response, Low Potency, Poor Fit)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReceptor [label="1. Verify Receptor Expression\n& Assay Choice", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLigand [label="2. Check Ligand Integrity\n& Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeAssay [label="3. Optimize Assay Parameters\n(Cell Density, Time)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeCurve [label="4. Analyze Curve Shape", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodCurve [label="Sigmoidal Curve\n(Problem Solved)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ShallowBiphasic [label="Shallow / Biphasic Curve", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixedPop [label="Consider Mixed Receptor\nPopulation or Off-Target Effects", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReceptor; CheckReceptor -> CheckLigand [label="Expression & Assay OK"]; CheckLigand -> OptimizeAssay [label="Ligand OK"]; OptimizeAssay -> AnalyzeCurve [label="Parameters Optimized"]; AnalyzeCurve -> GoodCurve [label="Good Fit"]; AnalyzeCurve -> ShallowBiphasic [label="Poor Fit"]; ShallowBiphasic -> CheckMixedPop; } ends_dot Caption: Troubleshooting logic for Argipressin dose-response curve issues.
Experimental Workflow Diagram
// Nodes A [label="1. Seed Cells\nin 96-well Plate"]; B [label="2. Incubate Overnight\n(37°C, 5% CO₂)"]; C [label="3. Prepare Argipressin\nSerial Dilutions"]; D [label="4. Load Cells\nwith Calcium Dye (e.g., Fluo-4)"]; E [label="5. Wash Cells\nto Remove Excess Dye"]; F [label="6. Measure Baseline\nFluorescence"]; G [label="7. Inject Argipressin\n& Record Response"]; H [label="8. Analyze Data\n& Generate Curve"];
// Edges A -> B; B -> D; C -> G; D -> E; E -> F; F -> G; G -> H; } ends_dot Caption: Workflow for a calcium mobilization assay using Argipressin.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 129979-57-3 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bench-to-bedside review: Vasopressin in the management of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. genecards.org [genecards.org]
- 15. genecards.org [genecards.org]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Improving Argipressin acetate solubility in aqueous buffers
Welcome to the Technical Support Center for Argipressin Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported solubility of this compound in water varies across different sources. While some datasheets indicate a solubility of approximately 20 mg/mL, others report lower values such as 1 mg/mL or 0.5 mg/mL.[1][2] One supplier suggests a much higher solubility of ≥166.7 mg/mL.[3] This variability may be due to differences in the purity of the peptide, the presence of counter-ions, and the specific conditions under which solubility was determined. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.
Q2: What is the optimal pH for dissolving this compound?
A2: this compound is a basic peptide, which generally means it will be more soluble in acidic conditions.[4] Commercially available injectable solutions of Argipressin are formulated at an acidic pH, typically between 3.3 and 4.5.[5] This acidic environment helps to ensure the peptide is fully protonated and thus more soluble in aqueous solutions.
Q3: Can I dissolve this compound in common laboratory buffers like Phosphate Buffered Saline (PBS)?
A3: While it may be possible to dissolve this compound in neutral pH buffers like PBS (typically pH 7.4), you may encounter solubility issues, especially at higher concentrations.[6] Peptides can be less soluble near their isoelectric point (pI), and introducing a peptide solution into a buffer with a different pH can sometimes cause precipitation.[6][7] If you need to work at physiological pH, it is advisable to first dissolve the peptide in a small amount of acidic solution (e.g., 0.1% acetic acid) and then dilute it into your final buffer.
Q4: Are there any excipients that can improve the solubility of this compound?
A4: Yes, certain excipients can enhance the solubility and stability of peptide formulations. Commercial formulations of Argipressin for injection often contain sodium chloride and glacial acetic acid.[5] For research purposes, if you encounter solubility challenges, you might consider the cautious use of co-solvents. However, it is crucial to first check the compatibility of any additives with your specific experimental setup and cell lines. Some general excipients used to improve peptide solubility include certain amino acids, sugars (like mannitol or sucrose), and non-ionic surfactants.[8][9][10]
Q5: How does temperature affect the solubility of this compound?
A5: Generally, increasing the temperature can enhance the solubility of peptides.[7][11] However, excessive heat can lead to degradation of the peptide.[12][13] For dissolving lyophilized this compound, allowing the vial to come to room temperature before reconstitution is recommended. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary, but prolonged exposure to high temperatures should be avoided.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem 1: The lyophilized powder does not dissolve in water or my desired aqueous buffer.
-
Cause: The peptide may have low solubility at the pH of the solvent, or it may be prone to aggregation.
-
Solution Workflow:
Troubleshooting workflow for initial dissolution.
Problem 2: The peptide dissolves initially but then precipitates out of solution.
-
Cause: This can be due to a change in pH upon dilution into a final buffer, temperature changes, or interactions with components in the media.[6]
-
Solution:
-
pH Shift: Ensure the pH of your final buffer is compatible with maintaining the solubility of this compound. An acidic pH is generally preferred.
-
Concentration: Avoid preparing highly concentrated stock solutions if you are diluting into a buffer where the peptide has lower solubility.
-
Mixing: When diluting a concentrated stock, add it dropwise to the final buffer while gently stirring to avoid localized high concentrations that can trigger precipitation.[14]
-
Temperature: Store the solution at the recommended temperature. For short-term storage, 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid freeze-thaw cycles.[12][13]
-
Problem 3: The solution appears cloudy or forms a gel.
-
Cause: This is likely due to peptide aggregation. Hydrophobic interactions or extensive hydrogen bonding can lead to the formation of insoluble aggregates.[7][14]
-
Solution:
-
Disrupt Aggregates: Sonication can help to break up aggregates.[7]
-
Chaotropic Agents: In cases of severe aggregation, dissolving the peptide in a denaturing agent like 6 M guanidinium chloride or 8 M urea might be necessary, followed by dialysis or purification to remove the denaturant. This is a more drastic measure and should be used with caution as it can affect the peptide's activity.[15]
-
Optimize Storage: Store the peptide in a lyophilized form until use. When in solution, store in aliquots at low temperatures to minimize aggregation over time.
-
Data Presentation
Table 1: Reported Solubility of this compound in Water
| Solubility (mg/mL) | Source(s) | Notes |
| ≥166.7 | TargetMol[3] | Sonication is recommended. |
| 20 | AbMole[16], Sigma-Aldrich[13] | A commonly cited value. |
| 1 | Cayman Chemical[2] | |
| 0.5 | LKT Labs[1] |
Disclaimer: This data is compiled from various sources and may vary. It is intended for informational purposes only. Users should perform their own solubility tests.
Experimental Protocols
Protocol 1: Basic Solubilization of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration and the information in Table 1, add the appropriate volume of sterile, deionized water or 0.1% aqueous acetic acid. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate the solution for a few minutes. Avoid vigorous shaking.
-
Dilution: If the initial solvent was acidic, slowly add the stock solution to your final aqueous buffer with gentle mixing to reach the desired final concentration.
-
Storage: For immediate use, keep the solution on ice. For short-term storage (a few days), store at 4°C. For long-term storage, aliquot the solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Solubilization of a Hydrophobic or Difficult-to-Dissolve Peptide
-
Initial Dissolution in Organic Solvent: If the peptide does not dissolve in aqueous solutions, first dissolve it in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[14]
-
Preparation of Final Buffer: Have your final aqueous buffer ready in a separate container.
-
Slow Dilution: While vigorously stirring the aqueous buffer, add the concentrated peptide-organic solvent solution dropwise. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <1%).
-
Storage: Follow the storage guidelines in Protocol 1.
Signaling Pathway and Logical Relationships
The solubility of a peptide is influenced by a variety of factors. The following diagram illustrates the logical relationships between these factors and the desired outcome of a stable, soluble peptide solution.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (113-79-1(free base)) | TargetMol [targetmol.com]
- 4. jpt.com [jpt.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. polybiotech.co [polybiotech.co]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. genscript.com [genscript.com]
- 16. abmole.com [abmole.com]
Safe handling and disposal of Argipressin acetate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of Argipressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide hormone. In research, it is known for its vasoconstrictive and antidiuretic properties, primarily acting as an agonist for vasopressin receptors.
Q2: What are the primary hazards associated with this compound?
This compound is harmful if inhaled and may cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to handle this compound with care to avoid exposure.
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, always wear appropriate PPE, including:
-
Gloves
-
A lab coat
-
Protective eyewear (safety glasses or goggles)
-
A mask to prevent inhalation of dust or aerosols[2]
Q4: How should I react in case of accidental exposure?
-
Inhalation: Move to an area with fresh air. If you experience difficulty breathing, seek immediate medical attention.[1][3]
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and plenty of water.[1][3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting and seek immediate medical attention.[1][3]
Troubleshooting Guides
Handling and Storage Issues
Problem: I'm unsure about the correct storage conditions for this compound.
Solution: Proper storage is critical to maintain the stability and efficacy of this compound.[5] Storage conditions can vary depending on whether the product is in powder form or a solution.
| Form | Temperature | Additional Requirements |
| Powder | -20°C | Keep the container tightly sealed in a dry, well-ventilated area, protected from light.[4][6] |
| Solution (unopened) | 2°C - 8°C | Do not freeze.[7][8] |
| Diluted Solutions | Use Immediately | Discard any remaining solution after single use.[7] |
| In Solvent | -80°C | As recommended by some suppliers for long-term stability.[6] |
Problem: I've observed discoloration or visible particles in my this compound solution.
Solution: Do not use the solution if you notice any discoloration or visible particles.[7][8] This could be a sign of degradation or contamination. Dispose of the solution following the appropriate disposal protocol.
Disposal and Spill Management
Problem: How do I correctly dispose of unused this compound and its containers?
Solution: All waste, including unused product and empty containers, must be handled in accordance with local, state, and federal regulations.[4][7]
-
Unused Product: Dispose of as hazardous waste. Some manufacturers recommend incineration at a permitted facility.[9]
-
Empty Containers: Thoroughly rinse all containers. The first rinse should be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
Problem: I've spilled a small amount of this compound powder/solution in the lab. What should I do?
Solution: In the event of a spill, follow these steps:
-
Ensure the area is well-ventilated.[3]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.[3][6]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][11]
-
For powder spills, use dry clean-up procedures and avoid generating dust.[4]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3][11]
-
Place all contaminated materials, including the absorbent material and any contaminated PPE, into a suitable, labeled container for waste disposal.[4]
Experimental Protocols
Reconstitution of Lyophilized this compound Powder
-
Before opening, bring the vial of lyophilized powder to room temperature.
-
Review the product datasheet for the recommended solvent.
-
Using a sterile syringe, slowly add the appropriate volume of the recommended solvent to the vial.
-
Gently swirl or vortex the vial to ensure the powder is completely dissolved. Avoid vigorous shaking, which can cause the peptide to degrade.
-
Visually inspect the solution to ensure it is clear and free of particles before use.[7]
Preparation of a Diluted this compound Solution for Infusion
-
The concentrate must not be administered without dilution.[8]
-
Prepare a solution for infusion by diluting the concentrate with a compatible diluent, such as a 0.9% sodium chloride solution.[8]
-
The final volume after dilution should be as specified in your experimental protocol.
-
Diluted solutions should be used immediately.[7]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for managing an this compound spill.
References
- 1. Argipressin MSDS CasNo.113-79-1 [m.lookchem.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eurogentec.com [eurogentec.com]
- 5. needle.tube [needle.tube]
- 6. Argpressin Acetate|113-79-1|MSDS [dcchemicals.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. amomed.com [amomed.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. file.glpbio.com [file.glpbio.com]
Titration of Argipressin to minimize cardiac side effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the titration of Argipressin (vasopressin) while minimizing cardiac side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Argipressin and what are its primary cardiovascular effects?
Argipressin, also known as Arginine Vasopressin (AVP), is a neurohypophyseal hormone that plays a crucial role in regulating the body's fluid balance, electrolyte concentration, and blood pressure.[1] Its primary cardiovascular effects are mediated through different receptors:
-
V1a Receptors: Located on vascular smooth muscle cells, their stimulation leads to vasoconstriction, which increases systemic vascular resistance and arterial blood pressure.[2][3]
-
V2 Receptors: Primarily found in the kidney, they mediate the antidiuretic effects of AVP by promoting water reabsorption.[3][4]
-
Oxytocin Receptors (OTRs): Activation of these receptors can lead to vasodilation in some vascular beds.[5]
In states of vasodilatory shock, Argipressin administration can correct a relative endogenous deficiency and enhance the response to catecholamine therapy.[3] However, its effects on the heart are complex and can be contradictory depending on the dose and experimental model.[5][6]
Q2: What is the mechanism behind Argipressin-induced cardiac side effects?
The primary cardiac side effects of Argipressin are linked to the activation of V1a receptors in the heart.[4][7] Increased V1a receptor signaling is associated with several adverse outcomes:
-
Negative Inotropy: High doses of vasopressin have been shown to decrease myocardial contractility.[5][8]
-
Coronary Vasoconstriction: By acting on V1a receptors, Argipressin can constrict coronary arteries, potentially reducing blood flow to the heart muscle and leading to myocardial ischemia.[1][5]
-
Cardiac Remodeling: Chronic stimulation of cardiac V1a receptors can contribute to cardiac hypertrophy.[2]
-
Arrhythmias: Argipressin has been reported to induce arrhythmias, possibly through the blockade of cardiomyocyte ATP-dependent potassium (KATP) channels, which increases membrane excitability.[9]
These effects are primarily mediated through a Gαq protein-coupled signaling pathway, which increases intracellular inositol 1,4,5-trisphosphate (IP3) and calcium levels.[4]
Q3: What are the key V1A receptor signaling pathways in the heart?
Stimulation of the V1A receptor on cardiomyocytes initiates a signaling cascade through the Gαq protein. This leads to the activation of Phospholipase C-β (PLCβ), which in turn results in the production of IP3 and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, contributing to various cellular responses, including potential negative inotropic effects and hypertrophy.
Caption: V1A receptor signaling pathway in cardiomyocytes.
Q4: How can I monitor cardiac function during Argipressin infusion in my experiments?
Continuous monitoring is critical to detect adverse cardiac events promptly.[3] Recommended monitoring includes:
-
Hemodynamics: Continuous measurement of blood pressure is essential.[10] In animal models, this can be achieved using micromanometer catheters or non-invasive tail-cuff systems.[11]
-
Electrocardiogram (ECG): Continuous ECG monitoring is necessary to detect arrhythmias, such as bradycardia, and signs of myocardial ischemia.[10][12]
-
Cardiac Output: Monitoring cardiac output is crucial as Argipressin can cause a decrease.[13] This can be measured in animal models using techniques like pressure-volume loop analysis or echocardiography.[11][14]
-
Echocardiography: In rodent models, trans-thoracic echocardiography can be used to measure parameters like left ventricular ejection fraction and left ventricular end-diastolic volume to assess cardiac function.[11]
Q5: What are the typical dose ranges for Argipressin in preclinical research?
Dose ranges can vary significantly depending on the animal model and the experimental objective. Low-dose infusions are generally recommended to minimize cardiac side effects.[14] A study in mice used a low-dose infusion of 0.00057 Units/kg/min, which is equivalent to 0.04 Units/min in a 70 kg human, but still observed depressed myocardial function post-ischemia/reperfusion injury.[11] In pigs with acute left ventricular dysfunction, a dose of 0.005 U/kg/min was used to restore mean arterial pressure but resulted in reduced organ blood flow.[14] Titration should always start at the lowest possible dose and be increased cautiously based on the monitored physiological parameters.[3][10]
Troubleshooting Guide
This guide addresses common issues encountered during Argipressin infusion experiments.
Problem: A significant decrease in cardiac output is observed.
-
Possible Cause: Excessive vasoconstriction leading to increased afterload, or direct negative inotropic effects of Argipressin.[14] High doses are more likely to cause this effect.[5]
-
Troubleshooting Steps:
-
Immediately reduce the infusion rate.
-
If cardiac output does not recover, stop the infusion.
-
Ensure adequate fluid resuscitation, as hypovolemia can exacerbate the issue.[3]
-
Consider the concurrent use of an inotropic agent if experimentally appropriate, although this may complicate the interpretation of results.
-
Problem: Arrhythmias (e.g., bradycardia, tachyarrhythmias) are detected.
-
Possible Cause: Argipressin can cause bradycardia and other cardiac dysrhythmias.[1] This may be a reflex response to increased blood pressure or a direct effect on cardiac electrophysiology.[9][15]
-
Troubleshooting Steps:
-
Reduce the Argipressin infusion rate.
-
If the arrhythmia persists or is severe, stop the infusion.
-
Verify electrolyte levels (e.g., potassium, magnesium) are within the normal range.
-
Document the type and frequency of the arrhythmia for data analysis.
-
Problem: Signs of myocardial ischemia appear on the ECG (e.g., ST-segment changes).
-
Possible Cause: Coronary vasoconstriction induced by Argipressin, leading to reduced myocardial blood flow.[5][14] Higher doses increase this risk.[10]
-
Troubleshooting Steps:
-
Stop the infusion immediately.
-
Administer 100% oxygen if the animal is ventilated.
-
Consider the use of a vasodilator if it does not interfere with the study's aims.
-
Review the dose being used; it may be too high for the experimental model.
-
Problem: Unexpectedly high blood pressure (hypertension) occurs.
-
Possible Cause: The infusion rate is too high, or the subject is hypersensitive to the pressor effects of Argipressin.
-
Troubleshooting Steps:
-
Reduce the infusion rate immediately.
-
Titrate the dose more slowly in smaller increments.
-
Ensure the infusion pump is calibrated correctly and delivering the intended dose.
-
Caption: Troubleshooting workflow for adverse cardiac events.
Data Presentation
Table 1: Argipressin Dose-Response Effects on Cardiac Parameters in Animal Models
| Animal Model | Argipressin Dose/Infusion Rate | Key Cardiac/Hemodynamic Findings | Reference(s) |
| Mice | 0.00057 Units/kg/min (IP micro-osmotic pump) | After ischemia-reperfusion, significantly reduced day 1 left ventricular ejection fraction compared to saline controls. Increased 7-day mortality.[11] | [11] |
| Pigs | 0.005 U/kg/min (IV) | Restored MAP post-ischemia but reduced cardiac output by 29% and heart blood flow by 23%.[14] | [14] |
| Dogs | Infusion to raise plasma level by 11 pg/mL | Decreased cardiac output by 13%.[13] | [13] |
| Fetal Sheep | 3.3 to 33 ng/min (IV) | Dose-dependent increase in arterial pressure and decrease in heart rate.[15] | [15] |
| Humans | 0.15 and 0.40 ng/kg/min (IV) | Progressive reduction in heart rate and cardiac output; increase in total peripheral resistance.[16] | [16] |
Table 2: Recommended Starting Doses and Titration Increments for Preclinical Research
| Parameter | Recommendation | Rationale |
| Starting Dose | 0.5 - 1.0 milliunit/kg/hour (IV infusion) | A low starting point based on clinical guidelines for hypotension, adaptable for research to establish a baseline pressor effect.[12][17] |
| Titration Increment | Increase by 0.5 - 0.6 units/hr at intervals | Slow, small increments allow for careful assessment of the dose-response relationship and minimize the risk of sudden, severe side effects.[3] |
| Maximum Dose | Should be experimentally determined. Doses >3.6 units/hr are associated with a higher risk of ischemic side effects in clinical settings.[10] | High doses significantly increase the risk of severe cardiac side effects, including decreased cardiac output and ischemia.[5][10][14] |
Note: These are suggested ranges adapted from clinical and animal studies. The optimal dose must be determined empirically for each specific experimental model and protocol.
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of Argipressin in a Rodent Model (Rat)
This protocol provides a general framework. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically place a catheter in a suitable vessel for intravenous infusion, such as the jugular or femoral vein.[18][19] Externalize the catheter or use a vascular access port.[19]
-
Place additional catheters for blood pressure monitoring (e.g., in the carotid artery) as required.
-
Attach ECG leads for continuous cardiac monitoring.
-
Allow the animal to recover from surgery as dictated by the experimental design. For acute experiments, maintain stable anesthesia.
2. Argipressin Solution Preparation:
-
Stock Solution: Argipressin is typically supplied at 20 units/mL.[3][17]
-
Dilution: All substances for parenteral administration must be sterile and isotonic.[20] Dilute Argipressin in a sterile vehicle like 0.9% saline or 5% glucose.[3][21]
-
Example Dilution for a 300g Rat: To achieve a starting dose of 1 milliunit/kg/hour (0.001 units/kg/hour):
-
Desired dose: 0.001 units/kg/hr * 0.3 kg = 0.0003 units/hr.
-
Set the infusion pump to a low, accurate rate (e.g., 0.2 mL/hr).[19]
-
Required concentration: 0.0003 units/hr / 0.2 mL/hr = 0.0015 units/mL.
-
Prepare the infusion solution by performing serial dilutions from the stock to achieve the final concentration of 0.0015 units/mL. Infusion solutions are often only stable for 18-24 hours.[3][22]
-
3. Infusion Protocol:
-
Use a calibrated syringe driver for accurate, continuous infusion.[3]
-
Prime the infusion line to avoid administering a bolus of air or concentrated drug.[21]
-
Begin the infusion at the calculated starting dose (e.g., 1 milliunit/kg/hour).
-
Allow for a stabilization period (e.g., 15-30 minutes) to observe the initial response.
-
Titrate the dose by increasing the infusion rate in small, predetermined increments. Wean the infusion gradually rather than stopping abruptly.[10][22]
4. Monitoring:
-
Continuously record blood pressure, heart rate, and ECG throughout the infusion period.[12]
-
If available, perform periodic echocardiograms or other measures of cardiac output at baseline and after each dose titration.
-
Monitor for visible signs of distress or adverse effects, such as changes in respiration or peripheral perfusion.[12]
Caption: Experimental workflow for Argipressin titration.
References
- 1. Vasopressin: Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safercare.vic.gov.au [safercare.vic.gov.au]
- 4. ahajournals.org [ahajournals.org]
- 5. Science Review: Vasopressin and the cardiovascular system part 2 – clinical physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac effects of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Effects of arginine vasopressin in the heart are mediated by specific intravascular endothelial receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopressin and ischaemic heart disease: more than coronary vasoconstriction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopressin (argipressin) for septic shock (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]
- 11. Low-dose vasopressin infusion results in increased mortality and cardiac dysfunction following ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anmfonline.org [anmfonline.org]
- 13. Cardiac output distribution during vasopressin infusion or dehydration in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasopressin impairs brain, heart and kidney perfusion: an experimental study in pigs after transient myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasopressin dose-response effects on fetal vascular pressures, heart rate, and blood volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vasopressin reduces cardiac function and augments cardiopulmonary baroreflex resistance increases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. health.qld.gov.au [health.qld.gov.au]
- 22. pch.health.wa.gov.au [pch.health.wa.gov.au]
Argipressin Acetate Y-Site Compatibility: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the Y-site compatibility and incompatibility of Argipressin acetate. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving the co-administration of this compound with other intravenous agents.
Frequently Asked Questions (FAQs)
Q1: What is Y-site drug compatibility and why is it critical in experimental setups?
A1: Y-site compatibility refers to the physical and chemical stability of two or more intravenous drugs when they are mixed together at a Y-site injection port of an infusion line. In a laboratory or clinical setting, co-infusion of multiple drugs is common. Incompatibility can lead to the formation of precipitates, inactivation of one or more of the drugs, or the formation of toxic byproducts. These outcomes can compromise experimental results by altering the effective concentration of the administered agents and potentially introducing confounding variables.
Q2: What are the common methods used to determine Y-site compatibility?
A2: Several methods are employed to assess Y-site compatibility, ranging from simple visual inspection to more sophisticated analytical techniques. Common methods include:
-
Visual Inspection: The mixed solution is observed against a light and dark background to detect any signs of precipitation, color change, haze, or gas formation. The use of Tyndall beams can enhance the detection of particulate matter.
-
Turbidimetry: This method quantitatively measures the cloudiness or haziness of a solution caused by suspended particles. An increase in turbidity after mixing indicates a physical incompatibility.
-
Light Obscuration Particle Count Test: This technique, often guided by standards like USP <788>, counts the number of subvisible particles in a solution. It is a highly sensitive method for detecting particulate matter that may not be visible to the naked eye.[1]
-
pH Measurement: A significant change in the pH of the solutions after mixing can indicate a chemical reaction and potential instability of one or more of the drugs.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the concentration of the individual drugs in the mixture over time. A significant decrease in the concentration of a drug indicates chemical degradation.
Troubleshooting Guide
Issue: I observed a precipitate/cloudiness after mixing this compound with another drug at the Y-site.
-
Immediate Action: Stop the co-infusion immediately to prevent further precipitation and potential occlusion of the infusion line.
-
Troubleshooting Steps:
-
Verify Compatibility Data: Consult the compatibility tables below to confirm if the drug is known to be incompatible with this compound.
-
Check Concentrations: Incompatibility can be concentration-dependent. Review the concentrations of both this compound and the co-administered drug used in your experiment. There is conflicting data on the compatibility of furosemide with vasopressin, with some studies showing incompatibility at lower concentrations of both drugs.[2][3]
-
Consider the Diluent: Ensure that both drugs are diluted in compatible solutions. This compound is compatible with 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (Normal Saline). The compatibility of the other drug with these diluents should also be confirmed.
-
Evaluate pH: The pH of the individual solutions can influence compatibility. A significant difference in the pH of the two solutions can lead to precipitation when they are mixed.
-
Alternative Administration: If co-infusion is necessary and the drugs are incompatible, consider using a separate intravenous line for each drug.
-
Issue: I suspect a loss of drug efficacy despite no visible signs of incompatibility.
-
Possible Cause: A chemical incompatibility may have occurred, leading to the degradation of one or both drugs without the formation of a visible precipitate.
-
Troubleshooting Steps:
-
Review Chemical Stability Data: Check for any known chemical incompatibilities between this compound and the co-administered drug.
-
Analytical Confirmation: If possible, use a method like HPLC to analyze the concentration of each drug in the mixture over the intended administration period. A significant loss of concentration (typically >10%) would confirm a chemical incompatibility.
-
Consult Literature: Review scientific literature for studies that have investigated the chemical stability of this specific drug combination.
-
This compound Y-Site Compatibility Data
The following tables summarize the available data on the Y-site compatibility and incompatibility of this compound with other intravenous drugs and solutions.
Table 1: this compound Y-Site Compatibility
| Compatible Drug/Solution | This compound Concentration | Co-administered Drug/Solution Concentration | Diluent | Notes |
| Aciclovir | Not specified | Not specified | Not specified | |
| Adrenaline (Epinephrine) | Not specified | Not specified | Not specified | |
| Amiodarone | 0.2 units/mL | 6 mg/mL | 0.9% NaCl / D5W | No visual incompatibility observed for up to 24 hours in a simulated Y-site administration study. |
| Atropine | Not specified | Not specified | Not specified | |
| Calcium Gluconate | Not specified | Not specified | Not specified | |
| Cefazolin | Not specified | Not specified | Not specified | |
| Dexamethasone | Not specified | Not specified | Not specified | |
| Dexmedetomidine | Not specified | Not specified | Not specified | |
| Dobutamine | Not specified | Not specified | Not specified | |
| Dopamine | Not specified | Not specified | Not specified | |
| Fentanyl | Not specified | Not specified | Not specified | |
| Gentamicin | Not specified | Not specified | Not specified | |
| Heparin Sodium | Not specified | Not specified | Not specified | |
| Hydrocortisone | Not specified | Not specified | Not specified | |
| Meropenem | Not specified | Not specified | Not specified | |
| Morphine | Not specified | Not specified | Not specified | |
| Noradrenaline (Norepinephrine) | Not specified | Not specified | Not specified | |
| Pantoprazole (EDTA-free) | Not specified | Not specified | Not specified | |
| Rocuronium | 1 unit/mL | 10 mg/mL | Not specified | Found to be compatible using light obscuration, flow imaging, and backgrounded membrane imaging.[1] |
| Vancomycin | Not specified | Not specified | Not specified | |
| Compatible IV Fluids | ||||
| 5% Dextrose in Water (D5W) | Standard infusion concentrations | N/A | N/A | |
| 0.9% Sodium Chloride | Standard infusion concentrations | N/A | N/A |
Table 2: this compound Y-Site Incompatibility
| Incompatible Drug | This compound Concentration | Co-administered Drug Concentration | Diluent | Notes |
| Diazepam | Not specified | Not specified | Not specified | |
| Diazoxide | Not specified | Not specified | Not specified | |
| Furosemide | 0.4 units/mL | 4 mg/mL | Not specified | Incompatibility has been reported at these lower concentrations.[2][3] Other sources list it as having variable compatibility. |
| Indomethacin | Not specified | Not specified | Not specified | |
| Phenytoin | Not specified | Not specified | Not specified | |
| Sulfamethoxazole-trimethoprim | Not specified | Not specified | Not specified | Listed as having variable compatibility; use with caution. |
| Insulin (regular) | Not specified | Not specified | Not specified | Listed as having variable compatibility; use with caution. |
| Ampicillin | Not specified | Not specified | Not specified | Listed as having variable compatibility; use with caution. |
Experimental Protocols
Protocol: Simulated Y-Site Compatibility Testing
This protocol outlines a general procedure for assessing the physical compatibility of this compound with another intravenous drug.
1. Materials:
- This compound solution at the desired concentration.
- Test drug solution at the desired concentration.
- Compatible diluents (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water).
- Sterile glass test tubes or clear vials.
- Syringes and needles.
- pH meter or pH indicator strips.
- Turbidimeter.
- Light obscuration particle counter.
- A well-lit area with a black and white background for visual inspection.
2. Procedure:
- Preparation of Solutions: Prepare the this compound and the test drug solutions to the final desired concentrations in their respective compatible diluents.
- Initial Evaluation: Before mixing, evaluate each individual solution for any pre-existing particulate matter, haze, or color deviation. Measure and record the initial pH and turbidity of each solution.
- Simulated Y-Site Mixing: In a sterile glass test tube, combine equal volumes (e.g., 5 mL) of the this compound solution and the test drug solution. This 1:1 ratio simulates the mixing that occurs at a Y-site.[4]
- Immediate Observation: Immediately after mixing, visually inspect the combined solution for any signs of incompatibility, such as precipitation, color change, or gas formation.
- Time-Point Evaluations: Conduct evaluations at specified time points (e.g., immediately, 15 minutes, 1 hour, and 4 hours after mixing).[4] At each time point, perform the following assessments:
- Visual Inspection: Observe the mixture against both a black and a white background.
- pH Measurement: Measure and record the pH of the mixture.
- Turbidity Measurement: Measure and record the turbidity of the mixture.
- Particle Count: If available, use a light obscuration particle counter to determine the number and size of subvisible particles.
- Data Analysis: Compare the results of the mixed sample to the initial evaluations of the individual solutions. A significant change in any of the measured parameters (e.g., visible precipitate, a change in pH of more than one unit, or a significant increase in turbidity or particle count) indicates a physical incompatibility.
Signaling Pathway and Experimental Workflow Diagrams
Vasopressin Signaling Pathways
Argipressin (vasopressin) exerts its effects by binding to specific G protein-coupled receptors. The two primary receptors involved in its physiological effects are the V1 and V2 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the Y-site compatibility of this compound with another drug.
References
Technical Support Center: Argipressin Acetate Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Argipressin acetate. Unreliable results in peptide-based experiments can often be traced to specific steps in reagent handling, experimental setup, or data acquisition.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability or a complete lack of response in my cell-based assays?
A1: Reproducibility issues with this compound often stem from reagent stability. The peptide is stable as a lyophilized powder when stored correctly, but its activity can diminish rapidly once reconstituted in an aqueous solution.[1] It is strongly recommended not to store aqueous solutions for more than one day.[1] For maximal reproducibility, prepare fresh solutions for each experiment from the lyophilized powder.
Other factors include:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Older cells or those in poor health may exhibit altered receptor expression or signaling capacity.
-
Receptor Expression: The primary receptor mediating calcium release is the Vasopressin V1a receptor (V1aR).[2][3][4] Confirm that your cell line endogenously expresses V1aR at sufficient levels or has been engineered to do so. V1aR expression can be regulated by factors like age and disease state in animal models.[2]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell density can all contribute to variability.
Q2: What is the correct way to prepare and store this compound?
A2: Proper handling is critical for maintaining the peptide's activity. Refer to the table below for a summary of storage and solution preparation guidelines.
| Parameter | Recommendation | Source |
| Lyophilized Powder Storage | Store at -20°C. | [1][5] |
| Reconstitution Solvent | Water | [1][6][7] |
| Aqueous Solution Storage | Not recommended for more than one day. For longer-term storage, aliquots should be frozen or lyophilized.[1][6] | |
| Storage Temperature (Solution) | Use immediately. If short-term storage is necessary, some protocols suggest 2-8°C for up to 24 hours.[8][9] | |
| Things to Avoid | Avoid repeated freeze-thaw cycles. Do not use a Speed-Vac for drying solutions, as the heat can destroy activity.[6] |
Q3: Which signaling pathway does this compound activate to cause a cellular response?
A3: Argipressin, also known as Arginine Vasopressin (AVP), mediates its effects through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[3][4][10] The vasoconstrictive and intracellular calcium-releasing effects are primarily mediated by the V1a receptor .[1][4] This receptor couples to Gq/11 proteins, which activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which is the signal typically measured in calcium flux assays.[4][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments, particularly in the context of in vitro functional assays like calcium flux.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Cellular Response | 1. Degraded Argipressin: Aqueous solutions are unstable.[1] | 1a. Always prepare a fresh solution of this compound from lyophilized powder for each experiment. 1b. Verify the storage conditions of the stock powder (-20°C).[1][5] |
| 2. Lack of V1a Receptor Expression: The target cell line may not express the necessary receptor. | 2. Confirm V1a receptor expression via RT-PCR, Western blot, or by using a positive control cell line known to respond. | |
| 3. Incorrect Assay Setup: Issues with the calcium dye, buffer, or instrumentation can prevent signal detection. | 3. Use a positive control like ATP or Ionomycin to ensure the cells can respond and that the detection system is working correctly.[12] | |
| Weak or Attenuated Response | 1. Sub-optimal Compound Concentration: The concentration range may be too low. | 1. Argipressin stimulates calcium release in A7r5 cells with an EC50 of 5 nM.[1][13] Ensure your dose-response curve covers a range from ~0.1 nM to 1 µM. |
| 2. Cell Health or Density: Over-confluent or unhealthy cells may show reduced signaling. | 2. Plate cells to achieve 80-90% confluency on the day of the experiment. Ensure consistent plating density across all wells. | |
| 3. Receptor Desensitization: Prolonged exposure or previous stimulation can desensitize GPCRs.[11] | 3. Ensure cells are properly serum-starved (if required by the protocol) and have not been previously exposed to agonists. | |
| High Background Signal or Unstable Baseline | 1. Calcium Dye Issues: Dye compartmentalization, overloading, or leakage can cause high background.[12] | 1a. Optimize dye loading concentration and incubation time/temperature for your specific cell type.[12][14] 1b. Ensure washout steps are sufficient to remove extracellular dye. |
| 2. Cell Stress: Mechanical stress during plate handling or media changes can artificially elevate intracellular calcium. | 2. Handle cell plates gently. Ensure all reagents are at the correct temperature (e.g., 37°C) before adding them to the cells. | |
| Inconsistent Dose-Response Curve | 1. Pipetting Errors: Inaccurate serial dilutions or compound addition. | 1. Use calibrated pipettes. For 384-well plates, consider automated liquid handlers for compound addition to improve precision. |
| 2. Edge Effects: Evaporation or temperature gradients across the microplate. | 2. Do not use the outer wells of the plate for experimental data. Fill them with PBS or media to create a humidity barrier. | |
| 3. Solution Instability: The lowest concentrations in a dilution series may degrade faster. | 3. Prepare serial dilutions immediately before adding them to the cells. |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol describes a typical fluorescence-based assay to measure intracellular calcium mobilization in response to this compound stimulation.
1. Materials:
-
HEK293 cells (or other host cell line) expressing the human V1a receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (lyophilized powder).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Positive Control (e.g., ATP).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, FlexStation).
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Plating: 24 hours before the assay, seed V1aR-expressing cells into black, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.
-
Compound Plate Preparation: On the day of the assay, prepare a fresh stock solution of this compound in water or assay buffer. Perform a serial dilution in assay buffer to generate a range of concentrations (e.g., 10x final concentration).
-
Dye Loading: Prepare the dye loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye, leaving a final volume of buffer in each well.
-
Assay Execution:
-
Place the cell plate into the fluorescence reader and allow the temperature to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically inject the this compound dilutions from the compound plate into the cell plate.
-
Continue to measure the fluorescence kinetically for 90-180 seconds to capture the peak calcium response.[15]
-
4. Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Troubleshooting Logic Diagram
If your experiment fails, follow this logical progression to identify the likely source of the problem.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Argpressin Acetate|113-79-1|MSDS [dcchemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. safercare.vic.gov.au [safercare.vic.gov.au]
- 10. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 129979-57-3 [chemicalbook.com]
- 14. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of V1 Receptor Selectivity: Argipressin Acetate vs. Terlipressin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasopressin analogues is critical for targeted therapeutic development. This guide provides an objective comparison of Argipressin acetate and Terlipressin, with a focus on their selectivity for the V1 receptor, supported by experimental data and detailed methodologies.
Argipressin, also known as Arginine Vasopressin (AVP), is the endogenous human hormone that acts on vasopressin receptors. Terlipressin is a synthetic analogue of vasopressin.[1][2] Both compounds are potent vasoconstrictors that mediate their effects primarily through the V1a receptor, which is predominantly found on vascular smooth muscle cells.[3][4] Activation of the V1 receptor initiates a signaling cascade that leads to vasoconstriction.[4][5] While both drugs target the V1 receptor, their selectivity and pharmacological profiles exhibit key differences that are crucial for their clinical applications.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional activities of Arginine Vasopressin (the active form of this compound) and Terlipressin at human V1 and V2 receptors. The data is derived from radioligand competitive binding assays and functional assays performed on Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors.[3][6]
| Compound | Receptor | Binding Affinity (Ki, nM) | V1:V2 Affinity Ratio | Functional Activity (EC50, nM) | Intrinsic Activity (% of AVP max) |
| Arginine Vasopressin (AVP) | V1 | 0.80 | ~1 | 0.47 | 100% |
| V2 | 0.85 | 0.35 | 100% | ||
| Terlipressin | V1 | 1100 | ~6.3 | 110 | 41% (Partial Agonist) |
| V2 | 6900 | 54 | 100% (Full Agonist) | ||
| Lysine Vasopressin (LVP) | V1 | 1.8 | ~5.6 | 1.1 | 100% |
| V2 | 10 | 1.4 | 100% |
Note: Terlipressin is a prodrug that is converted in vivo to the active metabolite, Lysine Vasopressin (LVP).[5][7] The data for LVP is included for a comprehensive comparison. A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency.
V1 Receptor Signaling Pathway
Activation of the V1 receptor by an agonist such as Argipressin or the active metabolite of Terlipressin initiates a G-protein coupled receptor (GPCR) signaling cascade. The V1 receptor is coupled to Gq/11, which activates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ is a key event in triggering smooth muscle contraction.[5]
Caption: V1 Receptor Signaling Cascade.
Experimental Protocols
The determination of V1 receptor selectivity involves both receptor binding assays and functional assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby determining the compound's binding affinity (Ki).
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing the human V1a or V2 receptor are cultured. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.[6]
-
Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]Arginine Vasopressin, and varying concentrations of the unlabeled test compound (this compound or Terlipressin).[6]
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
V1 Receptor Functional Assay (Intracellular Calcium Mobilization)
This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: CHO cells expressing the human V1a receptor are seeded into microplates.[6]
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that is sensitive to calcium concentration (e.g., Fluo-4 AM).[6]
-
Compound Addition and Measurement: Varying concentrations of the test compound are added to the cells, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.[6]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic activity is determined by comparing the maximal response of the test compound to that of the endogenous agonist, Arginine Vasopressin.[8]
Discussion of V1 Receptor Selectivity
The experimental data reveals significant differences in the V1 receptor selectivity and activity of Argipressin and Terlipressin.
Argipressin (Arginine Vasopressin): As the endogenous ligand, AVP exhibits high affinity and full agonist activity at both V1 and V2 receptors, with a V1:V2 affinity ratio of approximately 1.[3][6] This non-selective profile means that at therapeutic doses, Argipressin will elicit both potent vasoconstrictor (V1-mediated) and antidiuretic (V2-mediated) effects.[9]
Terlipressin: Terlipressin itself has a much lower binding affinity for both V1 and V2 receptors compared to AVP.[3][6] However, it displays a roughly six-fold higher affinity for the V1 receptor over the V2 receptor.[3][6] In functional assays, Terlipressin acts as a partial agonist at the V1 receptor, producing only 41% of the maximal effect of AVP, while it is a full agonist at the V2 receptor.[3][8]
It is crucial to consider that Terlipressin is a prodrug, and its primary in vivo effects are mediated by its active metabolite, Lysine Vasopressin (LVP).[5][7] LVP has a high affinity for the V1 receptor, comparable to AVP, and also demonstrates a preference for the V1 over the V2 receptor.[3][6] The slow conversion of Terlipressin to LVP results in a prolonged duration of action.[7]
References
- 1. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. scispace.com [scispace.com]
- 9. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of Argipressin and Norepinephrine in the Management of Refractory Hypotension
For Researchers, Scientists, and Drug Development Professionals
Refractory hypotension, a critical condition characterized by persistently low blood pressure despite fluid resuscitation and standard vasopressor therapy, presents a significant challenge in critical care. The choice between vasopressor agents is crucial for restoring hemodynamic stability and improving patient outcomes. This guide provides an objective comparison of two commonly utilized vasopressors, Argipressin (a synthetic form of vasopressin) and Norepinephrine, based on experimental data from preclinical and clinical studies.
Performance Comparison: A Data-Driven Overview
Norepinephrine, a catecholamine with potent alpha-adrenergic agonistic effects, is widely regarded as the first-line vasopressor in septic shock.[1] Argipressin, a non-catecholamine vasopressor, acts on V1a receptors to induce vasoconstriction and is often used as a second-line agent or in combination with norepinephrine. The following table summarizes key quantitative data from comparative studies.
| Parameter | Argipressin | Norepinephrine | Study Population/Model | Key Findings |
| 28-Day Mortality | 35.4% | 39.3% | Patients with Septic Shock (VASST Trial)[2] | No significant difference in overall mortality. In a subgroup with less severe shock, 28-day mortality was lower in the vasopressin group (26.5% vs. 35.7%). |
| 90-Day Mortality | 43.9% | 49.6% | Patients with Septic Shock (VASST Trial)[2] | No significant difference. |
| Serious Adverse Events | 10.3% | 10.5% | Patients with Septic Shock (VASST Trial)[2] | No significant difference in the overall rates of serious adverse events. |
| Incidence of Hypotension upon Discontinuation | 54.8% (when discontinued first) | 31.8% (when discontinued first) | Patients recovering from Septic Shock (Meta-analysis) | Discontinuing norepinephrine first was associated with a significantly lower incidence of hypotension. |
| Renal Replacement Therapy Requirement | Lower Odds (OR 0.68) | Higher Odds | Adult patients with Septic Shock (Meta-analysis)[3][4] | Patients treated with vasopressin had a lower likelihood of requiring renal replacement therapy. |
| Heart Rate | Significant Reduction | No significant change | Patients with Septic Shock (VASST Trial Sub-study)[5] | Vasopressin was associated with a significant reduction in heart rate compared to norepinephrine. |
| Cardiac Index/Stroke Volume Index | No significant difference | No significant difference | Patients with Septic Shock (VASST Trial Sub-study)[5] | No significant differences were observed in these measures of cardiac function. |
| Portal Blood Flow | 45 ± 5% decrease (basal) | No significant change (basal) | Anesthetized dogs (Endotoxic Shock Model)[6] | Under basal conditions, Argipressin significantly decreased portal blood flow. During endotoxic shock, changes were comparable between groups. |
| Renal Blood Flow | Restored to near pre-LPS levels | Persistently low | Anesthetized dogs (Endotoxic Shock Model)[6] | Argipressin infusion restored renal blood flow during endotoxic shock, whereas it remained low with norepinephrine. |
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation. Below are detailed protocols for key experimental models cited in the comparison.
Cecal Ligation and Puncture (CLP) Model of Septic Shock
The CLP model is a widely used and clinically relevant animal model for polymicrobial sepsis.
Procedure:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is performed to expose the cecum.
-
Ligation: The cecum is ligated with a suture at a predetermined distance from the distal end. The percentage of cecum ligated determines the severity of the resulting sepsis.
-
Puncture: The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce peritonitis.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Post-surgery, the animal receives fluid resuscitation (e.g., subcutaneous or intravenous saline) to mimic clinical management.
-
Monitoring: Animals are monitored for signs of sepsis, including changes in temperature, heart rate, and blood pressure. Hypotension is a key feature of the progression to septic shock in this model.
Endotoxin-Induced Hypotension Model
This model uses the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response and subsequent hypotension.
Procedure:
-
Animal Preparation: A rat or other suitable animal is anesthetized and instrumented for hemodynamic monitoring (e.g., arterial and venous catheters).
-
Baseline Measurements: Baseline physiological parameters, including mean arterial pressure (MAP), heart rate, and cardiac output, are recorded.
-
Endotoxin Administration: A bolus or continuous infusion of LPS is administered intravenously. The dose of LPS is critical in determining the severity and time course of the hypotensive response.
-
Induction of Hypotension: Following LPS administration, the animal develops a systemic inflammatory response, leading to vasodilation and a significant drop in blood pressure, mimicking septic shock.
-
Therapeutic Intervention: Once refractory hypotension is established (i.e., unresponsive to initial fluid challenges), the comparative vasopressor agents (Argipressin or Norepinephrine) are administered via continuous infusion.
-
Hemodynamic Monitoring: Key parameters such as MAP, heart rate, and organ blood flow are continuously monitored and recorded to assess the efficacy of the vasopressor treatment.
Visualizing the Mechanisms and Processes
To further elucidate the comparison, the following diagrams illustrate the signaling pathways of Argipressin and Norepinephrine, a typical experimental workflow, and the clinical decision-making logic.
References
- 1. Frontiers | Argipressin-norepinephrine association in the treatment of septic shock: the use of the polydistrectual resistance index as an assessment of vascular compliance [frontiersin.org]
- 2. Vasopressin versus norepinephrine infusion in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin versus norepinephrine as the first-line vasopressor in septic shock: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin versus norepinephrine as the first-line vasopressor in septic shock: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardiopulmonary effects of vasopressin compared with norepinephrine in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
In Vivo Validation of Argipressin's Antidiuretic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidiuretic effects of Argipressin (Arginine Vasopressin, AVP) and its primary synthetic analogue, Desmopressin (DDAVP). The information presented is supported by experimental data from various in vivo studies, with a focus on quantitative comparisons and detailed experimental methodologies.
Mechanism of Action: The V2 Receptor Signaling Pathway
Argipressin exerts its antidiuretic effect by binding to vasopressin V2 receptors (V2R) on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] This interaction initiates a G-protein-coupled signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2] The increased presence of AQP2 channels enhances water reabsorption from the tubular fluid back into the bloodstream, leading to more concentrated urine and a reduction in urine output.[1]
Comparative Analysis of Antidiuretic Potency
The following table summarizes the in vivo antidiuretic activity of Argipressin and its analogue, Desmopressin. The data is compiled from studies conducted in rats.
| Compound | Antidiuretic Activity (Units/mg) | Vasopressor Activity (Units/mg) | Antidiuretic/Vasopressor Selectivity Ratio |
| Argipressin (AVP) | ~400 | ~400 | 1:1 |
| Desmopressin (DDAVP) | ~1,200 - 2,400 | ~0.4 | 2000-4000:1 |
Data compiled from multiple sources indicating the significantly higher antidiuretic selectivity of Desmopressin.[2]
In Vivo Experimental Protocol: Rat Antidiuresis Model
This section outlines a typical experimental workflow for validating the antidiuretic effect of compounds like Argipressin in a rat model.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing between 250-350g are commonly used.[3][4] The animals are housed in a controlled environment with a standard light-dark cycle and have free access to food and water before the experiment.[3]
-
Water Loading: To induce a state of diuresis, rats are water-loaded by oral gavage with warm tap water (approximately 2.5-5% of their body weight).[5]
-
Drug Administration: The test compounds (Argipressin, Desmopressin, or other analogues) are typically administered intravenously (IV), subcutaneously (SC), or intraperitoneally (IP) at various doses to establish a dose-response relationship.[5][6]
-
Urine Collection and Measurement: Immediately after drug administration, the rats are placed in individual metabolic cages that allow for the collection of urine at specified time intervals (e.g., every 30 or 60 minutes) for several hours.[7] The volume of urine collected at each interval is measured.
-
Urine Osmolality: The concentration of solutes in the urine is determined by measuring its osmolality using an osmometer.[8][9] A higher osmolality indicates a more concentrated urine and thus a stronger antidiuretic effect.
Comparative Dose-Response and Duration of Action
In vivo studies have demonstrated a clear dose-dependent antidiuretic response for both Argipressin and Desmopressin.
| Feature | Argipressin (AVP) | Desmopressin (DDAVP) |
| Onset of Action | Rapid | Rapid |
| Duration of Antidiuretic Effect | Short (minutes to a few hours) | Prolonged (several hours) |
| Route of Administration | Typically IV, IM, or SC | IV, SC, Intranasal, Oral |
| Dose for Antidiuresis (Rats) | Nanogram to low microgram range per kg | Lower nanogram to microgram range per kg for a more sustained effect |
Note: Specific dosages and durations can vary based on the animal model, route of administration, and experimental conditions.
Studies in rats have shown that Desmopressin has a significantly longer duration of action compared to Argipressin, which is attributed to its modified structure that confers resistance to enzymatic degradation.[2]
Side Effect Profile
The primary side effect associated with both Argipressin and Desmopressin is the risk of water intoxication and hyponatremia (low sodium levels in the blood) if fluid intake is not appropriately managed.[10] Due to its potent vasopressor effects mediated by V1 receptors, Argipressin can also cause vasoconstriction, leading to increased blood pressure, and in some cases, can induce cardiovascular complications.[1][11] Desmopressin's high selectivity for the V2 receptor significantly reduces its vasopressor activity, making it a safer alternative for purely antidiuretic purposes.[2]
| Side Effect | Argipressin (AVP) | Desmopressin (DDAVP) |
| Hyponatremia | Yes, with excessive fluid intake | Yes, with excessive fluid intake[10] |
| Vasoconstriction | Significant | Minimal |
| Increased Blood Pressure | Yes | Minimal |
| Headache, Nausea | Can occur | Can occur[10] |
Conclusion
In vivo studies conclusively validate the potent antidiuretic effect of Argipressin. However, for therapeutic applications requiring a sustained antidiuretic action with minimal pressor effects, Desmopressin (DDAVP) demonstrates a superior profile due to its enhanced selectivity for the V2 receptor and prolonged duration of action. The choice between Argipressin and its analogues in a research or clinical setting should be guided by the desired pharmacological effect, duration of action, and potential side effect profile. The rat antidiuresis model remains a robust and reliable method for the in vivo evaluation and comparison of these compounds.
References
- 1. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 2. litfl.com [litfl.com]
- 3. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of iontophoretic patterns on in vivo antidiuretic response to desmopressin acetate administered transdermally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Argipressin vs. Desmopressin: A Comparative Analysis of V2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arginine Vasopressin (Argipressin, AVP), the endogenous hormone, and its synthetic analog, Desmopressin (DDAVP), with a specific focus on their activity at the vasopressin V2 receptor (V2R). This analysis is supported by experimental data to delineate the pharmacological nuances between these two critical peptides.
Quantitative Comparison of V2 Receptor Activity
Desmopressin was designed for enhanced V2 receptor selectivity and a longer duration of action compared to the native Argipressin. This is achieved through deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8. These modifications render Desmopressin more resistant to enzymatic degradation and increase its affinity and potency for the V2 receptor, while significantly reducing its activity at the V1a receptor responsible for vasoconstriction.
The following table summarizes the quantitative parameters of Argipressin and Desmopressin activity at the V2 receptor. It is important to note that the presented values are derived from different studies, which may employ varied experimental conditions. A direct, head-to-head comparison under identical conditions is ideal for the most accurate assessment.
| Parameter | Argipressin (AVP) | Desmopressin (DDAVP) | Reference |
| Binding Affinity (Ki) | Subnanomolar affinity (canine V2R) | 65.9 nM (human V2R) | [1][2] |
| Functional Potency (EC50) | Not available in cited studies | 23.9 nM (human V2R) | [2] |
| Receptor Selectivity | Non-selective (V1a and V2) | ~1500 times greater selectivity for V2 over V1 receptors | [3] |
Note on Efficacy (Emax): Both Argipressin and Desmopressin are considered full agonists at the V2 receptor, meaning they are capable of eliciting a maximal response.[2]
The V2 Receptor Signaling Pathway
The V2 receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that is central to the regulation of water reabsorption in the kidneys.
Activation of the V2 receptor by Argipressin or Desmopressin triggers the dissociation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct principal cells, increasing water permeability and facilitating water reabsorption from the urine back into the bloodstream.
Figure 1: V2 Receptor Signaling Pathway.
Experimental Methodologies
The quantitative data presented in this guide are typically generated through two key types of in vitro experiments: radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay (for Determining Binding Affinity)
This assay measures the direct interaction of a ligand with its receptor. Competition binding assays are commonly used to determine the binding affinity (Ki) of unlabeled ligands like Argipressin and Desmopressin by measuring their ability to displace a radiolabeled ligand from the V2 receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the V2 receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[4]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled V2 receptor ligand (e.g., [3H]Arginine Vasopressin).
-
Add increasing concentrations of the unlabeled competitor ligand (Argipressin or Desmopressin).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled V2 receptor antagonist.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for Determining Functional Potency)
This functional assay measures the ability of an agonist to stimulate the V2 receptor and induce the production of the second messenger, cAMP.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the V2 receptor (e.g., CHO-K1 or HEK293 cells) into 96- or 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.
-
Pre-incubate the cells in the stimulation buffer for approximately 30 minutes at 37°C.[5]
-
-
Agonist Stimulation:
-
Prepare serial dilutions of Argipressin or Desmopressin in the stimulation buffer.
-
Add the different concentrations of the agonists to the wells.
-
Include a control with no agonist (basal level) and a control with a known adenylyl cyclase activator like forskolin (to determine the maximum possible cAMP production).
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[5]
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassay principles using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
LANCE® (Lanthanide Chelate Excite) TR-FRET: A similar time-resolved fluorescence resonance energy transfer assay.
-
GloSensor™ Technology: A bioluminescent assay using a genetically engineered luciferase that emits light in the presence of cAMP.[6][7]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to create a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The maximal response (Emax) can also be determined from this curve.
-
Figure 2: Workflow for cAMP Accumulation Assay.
References
- 1. V2 receptor antagonism of DDAVP-induced release of hemostasis factors in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Argipressin Acetate vs. Placebo in Preclinical Trials: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Argipressin acetate against a placebo in preclinical settings, focusing on its application in septic and hemorrhagic shock models. The information is compiled from available preclinical research to support further investigation and drug development.
Executive Summary
This compound, a synthetic form of the endogenous hormone vasopressin, has demonstrated significant efficacy in preclinical models of shock compared to placebo. Its primary mechanism of action, vasoconstriction through V1a receptors, leads to improved hemodynamic stability and survival rates in animal models of both septic and hemorrhagic shock. While the available data strongly supports its potential as a therapeutic agent, further research is warranted to delineate optimal dosing and timing of administration and to explore its effects on a broader range of inflammatory and organ function markers.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing this compound (or vasopressin) with a placebo or control group.
Table 1: Efficacy in Preclinical Hemorrhagic Shock Models
| Parameter | Argipressin Group | Placebo/Control Group | Animal Model | Key Findings | Citation |
| Mortality Rate | 15% (26/174) | 63% (164/259) | Pooled data from 15 studies (rats and pigs) | Argipressin/terlipressin significantly improves survival. | [1][2] |
| Mean Arterial Pressure (MAP) | Significantly higher | Lower | Rat | Argipressin was associated with higher MAP compared to Lactated Ringer's solution. | [3] |
| Survival Rate | 71.4% | 28.6% (Lactated Ringer's) | Rat | Intravenous terlipressin (a vasopressin analogue) bolus after liver injury increased survival rates. | [4] |
Table 2: Efficacy in Preclinical Septic Shock Models
| Parameter | Argipressin Group | Placebo/Control Group | Animal Model | Key Findings | Citation |
| Survival | Prolonged survival | Shorter survival | Ovine | Continuous infusion of a vasopressin analogue (terlipressin) prolonged survival compared to the control group. | [5][6] |
| Systemic Hemodynamics | More effectively stabilized | Less stable | Ovine | Systemic hemodynamics and global oxygen transport were more effectively stabilized in animals receiving Argipressin or its analogue. | [5] |
| Mean Arterial Pressure (MAP) | Maintained at target | Decreased significantly | Ovine | Norepinephrine was titrated to maintain MAP at 70 ± 5 mmHg in all groups, suggesting Argipressin helped achieve this target. | [5][6] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Hemorrhagic Shock Model (Rat)
This protocol is based on a model of uncontrolled hemorrhagic shock in rats.
-
Animal Preparation: Male Wistar rats are anesthetized. The left femoral artery and vein are isolated and catheterized for blood pressure monitoring and drug infusion, respectively.
-
Induction of Hemorrhagic Shock: A volume-controlled hemorrhage is induced by withdrawing a specific volume of blood (e.g., 3 mL/100 g body weight) over a set period. This is followed by an uncontrolled hemorrhage, often simulated by tail amputation, to mimic a traumatic injury.
-
Treatment Administration: Following the induction of shock, animals are randomized to receive an intravenous bolus of either this compound (e.g., 0.8 U/kg) or a placebo (e.g., normal saline or Lactated Ringer's solution).
-
Monitoring and Endpoints: Key parameters are monitored throughout the experiment, including Mean Arterial Pressure (MAP), heart rate, and serum lactate levels. The primary endpoint is typically survival over a defined period (e.g., 135 minutes). Secondary endpoints can include lung injury assessment and plasma cytokine levels.[3]
Septic Shock Model (Ovine)
This protocol describes a model of fulminant septic shock in sheep.
-
Animal Preparation: Adult ewes are anesthetized and surgically instrumented for chronic hemodynamic monitoring. This includes the placement of a flow probe around the superior mesenteric artery.
-
Induction of Sepsis: Feces are collected from the cecum under sterile conditions and are then injected into the peritoneal cavity to induce peritonitis and subsequent septic shock.
-
Onset of Shock and Treatment: The onset of septic shock is defined by a decrease in Mean Arterial Pressure (MAP) to below a certain threshold (e.g., <60 mmHg). At this point, animals are randomly assigned to receive a continuous intravenous infusion of this compound (e.g., 0.5 mU/kg/min), a placebo (normal saline), or another vasopressor. Often, a conventional vasopressor like norepinephrine is titrated in all groups to maintain a target MAP.
-
Monitoring and Endpoints: Cardiovascular parameters (e.g., MAP, cardiac output, mesenteric blood flow) are continuously monitored. Primary endpoints often include survival time and hemodynamic stability. Secondary endpoints may include plasma vasopressin levels, net fluid balance, and markers of organ function.[5][6]
Mandatory Visualization
This compound (Vasopressin) V1a Receptor Signaling Pathway
The primary vasoconstrictive effects of this compound are mediated through the V1a receptor, a G-protein coupled receptor (GPCR). The binding of Argipressin to the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.
Experimental Workflow for Preclinical Hemorrhagic Shock Study
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound in a rat model of hemorrhagic shock.
References
- 1. Vasopressin in Hemorrhagic Shock: A Systematic Review and Meta-Analysis of Randomized Animal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vasopressin and terlipressin as first-line therapy in fulminant ovine septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of arginine vasopressin and terlipressin as first-line vasopressor agents in fulminant ovine septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Argipressin's Interaction with Oxytocin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Argipressin (Arginine Vasopressin, AVP) with oxytocin receptors (OTR). The following sections detail the binding affinity and functional activity of Argipressin at the OTR, supported by experimental data, and outline the methodologies used in these key experiments.
Executive Summary
Argipressin, the primary endogenous ligand for vasopressin receptors, exhibits significant cross-reactivity with the oxytocin receptor. This interaction is characterized by a binding affinity that is only slightly lower than that of oxytocin itself. Functionally, Argipressin acts as a full agonist at the oxytocin receptor, capable of eliciting a maximal response comparable to that of oxytocin. This guide synthesizes key experimental findings to provide a comprehensive overview of this pharmacological interaction, which is of critical importance in the development of selective ligands for both the vasopressin and oxytocin systems.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data from radioligand binding assays and functional assays, comparing the performance of Argipressin and Oxytocin at their respective and cross-reactive receptors.
Table 1: Comparative Binding Affinities (Ki) of Argipressin and Oxytocin
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Argipressin (AVP) | Oxytocin Receptor (OTR) | Hamster | 36.1 | [1][2][3][4] |
| Oxytocin Receptor (OTR) | Mouse | 0.87 | [5] | |
| Vasopressin V1a Receptor (V1aR) | Hamster | 4.70 | [1][2][3][4] | |
| Oxytocin (OT) | Oxytocin Receptor (OTR) | Hamster | 4.28 | [1][2][3][4] |
| Oxytocin Receptor (OTR) | Mouse | 0.83 | [5] | |
| Vasopressin V1a Receptor (V1aR) | Hamster | 495.2 | [1][2][3][4] |
Table 2: Comparative Functional Potency (EC50/ED50) and Efficacy (Emax) of Argipressin and Oxytocin at the Oxytocin Receptor
| Ligand | Assay Type | Cell Line/Tissue | Species | EC50/ED50 (nM) | Emax | Reference |
| Argipressin (AVP) | Inositol Phosphate Accumulation | HEK293 cells expressing mOTR | Mouse | 47.9 | No significant difference compared to OT | [5] |
| Calcium Mobilization | Human Glomerular Epithelial Cells | Human | 100 | Not Reported | [1] | |
| Oxytocin (OT) | Inositol Phosphate Accumulation | HEK293 cells expressing mOTR | Mouse | 4.45 | - | [5] |
| Calcium Mobilization | Human Glomerular Epithelial Cells | Human | 30 | Not Reported | [1] |
Signaling Pathways
Both the Oxytocin Receptor (OTR) and the Vasopressin V1a Receptor (V1aR) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.
References
- 1. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separate receptors mediate oxytocin and vasopressin stimulation of cAMP in rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine vasopressin and oxytocin increase intracellular calcium and cAMP in human glomerular epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Argipressin and Other Vasopressor Agents in the Management of Shock States
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic underpinnings of Argipressin versus key catecholaminergic agents.
In the critical care setting, vasopressor therapy is a cornerstone in the management of vasodilatory shock, a life-threatening condition characterized by persistent hypotension despite adequate fluid resuscitation. The primary goal of vasopressor administration is to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. While catecholamines such as norepinephrine, epinephrine, dopamine, and phenylephrine have traditionally been the first-line agents, Argipressin (arginine vasopressin), a non-catecholaminergic vasopressor, has emerged as a significant therapeutic alternative. This guide provides a detailed comparative analysis of Argipressin against other major vasopressors, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform research and clinical development.
Executive Summary
Norepinephrine is widely recommended as the first-line vasopressor in septic shock due to its potent vasoconstrictive effects with a lower risk of tachyarrhythmias compared to dopamine.[1][2][3][4] Argipressin is typically recommended as a second-line agent, often added to norepinephrine to either reach the target MAP or to decrease the norepinephrine dosage.[1][5] This combination may offer a catecholamine-sparing effect, potentially reducing the adverse effects associated with high-dose catecholamine administration.[6] While large clinical trials have not consistently demonstrated a mortality benefit of Argipressin over norepinephrine, some evidence suggests potential benefits in specific patient populations, such as those with less severe septic shock.[7][8] Dopamine is generally not recommended as a first-line agent in septic shock due to its association with a higher incidence of arrhythmias and potentially increased mortality compared to norepinephrine.[1][2][3][9] Epinephrine is considered an alternative to norepinephrine, particularly in patients with cardiac dysfunction, but may be associated with increased lactate levels.[1][8] Phenylephrine, a pure α-adrenergic agonist, is typically reserved for situations where other vasopressors are contraindicated or have led to significant tachycardia; however, its use may be associated with a reduction in stroke volume.[10][11]
Data Presentation: Efficacy and Safety of Vasopressor Agents
The following tables summarize the quantitative data from key clinical trials and meta-analyses, comparing the performance of Argipressin with other vasopressors.
Table 1: Argipressin vs. Norepinephrine in Septic Shock
| Outcome Metric | Argipressin Group | Norepinephrine Group | p-value | Key Study/Reference |
| 28-Day Mortality | 35.4% | 39.3% | 0.26 | VASST Investigators[7] |
| 90-Day Mortality | 43.9% | 49.6% | 0.11 | VASST Investigators[7] |
| Serious Adverse Events | 10.3% | 10.5% | 1.00 | VASST Investigators[7] |
| Digital Ischemia | 2.0% | 0.5% | 0.11 (trend) | VASST Investigators |
| Cardiac Arrest | 0.8% | 2.1% | 0.14 (trend) | VASST Investigators[12] |
Table 2: Argipressin vs. Other Catecholamines in Septic Shock (from Meta-Analyses and Comparative Studies)
| Comparison | Outcome Metric | Argipressin Superiority | Key Finding/Reference |
| Argipressin vs. Dopamine | 28-Day Mortality | Yes | Odds Ratio 0.68 (95% CI 0.5 to 0.94)[9] |
| Argipressin + Norepinephrine vs. Epinephrine + Norepinephrine | 28-Day Mortality | No Significant Difference | Relative Risk 0.96 (95% CI 0.69-1.34)[13] |
| Argipressin + Norepinephrine vs. Phenylephrine + Norepinephrine | In-Hospital Mortality | No Significant Difference | Odds Ratio 0.62 (95% CI 0.31, 1.23)[14] |
| Argipressin vs. Catecholamines (Pooled) | Arrhythmias | Yes (Lower Incidence) | Fewer arrhythmias with vasopressin[1] |
| Argipressin vs. Catecholamines (Pooled) | Digital Ischemia | No (Higher Incidence) | Increased risk of digital ischemia with vasopressin[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key comparative trials.
VASST (Vasopressin and Septic Shock Trial) Protocol: Argipressin vs. Norepinephrine
-
Study Design: A multicenter, randomized, double-blind clinical trial.[7][12]
-
Patient Population: Patients with septic shock requiring a minimum of 5 µ g/min of norepinephrine.[7][12]
-
Intervention:
-
Concomitant Therapy: Both groups received open-label vasopressors, which were titrated to maintain a target Mean Arterial Pressure (MAP) of 65 to 75 mmHg.[7][12] The open-label vasopressors were preferentially weaned before the study drug.[15]
-
Secondary Endpoints: 90-day mortality, organ dysfunction-free days, and rates of adverse events.[15]
General Protocol for a Comparative Vasopressor Trial in Septic Shock
-
Study Design: Prospective, randomized, controlled trial.
-
Patient Population: Adult patients diagnosed with septic shock (according to current consensus criteria, e.g., Sepsis-3) who remain hypotensive despite adequate fluid resuscitation.
-
Randomization: Patients are randomly assigned to receive one of the vasopressor agents being compared as the initial or add-on therapy.
-
Intervention:
-
Initiation of the assigned vasopressor at a standard starting dose (e.g., Norepinephrine 0.1 mcg/kg/min, Vasopressin 1.8 units/hr, Epinephrine 0.1 mcg/kg/min, Dopamine 5 mcg/kg/min).
-
Titration of the vasopressor infusion rate to achieve and maintain a target MAP (typically 65 mmHg).[5]
-
A clear protocol for the addition of a second-line vasopressor if the target MAP cannot be achieved with the maximal dose of the initial agent.
-
-
Data Collection: Continuous monitoring of hemodynamic parameters (MAP, heart rate, central venous pressure), markers of tissue perfusion (serum lactate, urine output), and adverse events (arrhythmias, ischemia).
-
Primary Outcome: A clinically relevant primary endpoint, such as 28-day all-cause mortality.
-
Secondary Outcomes: ICU length of stay, hospital length of stay, duration of mechanical ventilation, and incidence of specific adverse events.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Argipressin and catecholaminergic vasopressors are rooted in their unique receptor targets and intracellular signaling cascades.
Argipressin Signaling Pathway
Argipressin exerts its vasoconstrictive effects primarily through the V1a receptor, a G-protein coupled receptor (GPCR) found on vascular smooth muscle cells.
Caption: Argipressin V1a receptor signaling cascade leading to vasoconstriction.
Catecholamine Signaling Pathways
Catecholamines such as norepinephrine and epinephrine act on adrenergic receptors, primarily α1 and β1 receptors, to mediate their cardiovascular effects. Phenylephrine is a selective α1 agonist, while dopamine's effects are dose-dependent, acting on dopaminergic, β1, and α1 receptors at increasing doses.
Alpha-1 Adrenergic Receptor Signaling:
Caption: Catecholamine α1-adrenergic receptor signaling leading to vasoconstriction.
Beta-1 Adrenergic Receptor Signaling:
Caption: Catecholamine β1-adrenergic receptor signaling in cardiomyocytes.
Experimental Workflow
A generalized workflow for a clinical trial comparing vasopressor agents is depicted below. This process ensures a systematic and rigorous evaluation of the interventions.
Caption: Generalized workflow for a comparative vasopressor clinical trial.
Conclusion
The choice of vasopressor in the management of vasodilatory shock is a complex decision that must be individualized based on patient characteristics and the underlying pathophysiology. While norepinephrine remains the first-line agent for most patients with septic shock, Argipressin offers a valuable alternative and adjunct, particularly for its catecholamine-sparing effects and distinct mechanism of action. This guide provides a foundational framework for understanding the comparative efficacy, safety, and molecular basis of these critical therapeutic agents. Further research is warranted to delineate specific patient populations who may derive the most benefit from Argipressin therapy and to optimize dosing and timing strategies.
References
- 1. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine versus noradrenaline in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 6. Vasopressin in Sepsis and Other Shock States: State of the Art [mdpi.com]
- 7. Vasopressin versus norepinephrine infusion in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Septic Shock - EMCrit Project [emcrit.org]
- 9. Comparative safety and efficacy of vasopressors for mortality in septic shock: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedizin.de [springermedizin.de]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. Norepinephrine and Vasopressin Compared With Norepinephrine and Epinephrine in Adults With Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of norepinephrine with phenylephrine versus norepinephrine with vasopressin in critically ill patients with septic shock: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thebottomline.org.uk [thebottomline.org.uk]
Validating Argipressin's Vasoconstrictive Effects in Aortic Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Argipressin's (Arginine Vasopressin, AVP) vasoconstrictive effects on aortic smooth muscle cells against other alternatives, supported by experimental data and detailed methodologies.
Argipressin's Mechanism of Action: A Dual Signaling Pathway
Argipressin, a potent vasoconstrictor, exerts its effects on vascular smooth muscle cells primarily through the V1a receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its mechanism is multifaceted, involving two distinct, concentration-dependent signaling pathways to increase intracellular calcium ([Ca2+]i) and induce contraction.[1]
At higher, nanomolar concentrations, Argipressin activates the well-established phospholipase C (PLC) pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP3), which in turn triggers the release of calcium from the sarcoplasmic reticulum.[1][2]
However, at lower, more physiologically relevant picomolar concentrations, Argipressin utilizes a novel pathway dependent on Protein Kinase C (PKC) and L-type voltage-sensitive Ca2+ channels (VSCC).[1] This pathway is distinct from the PLC-mediated release of intracellular calcium stores.[1] The binding of Argipressin to its receptor can also activate the JAK-STAT pathway, leading to the phosphorylation and nuclear translocation of STAT3.[4]
The ultimate downstream effect of these pathways is the phosphorylation of the 20,000-dalton light chain of myosin (LC20).[5] This phosphorylation is a critical step for the interaction between actin and myosin, leading to smooth muscle contraction.[5][6]
Comparative Analysis of Vasoconstrictors
| Feature | Argipressin (AVP) | Phenylephrine | Angiotensin II |
| Primary Receptor | V1a Receptor | α1-Adrenergic Receptor | AT1 Receptor |
| Primary Signaling Pathway | Gq/11 -> PLC -> IP3 -> Ca2+ release; PKC-dependent pathway at low concentrations[1][2] | Gq/11 -> PLC -> IP3 -> Ca2+ release | Gq/11 -> PLC -> IP3 -> Ca2+ release |
| Secondary Messengers | IP3, Diacylglycerol (DAG), Ca2+ | IP3, Diacylglycerol (DAG), Ca2+ | IP3, Diacylglycerol (DAG), Ca2+ |
| Calcium Source | Sarcoplasmic Reticulum & Extracellular (via L-type channels)[1] | Primarily Sarcoplasmic Reticulum | Primarily Sarcoplasmic Reticulum |
| Potency | High | Moderate | High |
Experimental Protocols for Validation
Calcium Imaging
This technique allows for the direct visualization and measurement of changes in intracellular calcium concentration in response to stimuli.
Protocol:
-
Cell Preparation: Isolate aortic smooth muscle cells using a method such as double-collagenase digestion.[7] Culture the cells on a suitable substrate for imaging.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[8][9] This is typically done by incubating the cells with the dye in a physiological salt solution.
-
Imaging: Use a fluorescence microscope, such as a confocal or two-photon microscope, to image the cells.[8][9]
-
Stimulation: Establish a baseline fluorescence reading and then perfuse the cells with a solution containing Argipressin at the desired concentration.
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.[10]
-
Analysis: Quantify the changes in fluorescence to determine the magnitude and kinetics of the calcium response.
Myosin Light Chain (MLC) Phosphorylation Assay
This assay directly measures the phosphorylation of MLC, a key event in smooth muscle contraction.
Protocol:
-
Cell Treatment: Treat cultured aortic smooth muscle cells with Argipressin for various time points.
-
Protein Extraction: Lyse the cells in an appropriate buffer to extract total protein.
-
Gel Electrophoresis: Separate the proteins by size using polyacrylamide gel electrophoresis (PAGE). To separate the phosphorylated and unphosphorylated forms of MLC, urea-glycerol PAGE is often used.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with an antibody specific for phosphorylated MLC. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Quantification: Use densitometry to quantify the amount of phosphorylated MLC relative to the total amount of MLC. An increase in the ratio of phosphorylated to total MLC indicates a contractile response.[5]
Cell Contraction Assay
This assay provides a functional measure of the ability of smooth muscle cells to contract a collagen gel matrix.
Protocol:
-
Cell-Collagen Mixture Preparation: Prepare a mixture of aortic smooth muscle cells and a collagen solution.[11][12][13]
-
Gel Polymerization: Dispense the cell-collagen mixture into a multi-well plate and allow it to polymerize at 37°C.[11][12][13]
-
Culture and Treatment: Culture the collagen gels for a period to allow the cells to establish a mechanical load. Then, treat the gels with Argipressin or other contractile agents.[12]
-
Release and Contraction: Gently release the gels from the sides of the wells to initiate contraction.[12]
-
Measurement: Measure the change in the diameter or area of the collagen gel over time. A decrease in size indicates cell contraction.[14]
-
Analysis: Quantify the extent of contraction and compare the effects of different treatments.
Visualizing the Pathways and Workflows
References
- 1. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arginine-vasopressin activates the JAK-STAT pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myosin light chain phosphorylation associated with contraction in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of myosin light-chain phosphorylation and its roles in cardiovascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular smooth muscle cell contractility assay [bio-protocol.org]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Vasopressin Analogues for Researchers and Drug Development Professionals
A detailed guide to the receptor selectivity, pharmacokinetics, and signaling pathways of desmopressin, terlipressin, and selepressin, supported by experimental data and protocols.
In the landscape of pharmacological research and drug development, synthetic vasopressin analogues represent a critical class of therapeutic agents. These molecules, engineered to mimic the action of endogenous arginine vasopressin (AVP), offer refined receptor selectivity and pharmacokinetic profiles, enabling targeted therapeutic interventions with potentially fewer side effects. This guide provides an objective, data-driven comparison of three prominent synthetic vasopressin analogues: desmopressin, terlipressin, and selepressin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Selectivity and Pharmacokinetics
The therapeutic utility of vasopressin analogues is largely dictated by their affinity and activity at the different vasopressin receptors (V1a, V1b, and V2) and their pharmacokinetic properties. The following tables summarize the key quantitative data for desmopressin, terlipressin, and the highly selective V1a agonist, selepressin.
Table 1: Vasopressin Receptor Binding Affinity and Functional Potency
| Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity Profile |
| Desmopressin | V1a | - | >1000 | Highly selective for V2 over V1a.[1] |
| V1b | 5.84[2][3] | 11.4 (human)[3] | Agonist at V1b.[2][3] | |
| V2 | 65.9[3] | 23.9 (human)[3] | Potent V2 agonist.[1] | |
| Terlipressin | V1a | Lypressin (active metabolite): ~6-fold higher affinity for V1 than V2 | Lypressin: Full agonist | Preferential V1a agonist. |
| V1b | - | - | - | |
| V2 | - | Lypressin: Full agonist | ||
| Selepressin | V1a | - | 2.4 (human)[4][5] | Highly selective V1a agonist.[4][5][6] |
| V1b | - | - | Selectivity ratio (V1a vs V1b): 1:142[4][5] | |
| V2 | - | - | Selectivity ratio (V1a vs V2): 1:1107[4][5] |
Table 2: Comparative Pharmacokinetic Parameters
| Analogue | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) |
| Desmopressin | ~3 hours (IV) | ~0.2-0.3 L/kg | ~7.6 L/h |
| Terlipressin | 50 minutes (prodrug); ~3 hours (lypressin)[4] | 0.7 L/kg[4] | 9 mL/kg/min[4] |
| Selepressin | ~2.5 hours[6] | - | 10.0 - 13.1 L/h[6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for key experiments used to characterize synthetic vasopressin analogues.
Receptor Binding Assays (Radioligand Competition Assay)
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of synthetic vasopressin analogues for V1a, V1b, and V2 receptors.
Materials:
-
Cell membranes expressing the human vasopressin receptor of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled synthetic vasopressin analogues (desmopressin, terlipressin, selepressin) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (synthetic vasopressin analogue).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
V2 Receptor Functional Assay (cAMP Measurement)
This assay determines the functional activity of an analogue at the V2 receptor by measuring the production of the second messenger, cyclic AMP (cAMP).
Objective: To assess the agonist or antagonist activity of synthetic vasopressin analogues at the V2 receptor.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Synthetic vasopressin analogues at various concentrations.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or reporter gene-based assays).
Procedure:
-
Cell Seeding: Seed the V2 receptor-expressing cells in a microplate and allow them to adhere overnight.
-
Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the synthetic vasopressin analogue. For antagonist testing, pre-incubate the cells with the antagonist before adding a known V2 agonist.
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the analogue concentration to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) or IC50 (for antagonists) is then determined.
V1a Receptor Functional Assay (Intracellular Calcium Mobilization)
This assay measures the functional activity of an analogue at the V1a receptor by detecting changes in intracellular calcium concentration.
Objective: To evaluate the agonist or antagonist activity of synthetic vasopressin analogues at the V1a receptor.
Materials:
-
Cells stably expressing the human V1a receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Synthetic vasopressin analogues at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding and Dye Loading: Seed the V1a receptor-expressing cells in a microplate. Prior to the assay, load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.
-
Stimulation: Add varying concentrations of the synthetic vasopressin analogue to the cells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time using a plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak change in fluorescence as a function of the analogue concentration to generate a dose-response curve. The EC50 or IC50 is then calculated.
Signaling Pathways and Experimental Workflow
The distinct physiological effects of vasopressin analogues are a direct consequence of the specific intracellular signaling cascades they initiate upon receptor binding. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for screening and characterizing these compounds.
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Vasopressin Analogue Development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlike arginine vasopressin, the selective V1a receptor agonist FE 202158 does not cause procoagulant effects by releasing von Willebrand factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selepressin - Wikipedia [en.wikipedia.org]
Unveiling Argipressin's Binding Affinity: A Comparative Guide to Radioligand and Alternative Assays
For researchers, scientists, and drug development professionals, accurately determining the binding affinity of ligands such as Argipressin to its receptors is a critical step in drug discovery and physiological studies. This guide provides a comprehensive comparison of the gold-standard radioligand binding assay with emerging non-radioactive alternatives for characterizing the interaction of Argipressin with its V1a, V1b, and V2 receptors. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Radioligand binding assays have long been the cornerstone for quantifying the affinity of a ligand for its receptor, providing a direct measure of the dissociation constant (Kd). This guide delves into the specifics of this technique for Argipressin, while also exploring the utility of non-radioactive methods like Fluorescence Polarization and ELISA, which offer advantages in terms of safety, ease of use, and throughput.
Argipressin Binding Affinity (Kd)
The binding affinity of Argipressin (AVP) for its receptors is a key determinant of its physiological potency. The dissociation constant (Kd) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The following table summarizes the reported binding affinities of Argipressin for its three main receptor subtypes.
| Receptor Subtype | Reported Binding Affinity (Kd/Ki) | Cell/Tissue Type | Method |
| V1a Receptor | 1.31 nM (Kd)[1] | A7r5 rat aortic smooth muscle cells | Radioligand Assay |
| 0.2-0.6 nM (Ki) for [3H]AVP | Rat, rhesus, and human liver; human uterus | Radioligand Assay | |
| V1b Receptor | Data not explicitly found for Argipressin Kd. | - | - |
| V2 Receptor | Similar affinity to DDAVP (Kd ≈ 0.76 nM)[2] | Rat kidney medullopapillary membranes | Radioligand Assay |
Note: Ki is the inhibition constant, which is an indirect measure of binding affinity determined through competition assays. In many cases, Ki is a close approximation of Kd.
Experimental Protocols
Radioligand Binding Assay (Filtration Method)
This protocol describes a saturation binding experiment to determine the Kd and Bmax (maximum number of binding sites) of Argipressin for its receptors.
Materials:
-
Cells or tissues expressing the vasopressin receptor of interest
-
Radiolabeled Argipressin (e.g., [3H]Arginine Vasopressin)
-
Unlabeled Argipressin
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add increasing concentrations of radiolabeled Argipressin to wells containing a fixed amount of membrane preparation. For determining non-specific binding, add a high concentration of unlabeled Argipressin to a parallel set of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of radiolabeled Argipressin and use non-linear regression to determine the Kd and Bmax.
Caption: Workflow of a typical radioligand binding assay.
Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay
FP assays offer a homogeneous (no-wash) alternative to radioligand assays and are well-suited for high-throughput screening.[1][3]
Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its tumbling slows down, leading to an increase in polarization. Unlabeled ligands can then compete with the tracer, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled Argipressin analog (tracer) and the receptor preparation.
-
Assay Setup: In a microplate, add the tracer and receptor preparation to the wells. For competition assays, add varying concentrations of unlabeled Argipressin.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The binding affinity (Ki) of the unlabeled ligand is calculated from the IC50 value obtained from the competition curve.
Argipressin Signaling Pathways
Argipressin exerts its diverse physiological effects by activating distinct signaling cascades upon binding to its specific G protein-coupled receptors (GPCRs).
-
V1a and V1b Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
V2 Receptor: The V2 receptor is coupled to Gs proteins. Upon activation, Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.[4]
Caption: Argipressin signaling pathways via V1 and V2 receptors.
Comparison of Assay Methods
| Feature | Radioligand Binding Assay | Fluorescence Polarization (FP) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Measures direct binding of a radiolabeled ligand. | Measures changes in the polarization of light from a fluorescent ligand upon binding. | Uses antibodies to detect and quantify the ligand or receptor. |
| Label | Radioactive Isotope (e.g., ³H, ¹²⁵I) | Fluorophore | Enzyme |
| Format | Heterogeneous (requires separation of bound and free ligand) | Homogeneous (no-wash) | Heterogeneous (requires wash steps) |
| Throughput | Low to medium | High | Medium to high |
| Sensitivity | Very high | High | High |
| Safety | Requires handling of radioactive materials and specialized disposal. | Non-radioactive, fewer safety concerns. | Generally safe, involves standard laboratory reagents. |
| Cost | Can be expensive due to radioligands and disposal. | Can be cost-effective for high-throughput screening. | Varies depending on the availability of commercial kits. |
| Direct/Indirect | Direct measurement of binding. | Indirect measurement through competition. | Indirect measurement of concentration. |
Conclusion
The choice of assay for determining Argipressin binding affinity depends on the specific research question, available resources, and desired throughput. Radioligand binding assays remain the gold standard for their sensitivity and direct measurement of binding, providing invaluable data for detailed pharmacological characterization. However, non-radioactive alternatives like Fluorescence Polarization and ELISA offer compelling advantages in terms of safety, simplicity, and scalability, making them highly suitable for high-throughput screening and routine binding studies. By understanding the principles and protocols of each method, researchers can make an informed decision to best suit their experimental needs.
References
- 1. Fluorescent agonists and antagonists for vasopressin/oxytocin G protein-coupled receptors: usefulness in ligand screening assays and receptor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Argipressin vs. V1 Receptor Antagonists: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the effects of Argipressin against V1 receptor antagonists, supported by experimental data and detailed protocols.
Argipressin, also known as vasopressin, is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance.[1][2] Its effects are mediated through various receptors, with the V1 receptor, predominantly found on vascular smooth muscle cells, being responsible for its potent vasoconstrictive properties.[1] Understanding the interplay between Argipressin and its antagonists at the V1 receptor is critical for the development of novel therapeutics for a range of cardiovascular and renal disorders. This guide provides a detailed comparison of the effects of Argipressin and a representative V1 receptor antagonist, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Agonism and Antagonism
Argipressin exerts its physiological effects by binding to and activating V1 receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade involving the activation of Gq protein and phospholipase C, ultimately leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[3] This vasoconstriction results in an increase in systemic vascular resistance and blood pressure.[1]
V1 receptor antagonists, on the other hand, act by competitively binding to the V1 receptor without activating it. This blockade prevents Argipressin from binding and initiating the downstream signaling cascade, thereby inhibiting its vasoconstrictive effects. This mechanism forms the basis of their therapeutic potential in conditions characterized by excessive vasoconstriction or fluid retention.
Comparative Efficacy: Insights from Experimental Data
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the contrasting effects of Argipressin and V1 receptor antagonists on key physiological parameters.
Table 1: Hemodynamic Effects in a Burn Shock Rat Model
| Parameter | Argipressin (V1 Agonist Effect) | V1 Receptor Antagonist (d(CH2)5Tyr(Me)AVP) |
| Mean Arterial Pressure (mmHg) | Maintained | Lowered throughout the 8-hour period |
| Diastolic Arterial Pressure (mmHg) | Maintained | Lowered throughout the 8-hour period |
| Left Ventricular Systolic Pressure | - | Increased during the early phase of shock |
| dP/dtmax (myocardial contractility) | - | Increased during the early phase of shock |
| Cardiac Output | - | Increased at 3 hours post-burn |
| Heart Blood Flow | - | Increased at 3 hours post-burn |
| Kidney Blood Flow | - | Increased at 3 hours post-burn |
| Liver Blood Flow | - | Increased at 3 hours post-burn |
Data adapted from a study investigating the effects of selective V1 and V2 receptor antagonists in a rat model of burn shock.[4]
Table 2: Effects on Arteriolar Vasoconstriction in Hamsters
| Parameter | Argipressin (0.0001 IU/kg/minute) | Norepinephrine (2 μg/kg/minute) |
| Reduction of A0 Arteriolar Diameter | -49 ± 7% | -31 ± 12% |
| Reduction of A0 Cross-Sectional Area | -73 ± 7% | -49 ± 17% |
| Reduction of A0 Arteriolar Blood Flow | -80 ± 6% | -62 ± 13% |
Data from a study comparing the arteriolar vasoconstrictive response to Argipressin and Norepinephrine in a hamster window chamber model.[5]
Table 3: Clinical Effects of Conivaptan (V1a/V2 Antagonist) in Hyponatremia
| Parameter | Conivaptan (40 mg/day) | Placebo |
| Change in Serum Sodium from Baseline (mEq/L) | 6.8 | 1.2 |
| Percentage of Patients with Serum Na+ Increase ≥6 mEq/L or Normalization | 67% | 20% |
| Effective Water Clearance on Day 1 (mL) | 974 ± 1233 | -12 ± 464 |
Data from a randomized, controlled trial of oral conivaptan in patients with euvolemic or hypervolemic hyponatremia.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the effects of Argipressin and V1 receptor antagonists.
V1 Receptor Binding Assay
This assay determines the affinity of compounds for the V1 receptor.
Objective: To measure the binding of a radiolabeled ligand to the V1 receptor in the presence and absence of a test compound (e.g., Argipressin or a V1 antagonist).
Materials:
-
Cell membranes from cells expressing the human V1a receptor.
-
Radiolabeled Argipressin (e.g., [3H]Argipressin).
-
Unlabeled Argipressin and test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled Argipressin and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubate for a specified time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which can then be used to calculate the binding affinity (Ki).[8]
Measurement of Vasoconstriction in Isolated Arteries (Pressure Myography)
This ex vivo technique assesses the direct effect of vasoactive substances on blood vessel diameter.
Objective: To quantify the vasoconstrictor response of isolated resistance arteries to Argipressin and the inhibitory effect of a V1 receptor antagonist.
Materials:
-
Isolated mesenteric resistance arteries from an animal model (e.g., rat).
-
Pressure myograph system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 and 5% CO2.
-
Argipressin and V1 receptor antagonist solutions.
-
Microscope with a camera and video analysis software.
Procedure:
-
Dissect and mount a segment of a mesenteric artery onto two glass cannulas in the pressure myograph chamber.
-
Pressurize the artery to a physiological level (e.g., 80 mmHg) and equilibrate in the physiological salt solution.
-
Record the baseline vessel diameter.
-
To assess the effect of Argipressin, add cumulatively increasing concentrations of Argipressin to the bath and record the steady-state vessel diameter at each concentration.
-
To evaluate the antagonist, pre-incubate the artery with the V1 receptor antagonist for a specific period before adding Argipressin.
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (maximal contraction) of Argipressin in the presence and absence of the antagonist.[9]
Visualizing the Molecular Interactions and Experimental Processes
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the complex interactions between Argipressin, its receptor, and its antagonists.
Caption: Argipressin V1 Receptor Signaling Pathway.
Caption: Mechanism of V1 Receptor Antagonist Action.
Caption: Experimental Workflow for Pressure Myography.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. Argipressin | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of selective arginine vasopressin V1 and V2 receptor antagonists on burn shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arteriolar vasoconstrictive response: comparing the effects of arginine vasopressin and norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of oral conivaptan, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Argipressin Acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Argipressin acetate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory compliance and best practices in laboratory management.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with care to minimize exposure and ensure safety. The following table summarizes key handling and personal protective equipment (PPE) recommendations derived from safety data sheets.
| Precautionary Measure | Specification | Citation(s) |
| Personal Protective Equipment | ||
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | [1][2] |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [1][2] |
| Respiratory Protection | Wear respiratory protection. Avoid dust formation. | [1] |
| Body Protection | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place. | [1] |
| Handling and Storage | ||
| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [1][2][3][4] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. | [1][2][5] |
| Accidental Release Measures | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Prevent product from entering drains. | [1][2][4][6][7] |
This compound Disposal Decision Workflow
The proper disposal route for this compound depends on its classification under federal and local regulations. The following workflow provides a logical approach to determining the correct disposal method.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to prevailing country, federal, state, and local regulations[1][6]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Characterization:
The first step is to determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8]. While this compound is not explicitly listed as a P- or U-listed hazardous waste, it is essential to evaluate if it exhibits any characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity).
2. Disposal of Non-Hazardous this compound:
If it is determined that this compound is not a RCRA hazardous waste, it should be disposed of as non-hazardous pharmaceutical waste.
-
Do not sewer: Avoid flushing the substance down the drain, as this can have adverse effects on aquatic life[2][6][8].
-
Solid Waste Landfill or Incineration: The recommended disposal method is to send the waste to a solid waste landfill or have it incinerated in a solid waste incinerator, in accordance with state and local regulations[8].
-
Licensed Waste Disposal Company: It is highly recommended to use a licensed, professional waste disposal company to handle the disposal of the unused product[9].
3. Disposal of Potentially Hazardous this compound:
If this compound is determined to be a hazardous waste, or if there is any uncertainty, it must be managed according to hazardous waste regulations.
-
Chemical Incineration: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2][3].
-
Professional Disposal Service: Engage a licensed hazardous waste disposal company to ensure proper handling, transportation, and disposal.
4. Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, vials, and cleaning materials, should be disposed of according to the same classification as the chemical itself.
-
Empty Containers: Empty containers should be collected in a suitable, closed container for disposal[1][2][7].
-
Spill Cleanup: Materials used to clean up spills, such as absorbent pads, should be placed in a sealed container and disposed of as hazardous waste if the spilled material is classified as such[6][8].
Logical Relationship for Disposal Compliance
The following diagram illustrates the hierarchical nature of regulations governing pharmaceutical waste disposal.
Caption: Hierarchy of pharmaceutical disposal regulations.
By adhering to these procedures and consulting with institutional and regulatory authorities, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. apexbt.com [apexbt.com]
- 2. Argipressin MSDS CasNo.113-79-1 [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. abmole.com [abmole.com]
- 5. genscript.com [genscript.com]
- 6. Argpressin Acetate|113-79-1|MSDS [dcchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
